2-(Diisopropylamino)ethyl methacrylate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1580 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[di(propan-2-yl)amino]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9(2)12(14)15-8-7-13(10(3)4)11(5)6/h10-11H,1,7-8H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYHMICYJHWXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCOC(=O)C(=C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33479-56-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33479-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5066110 | |
| Record name | 2-(Diisopropylamino)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | 2-(Diisopropylamino)ethyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 120 °C at 15 mm Hg | |
| Record name | 2-(DIISOPROPYLAMINO)ETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.900 g/cu cm | |
| Record name | 2-(DIISOPROPYLAMINO)ETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
16715-83-6 | |
| Record name | 2-(Diisopropylamino)ethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16715-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropylaminoethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016715836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Diisopropylamino)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-diisopropylaminoethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIISOPROPYLAMINOETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQQ3B8K5K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(DIISOPROPYLAMINO)ETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6090 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Diisopropylamino)ethyl Methacrylate (DPAEMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(Diisopropylamino)ethyl methacrylate (DPAEMA), a tertiary amine-containing methacrylate monomer. Its unique pH-responsive nature makes it a critical component in the development of "smart" polymers for advanced biomedical applications, including drug delivery, gene therapy, and tissue engineering.[1][2]
Core Concepts: Chemical Structure and Properties
This compound, also known as DPAEMA or DPA, is a monomer valued for its ability to form polymers that exhibit sharp phase transitions in response to changes in environmental pH.[2][3] The key to this functionality lies in the diisopropylamino group, a tertiary amine that can be protonated under acidic conditions.[2] This reversible protonation dictates the polymer's solubility, transitioning it from a hydrophobic state at neutral or basic pH to a hydrophilic state in acidic environments.[2][3]
The chemical structure of the DPAEMA monomer is characterized by a methacrylate group, which allows it to undergo polymerization, and a pendant side chain containing the pH-sensitive diisopropylamino group.
Physicochemical Properties of DPAEMA Monomer
The fundamental properties of the DPAEMA monomer are summarized below. This data is essential for reaction stoichiometry, purification, and polymer characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₃NO₂ | [4][5] |
| Molecular Weight | 213.32 g/mol | [1][5] |
| Appearance | Clear, colorless to pale yellow liquid | [4][5] |
| Density | 0.900 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.145 - 1.449 | [1][4] |
| pKa (of the corresponding polymer) | ~6.2 - 6.5 | [2][6] |
| Storage Temperature | 2-8°C | [2] |
| CAS Number | 16715-83-6 | [4][5] |
The Mechanism of pH-Responsiveness
The defining characteristic of poly(this compound) (PDPAEMA) is its ability to respond to pH changes. At a physiological pH of ~7.4, the tertiary amine groups are deprotonated and neutral, rendering the polymer hydrophobic.[3] When the pH drops below the polymer's pKa (~6.5), the amine groups become protonated, acquiring a positive charge.[2] This leads to electrostatic repulsion between polymer chains and increased interaction with water, causing the polymer to become hydrophilic and soluble.[2]
This sharp hydrophobic-to-hydrophilic transition is exploited in drug delivery systems to trigger the release of encapsulated therapeutics in acidic environments, such as tumor microenvironments or cellular endosomes.[3][7]
Synthesis of PDPAEMA Polymers
DPAEMA is readily polymerized using controlled radical polymerization techniques, which allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.[8] The most common methods are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).[6] These methods are crucial for creating block copolymers, where DPAEMA is combined with hydrophilic blocks like poly(ethylene glycol) (PEG) to form amphiphilic structures that self-assemble into nanoparticles or micelles.[6][7]
Experimental Protocol: RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing PDPAEMA. The following is a representative protocol based on published literature.[6][9]
-
Materials:
-
Monomer: this compound (DPAEMA), purified by passing through an inhibitor removal column.[9][10]
-
Chain Transfer Agent (CTA): 4-cyanopentanoic acid dithiobenzoate (CPADB) or similar.[6][11]
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.[6][9][10]
-
Solvent: 1,4-dioxane, dried over molecular sieves.[6][9][10]
-
Nitrogen gas for deoxygenation.
-
-
Procedure:
-
In a round-bottom flask, dissolve DPAEMA, the CTA, and AIBN in 1,4-dioxane. A typical molar ratio might be [DPAEMA]:[CTA]:[AIBN] = 150:1:0.2.[6]
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen for at least 30 minutes.[6]
-
Place the flask in a preheated oil bath at 70°C to initiate polymerization.[6]
-
Allow the reaction to proceed for a specified time (e.g., 24 hours).[6]
-
Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent like cold hexane or ether.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the resulting polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and ¹H NMR for structure confirmation.[6]
-
Experimental Protocol: ATRP Synthesis
Atom Transfer Radical Polymerization (ATRP) is another robust technique for producing well-defined PDPAEMA.[8]
-
Materials:
-
Monomer: DPAEMA, inhibitor removed.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide.
-
Catalyst: Copper(II) bromide (CuBr₂).[8]
-
Ligand: Tris[2-(dimethylamino)ethyl]amine (Me₆TREN).[8]
-
Reducing Agent: Sodium dithionite (Na₂S₂O₄) for SARA ATRP.[8]
-
Solvent: Isopropanol/water mixture.[8]
-
Nitrogen gas for deoxygenation.
-
-
Procedure:
-
Add DPAEMA, CuBr₂, Me₆TREN, and the solvent mixture to a Schlenk flask.
-
Seal the flask and perform several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under a nitrogen atmosphere, add the initiator (EBiB) and the reducing agent (sodium dithionite) to start the polymerization.
-
Conduct the reaction at a controlled temperature (e.g., 40°C).[8]
-
Monitor the monomer conversion over time by taking samples for ¹H NMR analysis.
-
After reaching the desired conversion, stop the reaction by opening the flask to air and diluting with a suitable solvent.
-
Purify the polymer by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent.
-
Dry the final polymer product under vacuum.
-
Applications in Drug Delivery
PDPAEMA-based polymers are highly effective for creating nanocarriers that target the acidic tumor microenvironment.[3][7] When formulated into nanoparticles or polymersomes, often with a hydrophilic PEG shell, they can encapsulate hydrophobic chemotherapeutic drugs like doxorubicin or paclitaxel at neutral physiological pH.[3][4] These nanocarriers circulate in the bloodstream and, upon reaching a tumor site where the pH is lower, the PDPAEMA core becomes protonated and hydrophilic. This structural change leads to the swelling or disassembly of the nanoparticle, triggering the rapid release of the encapsulated drug directly at the target site, which enhances therapeutic efficacy and minimizes systemic toxicity.[3][4]
Summary of Polymerization Data
The tables below summarize typical conditions for the controlled polymerization of DPAEMA, providing a baseline for experimental design.
Table 2: Representative RAFT Polymerization Conditions
| Component | Role | Example Concentration/Ratio | Solvent | Temp. | Ref. |
| DPAEMA | Monomer | 222.9 mmol | 1,4-Dioxane | 70°C | [6] |
| ECT / CPADB | CTA | 1.486 mmol | 1,4-Dioxane | 70°C | [6] |
| AIBN | Initiator | 0.297 mmol | 1,4-Dioxane | 70°C | [6] |
Table 3: Representative SARA ATRP Conditions
| Component | Role | Example Ratio | Solvent | Temp. | Ref. |
| DPAEMA | Monomer | [Monomer]/[Initiator] = 50-200 | Isopropanol/Water | 40°C | [8] |
| EBiB | Initiator | 1 | Isopropanol/Water | 40°C | [8] |
| CuBr₂ | Catalyst | 0.05 | Isopropanol/Water | 40°C | [8] |
| Me₆TREN | Ligand | 0.05 | Isopropanol/Water | 40°C | [8] |
| Na₂S₂O₄ | Reducing Agent | 1 | Isopropanol/Water | 40°C | [8] |
Safety and Handling
This compound is classified as an irritant.[4] It can cause skin and eye irritation and may cause skin sensitization.[2][4] Based on animal studies, it is considered weakly to mildly irritating.[4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a fume hood, should be used during handling.[1][5] The monomer is typically supplied with an inhibitor like monomethyl ether hydroquinone (MEHQ) to prevent spontaneous polymerization during storage.[2]
Conclusion
This compound is a powerful building block for the creation of advanced, stimuli-responsive polymers. Its well-defined pH sensitivity allows for the intelligent design of materials that can respond to specific biological cues. For researchers in drug development and materials science, PDPAEMA and its copolymers offer a versatile platform for creating targeted delivery systems that promise to enhance the efficacy of therapeutics while reducing off-target effects. The continued exploration of polymerization techniques and copolymer architectures will further expand its utility in cutting-edge biomedical applications.
References
- 1. polysciences.com [polysciences.com]
- 2. This compound 97 , monomethyl ether hydroquinone 100ppm inhibitor 16715-83-6 [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C12H23NO2 | CID 28003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 16715-83-6 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of pH sensitive this compound based nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of well-defined functionalized poly(this compound) using ATRP with sodium dithionite as a SARA agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Multi-responsive poly(oligo(ethylene glycol)methyl methacrylate)- co -poly(this compound) hyperbranched copolymers via revers ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01320C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Properties of 2-(Diisopropylamino)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 2-(Diisopropylamino)ethyl methacrylate (DPAEMA). The information is curated for researchers, scientists, and professionals in drug development who utilize this monomer for the synthesis of stimuli-responsive polymers and other advanced applications. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes visualizations of its polymerization and the pH-responsive behavior of its corresponding polymer.
Core Physical and Chemical Properties
This compound is a tertiary amine-containing methacrylate monomer.[1] It is recognized for its utility in creating "smart" polymers that respond to changes in pH.[2][3] These characteristics make it a valuable compound in the development of materials for biomedical applications, including drug delivery systems and functional coatings.[1][4] DPAEMA is typically a clear, colorless to light yellow liquid.[5][6]
General and Chemical Identifiers
| Property | Value |
| CAS Number | 16715-83-6 |
| Molecular Formula | C₁₂H₂₃NO₂ |
| Molecular Weight | 213.32 g/mol [5] |
| IUPAC Name | 2-[di(propan-2-yl)amino]ethyl 2-methylprop-2-enoate[5] |
| Synonyms | DPA, DPAEMA, N,N-Diisopropylaminoethyl methacrylate[7][8] |
Quantitative Physical Properties
The following table summarizes the key physical properties of this compound, providing a quick reference for experimental and developmental work.
| Property | Value | Conditions |
| Appearance | Colorless to pale yellow liquid[5] | Standard |
| Density | 0.900 g/mL[2] | at 25 °C |
| Boiling Point | 120 °C[6] | at 15 mmHg |
| Refractive Index | 1.145[2] | at 20 °C |
| Flash Point | 98.9 °C (210.0 °F)[2][3] | Closed Cup |
| Vapor Pressure | 0.053 mmHg[5] | at 25 °C (estimated) |
| Water Solubility | 1580 mg/L[5] | at 25 °C (estimated) |
| LogP (Octanol-Water) | 2.79[9] | (estimated) |
| pKa | ~6.2 (monomer in aqueous solution)[9] | Standard |
Experimental Protocols
This section details the methodologies for determining the key physical properties of this compound, providing a foundation for laboratory procedures.
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for determining the boiling point of a small liquid sample.
Apparatus:
-
Small test tube (e.g., 150mm diameter)
-
Heating block or oil bath with a hot plate stirrer
-
Thermometer
-
Small magnetic stir bar
-
Clamps and stand
Procedure:
-
Introduce approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.
-
Place the test tube in the heating block and clamp it securely.
-
Position the thermometer so that the bulb is approximately 1 cm above the liquid's surface.
-
Begin gentle stirring and heating.
-
Observe for boiling and the formation of a reflux ring (condensing vapor) on the test tube walls.
-
Adjust the thermometer's position so that the bulb is at the level of this reflux ring.
-
The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point.
Determination of Density (Gravimetric Method)
This protocol outlines the determination of liquid density using a pycnometer or a graduated cylinder and a balance.
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
Procedure:
-
Measure the mass of the clean, dry pycnometer or graduated cylinder.
-
Fill the container with a known volume of this compound.
-
Measure the total mass of the container and the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty container.
-
The density is calculated by dividing the mass of the liquid by its volume.
Measurement of Refractive Index
The refractive index can be determined using an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Dropper
-
Distilled water for calibration
Procedure:
-
Calibrate the Abbe refractometer using distilled water (refractive index ≈ 1.333).
-
Place a few drops of this compound onto the prism of the refractometer.
-
Close the prism and allow the sample to spread into a thin layer.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index from the instrument's scale.
Determination of Flash Point (Closed-Cup Method)
The flash point is determined using a closed-cup tester, such as a Pensky-Martens apparatus, in accordance with standards like ASTM D93.[9][10]
Apparatus:
-
Pensky-Martens closed-cup flash point tester
-
Ignition source
Procedure:
-
Place the sample of this compound into the test cup of the apparatus.
-
Close the lid and begin heating the sample at a slow, constant rate.
-
At specified temperature intervals, apply the ignition source to the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[11]
Determination of Aqueous Solubility
This procedure provides a general method for determining the solubility of an organic compound in water.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
In a test tube, add a small, accurately weighed amount of this compound to a known volume of distilled water.
-
Vigorously shake or vortex the mixture for an extended period to ensure equilibrium is reached.
-
Allow the mixture to stand and for any undissolved material to settle.
-
Carefully extract a known volume of the clear aqueous phase.
-
Quantify the concentration of the dissolved this compound in the aqueous phase using a suitable analytical technique, such as gas chromatography.
-
The solubility is then expressed as mass per unit volume of water.
Polymerization and pH-Responsive Behavior
This compound is a monomer primarily used in the synthesis of polymers.[2][3] Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are commonly employed to create well-defined polymers.[12][13] The resulting polymer, poly(this compound) or PDPAEMA, exhibits a pH-responsive character due to the tertiary amine groups.[2][3]
Below is a diagram illustrating the general free-radical polymerization of DPAEMA.
Caption: Free-Radical Polymerization of DPAEMA.
The key feature of PDPAEMA is its pH-responsiveness. The diisopropylamino groups are basic and can be protonated in acidic conditions. This protonation leads to a change in the polymer's properties, particularly its solubility in water.
The following diagram illustrates the pH-responsive behavior of PDPAEMA.
Caption: pH-Responsive Behavior of PDPAEMA.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. study.com [study.com]
- 3. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]
- 4. scribd.com [scribd.com]
- 5. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 6. Density - Wikipedia [en.wikipedia.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. fauske.com [fauske.com]
- 9. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 10. filab.fr [filab.fr]
- 11. delltech.com [delltech.com]
- 12. Synthesis of well-defined functionalized poly(this compound) using ATRP with sodium dithionite as a SARA agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Unveiling the Molecular Weight of 2-(Diisopropylamino)ethyl Methacrylate
The molecular weight of 2-(Diisopropylamino)ethyl methacrylate is 213.32 g/mol .[1][2][3] This value is a fundamental physicochemical property essential for researchers and scientists in various fields, particularly in polymer chemistry and drug development. The compound, also known as DPAEMA, is a methacrylate monomer valued for its pH-responsive behavior, making it a key component in the synthesis of smart polymers for biomedical applications.[4][5]
Chemical Identity and Structure
A comprehensive understanding of a molecule's properties begins with its chemical formula and structure. The molecular formula for this compound is C₁₂H₂₃NO₂.[1][2][3][6] This formula delineates the precise number of atoms of each element within a single molecule, forming the basis for the calculation of its molecular weight.
The structural formula provides a two-dimensional representation of how these atoms are bonded together. For this compound, the structure reveals a methacrylate group attached to an ethyl chain, which in turn is bonded to a diisopropylamino group.
| Identifier | Value |
| Molecular Weight | 213.32 g/mol [1][2][3] |
| Molecular Formula | C₁₂H₂₃NO₂[1][2][3][6] |
| CAS Number | 16715-83-6[1][2][3][6] |
The arrangement of these functional groups, particularly the tertiary amine of the diisopropylamino group, imparts the pH-sensitive characteristics to polymers synthesized from this monomer.[5]
Visualization of the Molecular Structure
To further elucidate the arrangement of atoms and bonds within the this compound molecule, a diagram generated using the DOT language is provided below. This visual representation is a crucial tool for chemists and material scientists to understand the molecule's reactivity and potential for polymerization.
References
- 1. Buy this compound | 16715-83-6 [smolecule.com]
- 2. 2-(二异丙基氨基)甲基丙烯酸乙酯 97%, contains ~100 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 97 , monomethyl ether hydroquinone 100ppm inhibitor 16715-83-6 [sigmaaldrich.com]
- 4. polysciences.com [polysciences.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | C12H23NO2 | CID 28003 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Diisopropylamino)ethyl Methacrylate (DPAEMA)
CAS Number: 16715-83-6
This technical guide provides a comprehensive overview of 2-(Diisopropylamino)ethyl methacrylate (DPAEMA), a tertiary amine-containing methacrylate monomer. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a particular focus on its role in the development of advanced drug delivery systems.
Chemical and Physical Properties
DPAEMA is a versatile monomer valued for its pH-responsive behavior, which is conferred by the diisopropylamino group. This property is central to its application in "smart" polymers that can respond to environmental changes.[1]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| CAS Number | 16715-83-6 |
| IUPAC Name | 2-[di(propan-2-yl)amino]ethyl 2-methylprop-2-enoate |
| Molecular Formula | C₁₂H₂₃NO₂ |
| Molecular Weight | 213.32 g/mol |
| Canonical SMILES | CC(C)N(CCOC(=O)C(=C)C)C(C)C |
| InChI Key | SVYHMICYJHWXIN-UHFFFAOYSA-N |
| Synonyms | DPA, DPAEMA, 2-Methyl-2-propenoic Acid 2-[Bis(1-methylethyl)amino]ethyl Ester |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Density | 0.900 g/mL at 25 °C |
| Refractive Index | 1.449 (n20/D) |
| Boiling Point | Not readily available |
| Melting Point | Not applicable (liquid at room temperature) |
| Solubility | Water solubility is estimated at 1580 mg/L at 25 °C. Soluble in organic solvents. |
| Flash Point | 98.9 °C (210.0 °F) |
| pKa of Poly(DPAEMA) | Approximately 6.2 - 6.5 |
Synthesis and Polymerization
Synthesis of this compound Monomer
The synthesis of DPAEMA is typically achieved through the transesterification of a short-chain alkyl methacrylate, such as methyl methacrylate, with 2-(diisopropylamino)ethanol in the presence of a catalyst. This reaction involves the exchange of the alcohol group of the ester.
A general protocol for the transesterification of alkyl methacrylates involves heating the alkyl methacrylate with the desired alcohol (in this case, 2-(diisopropylamino)ethanol) in the presence of a catalyst, such as p-toluenesulfonic acid or a metal alkoxide.[2] The reaction equilibrium is driven forward by removing the more volatile alcohol byproduct (e.g., methanol) through distillation.[2] A polymerization inhibitor, like hydroquinone, is often added to prevent the polymerization of the methacrylate monomer at elevated temperatures.[2] The final product is then purified by vacuum distillation.
Polymerization of DPAEMA
Polymers of DPAEMA, denoted as poly(this compound) or PDPA, are of significant interest due to their pH-responsive nature. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are commonly employed to synthesize well-defined PDPA polymers with controlled molecular weights and low dispersity.[3][4]
This protocol describes the synthesis of a PDPA homopolymer via RAFT polymerization.[4]
Materials:
-
This compound (DPAEMA), purified by passing through a column of basic alumina to remove inhibitor.
-
4-Cyanopentanoic acid dithiobenzoate (CPADB) as the RAFT agent.
-
4,4'-Azobis(4-cyanopentanoic acid) (ACPA) as the initiator.
-
1,4-Dioxane, anhydrous.
-
Nitrogen gas.
Procedure:
-
In a Schlenk flask, dissolve DPAEMA, CPADB, and ACPA in 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator can be varied to target a specific molecular weight.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.
-
Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
To monitor the polymerization, samples can be withdrawn at different time points and analyzed by ¹H NMR for monomer conversion and by gel permeation chromatography (GPC) for molecular weight and polydispersity index.
-
After the desired conversion is reached, the polymerization is quenched by cooling the flask in an ice bath and exposing the solution to air.
-
The polymer is purified by precipitation in a non-solvent, such as cold hexane, followed by filtration and drying under vacuum.
This protocol outlines the synthesis of PDPA using a SARA (Supplemental Activator and Reducing Agent) ATRP method.[3]
Materials:
-
This compound (DPAEMA), purified.
-
Copper(II) bromide (CuBr₂).
-
Tris(2-(dimethylamino)ethyl)amine (Me₆TREN) as the ligand.
-
Ethyl α-bromoisobutyrate (EBiB) as the initiator.
-
Sodium dithionite (Na₂S₂O₄) as the SARA.
-
Isopropanol and deionized water as solvents.
-
Nitrogen gas.
Procedure:
-
In a Schlenk flask, add CuBr₂ and Me₆TREN.
-
Add a mixture of isopropanol and water, and stir to form the catalyst complex.
-
Add the DPAEMA monomer and the EBiB initiator to the flask.
-
Deoxygenate the mixture by several freeze-pump-thaw cycles.
-
In a separate flask, prepare a deoxygenated solution of sodium dithionite in deionized water.
-
Heat the monomer-containing flask to the desired temperature (e.g., 40 °C).
-
Slowly and continuously add the sodium dithionite solution to the reaction mixture using a syringe pump to initiate and control the polymerization.
-
Monitor the reaction as described for the RAFT polymerization.
-
After the reaction, the polymer is purified to remove the copper catalyst, typically by passing the polymer solution through a column of neutral alumina. The purified polymer is then isolated by precipitation.
Applications in Drug Development
The primary application of DPAEMA in drug development lies in the creation of pH-responsive nanocarriers for targeted drug delivery.[5] The diisopropylamino groups of PDPA are hydrophobic at physiological pH (around 7.4) but become protonated and hydrophilic in more acidic environments, such as those found in tumor microenvironments or within endosomes and lysosomes of cells (pH 5.0-6.5).[1][5] This pH-triggered hydrophobic-to-hydrophilic transition can be harnessed to induce the disassembly of nanoparticles and the release of an encapsulated therapeutic payload.[5]
pH-Responsive Drug Release Mechanism
The mechanism of pH-responsive drug release from PDPA-based nanoparticles is a key aspect of their function in targeted drug delivery.
Caption: pH-responsive drug release from a PDPA-based nanoparticle.
Experimental Protocol: In Vitro pH-Responsive Drug Release Study
This protocol describes a typical experiment to evaluate the pH-dependent release of a model drug from PDPA-based nanoparticles.[6]
Materials:
-
Drug-loaded PDPA nanoparticles (e.g., prepared by a nanoprecipitation method).
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
Acetate buffer or citrate buffer at pH 5.5.
-
Dialysis tubing with an appropriate molecular weight cut-off.
-
A temperature-controlled shaker or water bath.
-
A method for quantifying the released drug (e.g., UV-Vis spectrophotometry or HPLC).
Procedure:
-
Prepare a suspension of the drug-loaded nanoparticles in PBS at pH 7.4.
-
Transfer a known volume of the nanoparticle suspension into a dialysis bag.
-
Place the sealed dialysis bag into a larger container with a known volume of release medium (either PBS at pH 7.4 or acetate/citrate buffer at pH 5.5).
-
Incubate the system at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots.
-
Calculate the cumulative percentage of drug released over time for both pH conditions.
-
Plot the cumulative drug release (%) versus time to compare the release profiles at physiological and acidic pH.
Safety and Handling
DPAEMA is classified as an irritant and should be handled with appropriate safety precautions.
Table 3: Safety and Handling Information
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. |
| Storage | Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition. Typically stored at 2-8 °C. Commercial preparations often contain a polymerization inhibitor (e.g., MEHQ). |
| In case of contact | Skin: Wash off with soap and plenty of water. Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Fire | Combustible liquid. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing. |
Logical Workflow for Development of PDPA-based Nanomedicine
The development of a nanomedicine utilizing DPAEMA involves a logical progression from polymer synthesis to preclinical evaluation.
Caption: Workflow for developing PDPA-based nanomedicines.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Synthesis of well-defined functionalized poly(this compound) using ATRP with sodium dithionite as a SARA agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of pH sensitive this compound based nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of 2-(Diisopropylamino)ethyl Methacrylate (DPAEMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 2-(Diisopropylamino)ethyl methacrylate (DPAEMA), a tertiary amine-functionalized monomer crucial for the development of pH-responsive polymers used in advanced drug delivery systems and other biomedical applications. This document details established synthesis methodologies, rigorous purification protocols, and essential characterization techniques.
Introduction
This compound (DPAEMA) is a valuable monomer in polymer chemistry, primarily due to the presence of a tertiary amine group with a pKa in the physiologically relevant range. This functionality imparts a pH-sensitive character to polymers incorporating DPAEMA, allowing for the design of "smart" materials that can respond to changes in their environment. Such polymers are of significant interest for applications in drug delivery, gene therapy, and diagnostics, where a triggered response can enhance therapeutic efficacy and reduce side effects. The synthesis of high-purity DPAEMA is a critical first step in the production of well-defined polymers for these demanding applications.
Synthesis of DPAEMA Monomer
The synthesis of DPAEMA can be primarily achieved through two common esterification routes: the Schotten-Baumann reaction and transesterification.
Schotten-Baumann Reaction
The Schotten-Baumann reaction provides a direct route to DPAEMA by reacting methacryloyl chloride with 2-(diisopropylamino)ethanol in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Pathway:
Caption: Schotten-Baumann synthesis of DPAEMA.
Experimental Protocol:
A detailed experimental protocol for the Schotten-Baumann synthesis of a similar monomer, guanidine methacryloyl chloride hydrochloride, provides a strong template for DPAEMA synthesis. The following is an adapted protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-(diisopropylamino)ethanol and a suitable aprotic solvent (e.g., dichloromethane or chloroform).
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add a tertiary amine base, such as triethylamine (a slight molar excess), to the stirred solution.
-
Add methacryloyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion.
-
The reaction mixture will contain the DPAEMA product and the hydrochloride salt of the tertiary amine base.
Transesterification
Transesterification is another widely used method for the synthesis of DPAEMA. This reaction typically involves reacting an alkyl methacrylate (commonly methyl methacrylate) with 2-(diisopropylamino)ethanol in the presence of a catalyst. The equilibrium is driven towards the product by removing the low-boiling alcohol byproduct (e.g., methanol) via distillation.
Reaction Pathway:
Caption: Transesterification synthesis of DPAEMA.
Experimental Protocol:
Based on a patented procedure for the synthesis of similar aminoalkyl (meth)acrylates, the following protocol can be adapted for DPAEMA[1]:
-
Charge a reactor equipped with a distillation column, a stirrer, and a temperature controller with 2-(diisopropylamino)ethanol, an excess of methyl methacrylate, a polymerization inhibitor (e.g., phenothiazine or hydroquinone monomethyl ether), and a suitable catalyst (e.g., titanium isopropylate or a distannoxane catalyst).
-
Heat the reaction mixture to the desired temperature (typically 90-110°C).
-
The methanol byproduct will form an azeotrope with methyl methacrylate and distill off, driving the reaction to completion.
-
Monitor the reaction progress by observing the head temperature of the distillation column and by analyzing samples of the reaction mixture (e.g., by gas chromatography).
-
Once the reaction is complete, the excess methyl methacrylate and other low-boiling components can be removed by distillation.
Table 1: Comparison of Synthesis Methods for Aminoalkyl Methacrylates
| Parameter | Schotten-Baumann Reaction | Transesterification |
| Reactants | Methacryloyl chloride, 2-(diisopropylamino)ethanol, Base | Methyl methacrylate, 2-(diisopropylamino)ethanol, Catalyst |
| Reaction Temperature | 0°C to Room Temperature | 90 - 110°C |
| Key Consideration | Handling of corrosive and moisture-sensitive methacryloyl chloride. | Efficient removal of the alcohol byproduct to drive the equilibrium. |
| Catalyst/Reagent | Stoichiometric amount of base (e.g., triethylamine). | Catalytic amount of a transesterification catalyst (e.g., titanium isopropylate). |
| Reported Yield (for similar monomers) | High | 97.99% (for DMAEA)[2] |
Purification of DPAEMA Monomer
The purity of the DPAEMA monomer is critical for achieving controlled polymerization and obtaining polymers with the desired properties. Common impurities include unreacted starting materials, byproducts, and polymerization inhibitors. The following purification methods are commonly employed.
Removal of Inhibitor
Commercially available DPAEMA and the crude product from synthesis often contain polymerization inhibitors. These must be removed prior to polymerization.
Experimental Protocol:
Pass the DPAEMA monomer through a column packed with a suitable inhibitor remover, such as basic alumina or a commercial inhibitor removal resin. This is a simple and effective method for removing phenolic inhibitors.
Vacuum Distillation
Vacuum distillation is a highly effective method for purifying DPAEMA, as it allows for distillation at a lower temperature, minimizing the risk of thermal polymerization.
Experimental Protocol:
-
Set up a vacuum distillation apparatus.
-
Charge the distillation flask with the crude DPAEMA monomer. It is advisable to add a fresh polymerization inhibitor to the distillation pot to prevent polymerization during heating.
-
Gradually reduce the pressure and slowly heat the distillation flask.
-
Collect the DPAEMA fraction at the appropriate boiling point and pressure. The boiling point of DPAEMA is dependent on the pressure.
-
The purified DPAEMA should be stored at a low temperature (2-8°C) with a polymerization inhibitor.
Column Chromatography
For the removal of polar impurities and baseline separation, column chromatography can be employed.
Experimental Protocol:
-
Pack a chromatography column with a suitable stationary phase. For the purification of tertiary amines, amine-functionalized silica can be particularly effective at minimizing the strong interactions that can occur with standard silica gel.
-
Dissolve the crude DPAEMA in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the sample onto the column.
-
Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate gradient).
-
Collect the fractions and analyze them (e.g., by thin-layer chromatography) to identify the fractions containing the pure DPAEMA.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Purification Methods for DPAEMA Monomer
| Method | Purpose | Key Considerations | Expected Purity |
| Inhibitor Removal Column | Removal of polymerization inhibitors. | Quick and efficient for inhibitor removal prior to use. | High (inhibitor-free) |
| Vacuum Distillation | Removal of starting materials, byproducts, and low/high boiling impurities. | Requires careful control of temperature and pressure to prevent polymerization. | >97% |
| Column Chromatography | Removal of polar impurities and closely related byproducts. | Can be time-consuming and requires appropriate selection of stationary and mobile phases. | High |
Characterization of DPAEMA Monomer
The purity and identity of the synthesized and purified DPAEMA monomer should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of DPAEMA. The expected chemical shifts for DPAEMA are analogous to those of similar aminoalkyl methacrylates like 2-(dimethylamino)ethyl methacrylate (DMAEMA) and 2-(diethylamino)ethyl methacrylate (DEAEMA).
Expected ¹H NMR Spectral Features (based on analogous structures):
-
Vinyl protons: Two singlets or multiplets in the range of 5.5-6.1 ppm.
-
Methylene protons adjacent to the ester oxygen (-OCH₂-): A triplet around 4.1-4.3 ppm.
-
Methylene protons adjacent to the nitrogen (-NCH₂-): A triplet around 2.6-2.8 ppm.
-
Methyl protons on the methacrylate group (-C(CH₃)=): A singlet around 1.9 ppm.
-
Isopropyl protons (-CH(CH₃)₂): A septet for the CH proton and a doublet for the CH₃ protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used to identify the key functional groups present in the DPAEMA molecule.
Expected FT-IR Absorption Bands (based on analogous structures):
-
C=O stretch (ester): A strong absorption band around 1720-1730 cm⁻¹.
-
C=C stretch (alkene): An absorption band around 1635-1640 cm⁻¹.
-
C-O stretch (ester): Absorption bands in the region of 1150-1300 cm⁻¹.
-
C-H stretch (aliphatic): Absorption bands in the region of 2800-3000 cm⁻¹.
Experimental Workflow
The overall workflow for the synthesis and purification of DPAEMA is summarized in the following diagram.
Caption: General workflow for DPAEMA synthesis and purification.
Conclusion
The successful synthesis and rigorous purification of this compound are fundamental to the development of high-performance, pH-responsive polymers for advanced applications in drug delivery and materials science. This guide has provided detailed methodologies for the Schotten-Baumann and transesterification synthesis routes, along with comprehensive purification and characterization protocols. By following these guidelines, researchers can confidently produce high-purity DPAEMA monomer, enabling the creation of well-defined polymers with predictable and reliable performance characteristics.
References
An In-depth Technical Guide to the Stimuli-Responsive Behavior of Poly(2-(diisopropylamino)ethyl Methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA), a prominent "smart" polymer. PDPAEMA exhibits dual stimuli-responsive behavior, reacting to changes in both pH and temperature, making it a highly attractive material for advanced drug delivery systems and other biomedical applications. This document details its synthesis, characterization, and the molecular mechanisms that govern its unique properties.
Core Concepts: The Dual-Responsive Nature of PDPAEMA
Poly(this compound) is a synthetic polymer that features tertiary amine groups on its side chains. These amine groups are responsible for its sensitivity to environmental pH. Additionally, the polymer's solubility in water is dependent on temperature, a phenomenon characterized by a Lower Critical Solution Temperature (LCST).
pH-Responsive Behavior
The tertiary amine groups of PDPAEMA have a pKa value typically in the range of 5.8 to 6.6.[1] At a pH below its pKa, the amine groups become protonated, rendering the polymer positively charged and hydrophilic, which leads to its dissolution in aqueous solutions.[2][3] Conversely, at a pH above the pKa, the amine groups are deprotonated, making the polymer hydrophobic and causing it to precipitate or form aggregates.[1][2] This sharp, reversible transition between a soluble and insoluble state is a key feature for controlled drug release applications.[2][3]
Temperature-Responsive Behavior (LCST)
PDPAEMA also exhibits a Lower Critical Solution Temperature (LCST), meaning it is soluble in water at temperatures below the LCST and becomes insoluble as the temperature is raised above this critical point.[4] Below the LCST, hydrogen bonds form between the polymer and water molecules, keeping it dissolved.[5] As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains become dominant, leading to chain collapse and phase separation.[4][5] The LCST of PDPAEMA is highly dependent on the pH of the solution. At acidic pH (below the pKa), the polymer is protonated and remains hydrophilic, thus its LCST is elevated. In neutral or basic conditions, the deprotonated, hydrophobic polymer exhibits a more pronounced LCST effect.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the stimuli-responsive behavior of PDPAEMA, compiled from various studies.
Table 1: pH-Responsive Properties of PDPAEMA
| Parameter | Value Range | Conditions | Reference |
| pKa | 5.8 - 6.6 | Aqueous solution | [1] |
| Critical Aggregation pH | 5.8 - 6.6 | PEGMA-co-DPA copolymers | [6] |
| pH Transition Range for Disassembly | 6.5 - 6.8 | Nanoparticles for drug release | [2][7] |
Table 2: Temperature-Responsive Properties (LCST) of PDPAEMA
| LCST (°C) | pH | Polymer System | Reference |
| Not observed | < IEP (e.g., 3.0 & 7.0) | Star-like PAA-b-PDMAEMA | [8] |
| Varies | ≥ 11.0 | Star-like PAA-b-PDMAEMA | [8] |
| Tunable | Neutral/Basic | PDMAEMA with trivalent metal hexacyano anions | [9] |
| ~41 | 5 | PDMAEMA-grafted silica nanoparticles | [10] |
Note: The specific LCST is highly dependent on factors such as polymer molecular weight, concentration, and the presence of comonomers or other solutes.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of PDPAEMA's stimuli-responsive properties.
Synthesis of PDPAEMA via Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.
Materials:
-
This compound (DPAEMA) monomer
-
RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-dioxane)
-
Nitrogen gas source
Procedure:
-
Purify the DPAEMA monomer by passing it through a column of basic alumina to remove inhibitors.
-
In a round-bottom flask, dissolve the DPAEMA monomer, RAFT agent, and AIBN in 1,4-dioxane.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the specified time (e.g., 24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Characterize the polymer's molecular weight and dispersity using Gel Permeation Chromatography (GPC).
Determination of the Lower Critical Solution Temperature (LCST) by Turbidimetry
Turbidimetry is a common and straightforward method to determine the cloud point (Tcp) of a polymer solution, which is often used as an approximation of the LCST.[4] This method relies on the change in turbidity of the solution as the polymer transitions from a soluble to an insoluble state.[4]
Materials:
-
PDPAEMA polymer
-
Aqueous buffer solutions of desired pH
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier device)
Procedure:
-
Prepare a stock solution of the PDPAEMA polymer in the desired aqueous buffer. Ensure the polymer is fully dissolved.
-
Place the polymer solution in a quartz cuvette and insert it into the temperature-controlled holder of the UV-Vis spectrophotometer.
-
Set the spectrophotometer to a wavelength where the polymer does not absorb light (e.g., 500 nm) to ensure that changes in the signal are due to light scattering.[4]
-
Equilibrate the sample at a temperature below the expected LCST for at least 15 minutes.[4]
-
Increase the temperature at a constant, slow rate (e.g., 1°C/min) while continuously monitoring the transmittance or absorbance of the solution.[11]
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value or as the onset temperature of the sharp decrease in transmittance.[4]
Visualizations of Core Mechanisms and Workflows
Stimuli-Responsive Behavior of PDPAEMA
Caption: Mechanism of PDPAEMA's dual pH and temperature responsiveness.
Experimental Workflow for PDPAEMA Characterization
Caption: A typical experimental workflow for synthesizing and characterizing PDPAEMA.
PDPAEMA in pH-Triggered Drug Delivery
Caption: PDPAEMA-based nanoparticle for pH-triggered drug release in a tumor environment.
Applications in Drug Development
The unique dual-responsive properties of PDPAEMA make it a versatile platform for a variety of drug delivery applications.
-
Targeted Cancer Therapy: PDPAEMA-based nanoparticles can be designed to be stable in the bloodstream (pH ~7.4) and to release their therapeutic payload in the acidic microenvironment of tumors or within the even more acidic endosomes and lysosomes of cancer cells.[2][6] This targeted release enhances the efficacy of anticancer drugs while minimizing side effects on healthy tissues.[2]
-
Gene Delivery: The cationic nature of protonated PDPAEMA allows it to form complexes with negatively charged genetic material like siRNA and pDNA. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.
-
Cell Sheet Engineering: Thermoresponsive polymers are used to create surfaces for cell culture that allow for the detachment of confluent cell sheets by simply lowering the temperature, avoiding the need for enzymatic digestion.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. tandfonline.com [tandfonline.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Development of pH sensitive this compound based nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[this compound] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction [mdpi.com]
- 9. Tuning the LCST and UCST thermoresponsive behavior of poly(N,N-dimethylaminoethyl methacrylate) by electrostatic interactions with trivalent metal hexacyano anions and copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crystallizationsystems.com [crystallizationsystems.com]
The pH-Responsive Behavior of DPAEMA Polymers: A Technical Guide for Drug Development
An in-depth exploration of the synthesis, characterization, and application of 2-(diisopropylamino)ethyl methacrylate (DPAEMA) polymers, focusing on their tunable pH-responsive properties for advanced drug delivery systems.
The field of smart materials has seen a surge in the development of polymers that can respond to specific environmental stimuli, with pH-responsive polymers being at the forefront of innovation for targeted drug delivery. Among these, polymers based on this compound (DPAEMA) have garnered significant attention due to their sharp and tunable pH-dependent phase transitions. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with DPAEMA polymers, tailored for researchers, scientists, and professionals in drug development.
Core Principles: The Mechanism of pH-Responsiveness
The pH-responsive behavior of DPAEMA polymers is rooted in the protonation and deprotonation of the tertiary amine groups in the DPAEMA monomer units.[1][2] At physiological pH (around 7.4), which is above the polymer's apparent acid dissociation constant (pKa), the tertiary amine groups are largely deprotonated and thus hydrophobic. This hydrophobicity drives the self-assembly of DPAEMA-containing copolymers into well-defined nanostructures, such as micelles or nanoparticles, which can effectively encapsulate hydrophobic therapeutic agents.[1][3][4]
Upon encountering an acidic environment, such as that found in tumor microenvironments or within endosomal compartments of cells (pH 5.0-6.5), the tertiary amine groups become protonated. This protonation imparts a positive charge to the polymer chains, leading to a hydrophilic state. The resulting electrostatic repulsion between the polymer chains causes a conformational change, leading to the swelling or complete disassembly of the nanostructures and the subsequent release of the encapsulated drug.[1][4] The pKa of DPAEMA-based polymers is typically in the range of 6.2 to 6.8, making them highly suitable for exploiting these physiological pH gradients for targeted drug release.[1][3][5]
Synthesis and Characterization
The synthesis of well-defined DPAEMA-based polymers is crucial for achieving predictable and reproducible pH-responsive behavior. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a commonly employed technique that allows for precise control over molecular weight, architecture (e.g., block, random copolymers), and narrow molecular weight distributions.[3][6][7][8][9][10]
Key Physicochemical Properties
The pH-responsive characteristics of DPAEMA polymers are quantified through several key parameters, which are summarized in the tables below. These parameters are critical for the rational design of effective drug delivery vehicles.
| Property | Typical Value/Range | Significance in Drug Delivery |
| pKa | 6.2 - 6.8 | Determines the pH at which the polymer transitions from hydrophobic to hydrophilic, enabling targeted drug release in acidic microenvironments (e.g., tumors, endosomes).[1][3] |
| Critical Micelle Concentration (CMC) | 1.95 - 5.25 mg/L | Indicates the stability of the self-assembled nanostructures. A low CMC is desirable for maintaining the integrity of the drug carrier upon dilution in the bloodstream.[11] |
| pH | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Drug Release (%) |
| 7.4 (Physiological) | < 100 nm (collapsed) | Near-neutral or slightly positive | Minimal premature drug leakage, enhancing systemic circulation time and reducing off-target toxicity.[4][11][12] |
| 6.5 (Tumor Extracellular) | Swelling observed | Increasingly positive | Triggered drug release initiated in the tumor microenvironment.[11] |
| 5.0 - 5.5 (Endosomal) | Significant swelling or disassembly | Highly positive | Rapid and complete drug release inside the target cells, maximizing therapeutic efficacy.[4][11][12] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of DPAEMA polymers. The following sections outline key experimental protocols.
Synthesis of DPAEMA-based Block Copolymers via RAFT Polymerization
This protocol describes the synthesis of a diblock copolymer, for instance, poly(ethylene glycol)-b-poly(this compound) (PEG-b-PDPAEMA), a common architecture for drug delivery applications.
Materials:
-
This compound (DPAEMA), inhibitor removed
-
Poly(ethylene glycol) methyl ether acrylate (PEGMA) or a PEG-based macro-chain transfer agent (macro-CTA)
-
RAFT chain transfer agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CPADB)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Nitrogen gas source
-
Precipitation solvent (e.g., cold hexane or diethyl ether)
Procedure:
-
Purification of Monomers: Pass DPAEMA and PEGMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, dissolve the PEG-based macro-CTA, DPAEMA monomer, and AIBN in the anhydrous solvent.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the specified reaction time.
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold non-solvent (e.g., hexane). Recover the polymer by filtration or centrifugation and dry under vacuum.
Characterization of pH-Responsive Behavior
1. Potentiometric Titration for pKa Determination:
-
Dissolve a known concentration of the DPAEMA polymer in deionized water.
-
Titrate the polymer solution with a standardized solution of hydrochloric acid (HCl), monitoring the pH with a calibrated pH meter after each addition.
-
Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point.[3]
2. Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential Analysis:
-
Prepare a dilute aqueous solution of the polymer.
-
Adjust the pH of the solution to various values (e.g., from 8.0 down to 5.0) using dilute HCl or NaOH.
-
For each pH value, measure the hydrodynamic diameter and zeta potential of the resulting nanoparticles using a DLS instrument.[11][13][14] This will demonstrate the swelling or disassembly of the particles as a function of pH.
3. In Vitro Drug Release Study:
-
Load the DPAEMA-based nanoparticles with a model hydrophobic drug (e.g., doxorubicin, paclitaxel).
-
Place the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in buffer solutions of different pH values (e.g., 7.4, 6.5, and 5.5).
-
At predetermined time intervals, withdraw aliquots from the release medium and quantify the amount of released drug using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[11][12]
Visualizing the pH-Responsive Mechanism and Cellular Uptake
The following diagrams, generated using the DOT language, illustrate the core concepts of DPAEMA polymer behavior and their interaction with cells.
Caption: pH-responsive disassembly of a DPAEMA-based micelle for drug release.
Caption: Proposed cellular uptake and intracellular drug release mechanism.
Caption: Experimental workflow for developing DPAEMA-based drug delivery systems.
Cellular Interactions and Cytotoxicity
The cationic nature of DPAEMA polymers at acidic pH can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.[11] The proposed mechanism of cellular entry for DPAEMA-based nanoparticles is primarily through endocytosis.[15][16][17][18] Once inside the acidic environment of the endosome, the nanoparticles are designed to swell or disassemble, leading to endosomal escape and the release of the therapeutic payload into the cytoplasm.
While the cationic charge can improve cellular uptake, it can also be associated with cytotoxicity. The cytotoxicity of DPAEMA-based polymers is dependent on factors such as molecular weight and the overall charge density of the nanoparticles.[19][20][21] Therefore, careful design and optimization of the polymer structure are essential to balance efficient drug delivery with minimal toxicity. In vitro cytotoxicity assays, such as the MTT assay, are crucial for evaluating the biocompatibility of these delivery systems.[19][22]
Conclusion and Future Perspectives
DPAEMA-based polymers represent a highly promising platform for the development of advanced, pH-responsive drug delivery systems. Their tunable pKa, sharp pH transition, and ability to be synthesized with controlled architectures make them ideal candidates for targeted cancer therapy and other applications where a pH gradient can be exploited. Future research will likely focus on the development of multifunctional DPAEMA-based systems that incorporate other stimuli-responsive elements or targeting ligands to further enhance their specificity and therapeutic efficacy. A thorough understanding of the structure-property relationships and careful evaluation of biocompatibility will be paramount to the successful clinical translation of these innovative materials.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. mdpi.com [mdpi.com]
- 6. Dually responsive multiblock copolymers via RAFT polymerization: Synthesis of temperature- and redox-responsive copolymers of PNIPAM and PDMAEMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDMAEMA-b-PLMA-b-POEGMA triblock terpolymers via RAFT polymerization and their self-assembly in aqueous solutions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fabrication of pH- and Ultrasound-Responsive Polymeric Micelles: The Effect of Amphiphilic Block Copolymers with Different Hydrophilic/Hydrophobic Block Ratios for Self-Assembly and Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Polymers with tunable toxicity: a reference scale for cytotoxicity testing of biomaterial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity relationships of water-soluble cationic methacrylate/methacrylamide polymers for nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Thermoresponsive Nature of PDPAEMA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermoresponsive characteristics of Poly(N,N-diethylaminoethyl methacrylate) (PDPAEMA), a versatile "smart" polymer with significant potential in drug delivery and biotechnology. This document details the core principles of its temperature-sensitive behavior, the factors influencing it, and the experimental methodologies used for its characterization.
Introduction to PDPAEMA and its Thermoresponsive Behavior
Poly(N,N-diethylaminoethyl methacrylate) is a cationic polymer that exhibits a Lower Critical Solution Temperature (LCST). This means that it is soluble in aqueous solutions at lower temperatures, but undergoes a reversible phase transition to an insoluble, aggregated state when the temperature is raised above its LCST. This transition from a hydrophilic, random coil conformation to a more hydrophobic, globular structure is driven by changes in the hydration of the polymer chains.[1]
The thermoresponsive behavior of PDPAEMA is primarily attributed to the protonation state of its tertiary amine groups. At low pH, these groups are protonated, leading to electrostatic repulsion along the polymer chain and enhanced hydration, which in turn increases the LCST. Conversely, at higher pH values, the amine groups are deprotonated, making the polymer more hydrophobic and lowering its LCST.[2][3] This dual sensitivity to both temperature and pH makes PDPAEMA a highly attractive material for controlled drug delivery systems, where it can be engineered to release its payload in response to specific physiological cues.[4][5]
Factors Influencing the Thermoresponsiveness of PDPAEMA
The LCST of PDPAEMA is not a fixed value but can be precisely tuned by several factors, allowing for the rational design of materials for specific applications.
Effect of pH
As previously mentioned, pH is a critical determinant of PDPAEMA's thermoresponsiveness. In acidic environments, the protonation of the amine groups leads to increased hydrophilicity and a higher LCST. As the pH increases towards and beyond the pKa of the polymer (around 7.0-7.4), the deprotonation of these groups enhances the hydrophobic character of the polymer, resulting in a decrease in the LCST.[3][5] At very low pH values (e.g., below 4), the high degree of protonation can completely suppress the LCST behavior within the typical aqueous temperature range.[2][3]
Effect of Molecular Weight
The molecular weight of the PDPAEMA chains also influences the LCST. Generally, for a given pH, the LCST decreases as the molecular weight of the polymer increases.[6] This is because longer polymer chains have a greater number of hydrophobic interactions per chain, which facilitates the phase transition at a lower temperature.
Effect of Copolymerization
Introducing a comonomer into the PDPAEMA backbone is a powerful strategy to modulate its LCST. Copolymerization with a hydrophilic monomer, such as poly(ethylene glycol) methacrylate (PEGMA), will increase the overall hydrophilicity of the copolymer, thereby raising its LCST.[7] Conversely, copolymerization with a more hydrophobic monomer will lower the LCST.[8] This approach allows for fine-tuning of the transition temperature to a desired physiological range.
Quantitative Data on PDPAEMA's LCST
The following tables summarize the quantitative data on the LCST of PDPAEMA under various conditions, compiled from the cited literature.
Table 1: LCST of PDPAEMA as a Function of Molecular Weight at Basic pH
| Molecular Weight (kDa) | LCST (°C) | Reference |
| 1.45 | 46.4 | [6] |
| 2.6 | 54 | [6] |
| 5.5 | 74 | [6] |
| 19.0 | ~50 | [6] |
| 45.0 | 25 | [6] |
| 53 | 32.2 | [6] |
| 85.8 | 25 | [6] |
Table 2: LCST of PDPAEMA-based Copolymers at Different pH Values
| Copolymer System | pH | LCST (°C) | Reference |
| 4-arm star-PAA₁-b-PDMAEMA₄ | 8.0 | ~41 | [2] |
| 8-arm star-PAA₁-b-PDMAEMA₄ | 8.0 | ~36 | [2] |
| 12-arm star-PAA₁-b-PDMAEMA₄ | 8.0 | ~34 | [2] |
| 4-arm star-PDMAEMA₄-b-PAA₁ | 8.0 | ~34 | [2] |
| 8-arm star-PDMAEMA₄-b-PAA₁ | 8.0 | ~32 | [2] |
| 12-arm star-PDMAEMA₄-b-PAA₁ | 8.0 | ~29 | [2] |
| 4-arm star-PAA₁-b-PDMAEMA₄ | 9.0 | >45 | [2] |
| 4-arm star-PAA₁-b-PDMAEMA₄ | 9.5 | ~35 | [2] |
| MPEG-b-PDMAEMA₈₄ | Neutral | 38 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of PDPAEMA and the characterization of its thermoresponsive properties.
Synthesis of PDPAEMA via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[10][11]
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
4-Cyanopentanoic acid dithiobenzoate (CPADB) (RAFT agent)
-
4,4'-Azobis(4-cyanopentanoic acid) (V501) (Initiator)
-
1,4-Dioxane (solvent)
-
Methanol
-
Diethyl ether
Procedure:
-
In a Schlenk flask, dissolve DMAEMA (e.g., 5.0 g, 31.8 mmol), CPADB (e.g., 88.9 mg, 0.32 mmol), and V501 (e.g., 17.8 mg, 0.064 mmol) in 1,4-dioxane (e.g., 10 mL). The molar ratio of [DMAEMA]:[CPADB]:[V501] is typically around 100:1:0.2.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the sealed flask in an oil bath preheated to 70 °C and stir for the desired reaction time (e.g., 6-24 hours, depending on the target molecular weight).
-
Quench the polymerization by immersing the flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Collect the precipitated polymer by filtration and wash with fresh diethyl ether.
-
Dry the polymer under vacuum at room temperature to a constant weight.
Synthesis of PDPAEMA via ATRP
Atom Transfer Radical Polymerization (ATRP) is another powerful technique for synthesizing well-defined polymers.[4][12][13]
Materials:
-
DMAEMA, inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Methanol (solvent)
-
Diethyl ether
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 45.8 mg, 0.32 mmol).
-
Add DMAEMA (e.g., 5.0 g, 31.8 mmol), EBiB (e.g., 62.4 mg, 0.32 mmol), and methanol (e.g., 5 mL).
-
De-gas the solution by bubbling with argon for 30 minutes.
-
Add PMDETA (e.g., 66.5 µL, 0.32 mmol) to the solution via a syringe. The molar ratio of [DMAEMA]:[EBiB]:[CuBr]:[PMDETA] is typically 100:1:1:1.
-
Place the flask in an oil bath at a set temperature (e.g., 60 °C) and stir.
-
After the desired time, stop the reaction by cooling and exposing the mixture to air.
-
Dilute the mixture with methanol and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold diethyl ether and dry under vacuum.[9]
Purification of PDPAEMA
Purification is crucial to remove unreacted monomers, initiator, and catalyst residues.
-
Precipitation: As described in the synthesis protocols, precipitation in a non-solvent like diethyl ether or hexane is a common method.[7][14]
-
Dialysis: For removal of small molecule impurities, dialysis against deionized water (for water-soluble polymers) or an appropriate organic solvent is effective. The pH of the water can be adjusted to ensure the polymer remains soluble.[1][15]
Determination of the Lower Critical Solution Temperature (LCST)
This is the most common method for determining the cloud point, which is taken as the LCST.[16][17][18]
Procedure:
-
Sample Preparation: Prepare a polymer solution in the desired buffer (e.g., phosphate-buffered saline, PBS) at a specific concentration (typically 1-10 mg/mL).[16] Filter the solution through a 0.45 µm syringe filter to remove dust and other particulates.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement:
-
Place the sample in a quartz cuvette and place it in the temperature-controlled holder.
-
Set the wavelength to a value where the polymer does not absorb (e.g., 500-700 nm).[18][19]
-
Equilibrate the sample at a temperature below the expected LCST.
-
Increase the temperature at a constant rate (e.g., 0.5-1.0 °C/min) while recording the transmittance or absorbance.[18][20]
-
-
Data Analysis: Plot the transmittance as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[21]
DLS measures the change in the hydrodynamic radius of the polymer chains as a function of temperature.[16][22][23]
Procedure:
-
Sample Preparation: Prepare the polymer solution as for turbidimetry, ensuring it is dust-free.
-
Instrumentation: Use a DLS instrument with a temperature-controlled sample holder.
-
Measurement:
-
Equilibrate the sample at a starting temperature below the LCST.
-
Measure the hydrodynamic radius (Rh) at incremental temperature steps (e.g., 1-2 °C), allowing for equilibration at each step.[22]
-
-
Data Analysis: Plot the hydrodynamic radius as a function of temperature. The LCST is identified as the temperature at which a sharp increase in the hydrodynamic radius is observed, indicating polymer aggregation.
Visualizations
The following diagrams illustrate key concepts related to the thermoresponsive characteristics of PDPAEMA.
Caption: Factors influencing the Lower Critical Solution Temperature (LCST) of PDPAEMA.
Caption: Experimental workflow for LCST determination of PDPAEMA.
Caption: Thermoresponsive drug release from a PDPAEMA-based carrier.
Conclusion
PDPAEMA's unique dual sensitivity to temperature and pH makes it a highly versatile and promising polymer for a range of biomedical applications, particularly in the field of controlled drug delivery. By understanding and manipulating the factors that influence its LCST, researchers can design intelligent materials that respond to specific physiological environments, leading to more effective and targeted therapies. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of PDPAEMA-based systems, facilitating further innovation in this exciting area of polymer science.
References
- 1. researchgate.net [researchgate.net]
- 2. A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of 2-(Dimethylamino)ethyl Methacrylate Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mapping Composition Evolution through Synthesis, Purification, and Depolymerization of Random Heteropolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recommended turbidimetry conditions - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. crystallizationsystems.com [crystallizationsystems.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. lsinstruments.ch [lsinstruments.ch]
A Technical Guide to the Solubility of 2-(diisopropylamino)ethyl Methacrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(diisopropylamino)ethyl methacrylate (DPAEM), a functional monomer crucial in the development of pH-responsive polymers for biomedical applications such as drug delivery and gene therapy. Understanding its solubility in various organic solvents is paramount for its effective polymerization, formulation, and application.
Core Concepts in Solubility
The solubility of a substance, in this case, DPAEM, in a particular solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. DPAEM possesses both a nonpolar diisopropylamino group and a more polar methacrylate group, influencing its interaction with a range of organic solvents.
Qualitative and Quantitative Solubility Data
Available literature indicates that this compound is soluble in a variety of common organic solvents. While precise quantitative data for its solubility in many organic solvents is not extensively documented, it is frequently described as being "miscible" with several key solvents. A quantitative value for its solubility in water has been established.
| Solvent | Qualitative Solubility | Quantitative Solubility (at 25 °C) |
| Water | Limited solubility | 1580 mg/L[1][2] |
| Ethanol | Soluble[1] | Data not available |
| Acetone | Soluble[1] | Data not available |
| Tetrahydrofuran (THF) | Miscible[1] | Data not available |
| Dichloromethane (DCM) | Miscible[1] | Data not available |
| Ethyl acetate | Miscible[1] | Data not available |
| Toluene | Miscible[1] | Data not available |
| Dimethylformamide (DMF) | Miscible[1] | Data not available |
Note: "Miscible" implies that the two substances are soluble in each other in all proportions, forming a homogeneous solution.
Experimental Protocol for Determining Solubility
For researchers requiring precise quantitative solubility data, the following generalized experimental protocol, adapted from standard laboratory methods for determining liquid-liquid miscibility, can be employed.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (DPAEM)
-
Selected organic solvent (e.g., ethanol, acetone, THF)
-
Calibrated burette
-
A series of stoppered glass vials or test tubes
-
Vortex mixer
-
Analytical balance
-
Constant temperature water bath or incubator
Procedure:
-
Preparation of Solvent Aliquots: Accurately measure a specific volume of the organic solvent (e.g., 5 mL) into a series of clean, dry, and stoppered glass vials.
-
Temperature Equilibration: Place the vials containing the solvent in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate.
-
Incremental Addition of DPAEM: Using a calibrated burette, add a small, known volume of DPAEM to the first vial.
-
Mixing: Tightly stopper the vial and vortex for 1-2 minutes to ensure thorough mixing.
-
Observation: Visually inspect the mixture against a well-lit background. A clear, single-phase liquid indicates that the DPAEM has dissolved. A cloudy or two-phase mixture indicates immiscibility or that the solubility limit has been exceeded.
-
Titration to Turbidity: Continue adding small, known increments of DPAEM to the vial, vortexing after each addition, until the solution becomes persistently cloudy or a second phase is observed. This point is the saturation point.
-
Data Recording: Record the total volume of DPAEM added to reach the saturation point.
-
Repeatability: Repeat the procedure for at least two additional vials to ensure the precision of the measurement.
-
Calculation of Solubility: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the volume and density of DPAEM and the initial volume of the solvent.
References
The Dawn of Dual-Responsive DPAEMA Polymers: A Technical Guide for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The field of stimuli-responsive polymers has heralded a new era in targeted drug delivery, and among the most promising candidates are dual-responsive polymers based on 2-(diisopropylamino)ethyl methacrylate (DPAEMA). These intelligent materials exhibit sharp, predictable conformational changes in response to both pH and temperature, making them ideal for creating sophisticated drug carriers that can release their therapeutic payload at specific sites within the body, such as acidic tumor microenvironments or inflamed tissues. This in-depth technical guide explores the core aspects of dual-responsive DPAEMA polymers, from their synthesis and fundamental properties to their application in advanced drug delivery systems.
Core Concepts: The Dual-Responsive Nature of DPAEMA Polymers
Poly(this compound) (PDPAEMA) and its copolymers are characterized by the presence of tertiary amine groups. These groups are responsible for the polymer's pH-sensitivity, with a pKa value typically around 6.2.[1] At pH values below their pKa, the amine groups become protonated, leading to electrostatic repulsion between the polymer chains. This causes the polymer to swell and become hydrophilic. Conversely, in neutral or basic environments (pH > pKa), the polymer is deprotonated and hydrophobic, causing it to collapse.[1][2]
In addition to their pH-responsiveness, DPAEMA-based polymers also exhibit a Lower Critical Solution Temperature (LCST). This means they are soluble in water at lower temperatures but become insoluble and precipitate as the temperature rises above the LCST.[3] This thermo-responsive behavior is influenced by factors such as polymer concentration, molecular weight, and the presence of comonomers.[4][5] The combination of pH and temperature sensitivity allows for fine-tuning of the polymer's properties for specific biomedical applications.
Synthesis of DPAEMA Polymers
The synthesis of well-defined DPAEMA polymers is crucial for achieving predictable and reproducible dual-responsive behavior. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are commonly employed to synthesize DPAEMA polymers with controlled molecular weights, low dispersity, and well-defined architectures like linear and star-shaped polymers.[1][6][7]
Logical Flow of DPAEMA Polymer Synthesis
Caption: General workflow for the synthesis of PDPAEMA polymers via controlled radical polymerization.
Experimental Protocols
Synthesis of PDPAEMA via RAFT Polymerization
This protocol describes a typical RAFT polymerization of DPAEMA to produce a well-defined homopolymer.[1][7]
Materials:
-
This compound (DPAEMA), purified
-
4-cyanopentanoic acid dithiobenzoate (CPD) or other suitable RAFT agent
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized
-
1,4-dioxane, anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
In a round-bottom flask, dissolve DPAEMA, the RAFT agent, and AIBN in 1,4-dioxane. A typical molar ratio of [DPAEMA]:[RAFT agent]:[AIBN] might be 150:1:0.2.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).
-
To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold hexane or methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40°C) overnight.
-
Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm the structure using ¹H-NMR spectroscopy.
Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation
This method is commonly used to form drug-loaded nanoparticles from amphiphilic block copolymers containing a PDPAEMA block.
Materials:
-
PDPAEMA-containing block copolymer (e.g., PEG-b-PDPAEMA)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Water-miscible organic solvent (e.g., Acetone, Dimethylformamide)
-
Aqueous phase (e.g., Deionized water, Phosphate-buffered saline)
-
Magnetic stirrer
-
Dialysis membrane with an appropriate molecular weight cut-off
Procedure:
-
Dissolve the block copolymer and the hydrophobic drug in the organic solvent.
-
Under vigorous stirring, add the organic solution dropwise to the aqueous phase. The rapid solvent exchange will cause the polymer to self-assemble into nanoparticles, entrapping the drug.
-
Continue stirring the suspension for several hours to allow the organic solvent to evaporate.
-
Purify the nanoparticle suspension by dialysis against deionized water or a suitable buffer for 24-48 hours to remove the free drug and residual organic solvent.
Quantitative Data on DPAEMA-based Drug Delivery Systems
The dual-responsive nature of DPAEMA polymers allows for the creation of highly effective drug delivery systems. The following tables summarize key quantitative data from various studies on DPAEMA and its analogous polymers.
| Polymer System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA mixed micelles | Doxorubicin | 24 | 55 | [8] |
| PEGMA-co-DPA nanoparticles | meso-tetra(hydroxyphenyl)chlorin (m-THPC) | Not specified | ~89 | [9] |
Table 1: Drug Loading and Encapsulation Efficiency
| Polymer System | Drug | Release at pH 5.0 (after 48h) | Release at pH 7.0 (after 48h) | Reference |
| PEGMA-co-DPA nanoparticles | m-THPC | 58% | 10% | [9] |
Table 2: pH-Triggered Drug Release
Signaling Pathways and Cellular Uptake
The cationic nature of DPAEMA polymers at physiological or slightly acidic pH plays a crucial role in their interaction with negatively charged cell membranes, facilitating cellular uptake. Once inside the cell, the nanoparticles are often trafficked to endosomes and lysosomes, which have an acidic environment (pH 4.5-6.5). This acidic environment triggers the protonation of the DPAEMA block, leading to the destabilization of the nanoparticle and the release of the encapsulated drug into the cytoplasm.
Cellular Uptake and Drug Release Mechanism
Caption: Schematic of the cellular uptake and pH-triggered intracellular drug release from DPAEMA-based nanoparticles.
Conclusion and Future Perspectives
Dual-responsive DPAEMA polymers represent a significant advancement in the design of intelligent drug delivery systems. Their ability to respond to both pH and temperature allows for precise control over drug release, enhancing therapeutic efficacy while minimizing off-target effects. The synthetic versatility of these polymers, particularly through controlled radical polymerization techniques, enables the creation of a wide range of architectures tailored for specific applications. Future research will likely focus on the development of more complex, multi-functional DPAEMA-based nanocarriers that can respond to a wider array of biological stimuli and incorporate targeting ligands for even greater specificity. As our understanding of the intricate interplay between polymer chemistry and biology deepens, DPAEMA polymers are poised to play an increasingly important role in the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Phase Separation of Aqueous Poly(diisopropylaminoethyl methacrylate) upon Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization | MDPI [mdpi.com]
- 5. Effect of composition of PDMAEMA-b-PAA block copolymers on their pH- and temperature-responsive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of well-defined functionalized poly(this compound) using ATRP with sodium dithionite as a SARA agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of pH sensitive this compound based nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of 2-(Diisopropylamino)ethyl Methacrylate (DPAEMA) in Smart Materials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and application of 2-(diisopropylamino)ethyl methacrylate (DPAEMA)-based smart materials. DPAEMA is a tertiary amine-containing methacrylate monomer notable for its pH-responsive behavior, making it a valuable component in the development of intelligent drug delivery systems, gene delivery vectors, and other functional coatings.[1] This document outlines key experimental protocols, presents quantitative data from relevant studies, and visualizes critical workflows and mechanisms to facilitate further research and development in this promising field.
Core Concepts: The pH-Responsive Nature of DPAEMA
The functionality of DPAEMA in smart materials stems from its tertiary amine group, which has a pKa of approximately 6.2.[1] At physiological pH (around 7.4), the diisopropylamino group is largely deprotonated and thus hydrophobic. This property allows for the self-assembly of DPAEMA-containing polymers into stable nanostructures, such as micelles or nanoparticles, that can encapsulate therapeutic agents.
Upon encountering an acidic environment, such as those found in tumor microenvironments or within endosomes (pH 5.0-6.5), the tertiary amine group becomes protonated.[1] This protonation induces a conformational change, rendering the polymer hydrophilic and causing the nanostructure to swell or disassemble. This pH-triggered transition is the fundamental mechanism for the controlled release of encapsulated cargo.[1][2]
Synthesis and Characterization of DPAEMA-Based Polymers
The synthesis of well-defined DPAEMA-based polymers is crucial for their application in smart materials. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are commonly employed to achieve polymers with controlled molecular weights and narrow polydispersity.[3]
Experimental Protocol: Synthesis of DPAEMA-co-PEGMA via RAFT Polymerization
This protocol is adapted from methodologies used for similar amine-containing methacrylates and is applicable for the synthesis of DPAEMA copolymers.[3]
Materials:
-
This compound (DPAEMA), purified
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA)
-
4-Cyanopentanoic acid dithiobenzoate (CPADB) as RAFT agent
-
2,2'-Azobis(isobutyronitrile) (AIBN) as initiator, recrystallized
-
1,4-Dioxane, anhydrous
Procedure:
-
In a Schlenk flask, dissolve DPAEMA, PEGMA, CPADB, and AIBN in 1,4-dioxane. The molar ratios of monomer:RAFT agent:initiator should be carefully calculated to target a specific molecular weight and maintain control over the polymerization.
-
Deoxygenate the solution by subjecting it to three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at 70°C to initiate polymerization.
-
Allow the reaction to proceed for a predetermined time to achieve the desired monomer conversion.
-
Terminate the polymerization by quenching the reaction in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Characterization Techniques
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure and determine the copolymer composition.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of self-assembled nanoparticles in aqueous solution.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
DPAEMA in Drug Delivery Applications
The pH-responsive nature of DPAEMA makes it an excellent candidate for targeted drug delivery to acidic microenvironments, such as tumors.
Quantitative Data on DPAEMA-Based Drug Delivery Systems
| Polymer System | Drug | Drug Loading / Encapsulation Efficiency | Release Conditions | Cumulative Release | Reference |
| PEGMA-co-DPA Nanoparticles | meso-tetra(hydroxyphenyl)chlorin (m-THPC) | ~89% Encapsulation Efficiency | pH 7.0 vs. pH 5.0 at 37°C | ~10% at pH 7.0 after 48h; ~58% at pH 5.0 after 48h | [4] |
| DPAEMA-based Copolymers | Dexamethasone 21-disodium phosphate (DXP) | Maximum loading at pH 6.5 and 200 mg/L initial drug concentration | pH 7.0 vs. pH 7.8 | ~70% release over 20-40h, with release rate sensitive to small pH variations | [1] |
| PDMAEMA-b-PDPAEMA Micelles | Amphotericin B | Not Specified | pH 7.4 vs. acidic pH | Dissociation at low pH leading to drug release | [2] |
Note: Data for PDMAEMA-b-PDPAEMA is included to illustrate the utility of DPAEMA in block copolymers, where PDPAEMA forms the pH-responsive core.
Experimental Protocol: In Vitro Drug Release Study
This protocol outlines a general method for assessing the pH-triggered release of a drug from DPAEMA-based nanoparticles.[4]
Materials:
-
Drug-loaded DPAEMA-based nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator set to 37°C
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Transfer a known volume and concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger, known volume of release medium (PBS at pH 7.4 or pH 5.0) to ensure sink conditions.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizing Workflows and Mechanisms with Graphviz
Synthesis of DPAEMA-co-PEGMA via RAFT Polymerization
Caption: Workflow for the synthesis of a DPAEMA-co-PEGMA copolymer via RAFT polymerization.
pH-Responsive Drug Release Mechanism
Caption: Mechanism of pH-triggered drug release from DPAEMA-based nanoparticles.
Experimental Workflow for In Vitro Drug Release Study
Caption: Experimental workflow for an in vitro pH-responsive drug release study.
DPAEMA in Gene Delivery
Cationic polymers are widely investigated as non-viral vectors for gene delivery. The protonatable tertiary amine groups in DPAEMA can electrostatically interact with negatively charged nucleic acids (e.g., plasmid DNA, siRNA) to form polyplexes. While research on DPAEMA for gene delivery is less extensive than for its analogue, poly(2-dimethylaminoethyl methacrylate) (PDMAEMA), the principles are similar.[5][6] The "proton sponge" effect, where the buffering capacity of the polymer in the endosome leads to osmotic swelling and endosomal escape, is a key proposed mechanism for efficient transfection.[7]
Further research is needed to fully elucidate the potential of DPAEMA-based systems in gene therapy, including optimizing polymer architecture to enhance transfection efficiency while minimizing cytotoxicity.
Conclusion
This compound is a versatile monomer for the creation of smart, pH-responsive materials. Its application in controlled drug delivery is particularly promising, with a clear mechanism for targeted release in acidic environments. The experimental protocols and characterization techniques outlined in this guide provide a foundation for researchers to explore and develop novel DPAEMA-based systems for a range of biomedical applications. While drawing parallels from the more extensively studied PDMAEMA, future work should focus on delineating the unique properties and advantages conferred by the diisopropylamino group in DPAEMA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. Development of pH sensitive this compound based nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Stimuli-Responsive Methacrylates
References
- 1. A Comprehensive Review of Stimuli-Responsive Smart Polymer Materials—Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzyme-responsive polymer hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Meth)acrylic stimulus-responsive block copolymer hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-Stimuli Responsive Macromolecules and Their Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Dual-Responsive pH and Temperature Sensitive Nanoparticles Based on Methacrylic Acid and Di(ethylene glycol) Methyl Ether Methacrylate for the Triggered Release of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Light- and Redox-Responsive Block Copolymers of mPEG-SS-ONBMA as a Smart Drug Delivery Carrier for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pH/redox dual-responsive amphiphilic zwitterionic polymers with a precisely controlled structure as anti-cancer drug carriers - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: RAFT Polymerization of 2-(diisopropylamino)ethyl methacrylate (DPAEMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA) is a stimuli-responsive polymer that exhibits significant changes in its physical properties in response to variations in environmental pH.[1] This characteristic makes it a highly attractive material for a range of biomedical applications, particularly in the field of drug delivery.[1] The amine groups within the polymer structure can be protonated at acidic pH, leading to a transition from a hydrophobic to a hydrophilic state.[1] This transition can be harnessed to trigger the release of encapsulated therapeutic agents in specific microenvironments, such as tumor tissues, which are often characterized by a lower pH compared to healthy tissues.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[2][3] The RAFT process is compatible with a wide variety of functional monomers, including DPAEMA, making it an ideal method for producing tailored PDPAEMA-based materials for advanced applications.[4][5] These application notes provide a detailed protocol for the RAFT polymerization of DPAEMA and an overview of its characterization and potential applications.
Key Experimental Protocols
Materials
-
This compound (DPAEMA) (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (for purification)
-
Hexane (for purification)
-
Nitrogen gas (for deoxygenation)
-
Basic alumina (for monomer purification)
Equipment
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Schlenk line for inert gas purging
-
Oil bath with a temperature controller
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gel Permeation Chromatography (GPC) system
Experimental Workflow for RAFT Polymerization of DPAEMA
Caption: Workflow for the RAFT polymerization of DPAEMA.
Detailed Protocol for RAFT Polymerization of DPAEMA
-
Monomer Purification: Purify the DPAEMA monomer by passing it through a column of basic alumina to remove any inhibitors.[6]
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the purified DPAEMA monomer, the RAFT agent (CPADB), and the initiator (AIBN) in 1,4-dioxane. A typical molar ratio of [DPAEMA]:[CPADB]:[AIBN] is 150:1:0.2.[4]
-
Deoxygenation: The reaction mixture is deoxygenated by bubbling with dry nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can quench the radical polymerization.[4]
-
Polymerization: The Schlenk flask is then placed in a preheated oil bath at 70°C and stirred for the desired reaction time (e.g., 24 hours).[4]
-
Termination and Purification: The polymerization is terminated by cooling the reaction mixture in an ice bath. The resulting polymer is purified by precipitation in a cold non-solvent, such as hexane, followed by filtration.[6] The purified polymer is then dried under vacuum to a constant weight.
-
Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the synthesized PDPAEMA are determined by Gel Permeation Chromatography (GPC). The chemical structure and monomer conversion can be confirmed by ¹H NMR spectroscopy.[4]
Data Presentation
The following tables summarize typical quantitative data for the RAFT polymerization of DPAEMA under various conditions.
Table 1: Reaction Conditions for RAFT Polymerization of DPAEMA
| Entry | [DPAEMA]:[RAFT Agent]:[Initiator] | RAFT Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Reference |
| 1 | 150:1:0.2 | ECT | AIBN | 1,4-Dioxane | 70 | 24 | [4] |
| 2 | 200:1:0.1 | CPA | AIBN | Toluene | 90 | 17 | [6] |
| 3 | 100:1:0.2 | CPADB | AIBN | 1,4-Dioxane | 70 | - | [5] |
*ECT: Not explicitly defined in the provided text, but likely a dithiobenzoate-based RAFT agent. CPA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.
Table 2: Characterization of PDPAEMA Synthesized by RAFT Polymerization
| Entry | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) | Reference |
| 1 | - | 15,000 | 1.15 | - | [4] |
| 2 | - | 31,600 | 1.18 | - | [6] |
| 3 | - | 7,780 | 1.18 | 81 | [2] |
Applications in Drug Development
The pH-responsive nature of PDPAEMA makes it a promising candidate for the development of intelligent drug delivery systems. At physiological pH (around 7.4), PDPAEMA is hydrophobic and can self-assemble into nanoparticles or micelles, encapsulating hydrophobic drugs within its core.[1][7] When these nanocarriers reach an acidic environment, such as that found in endosomes or tumor tissues (pH < 6.8), the diisopropylamino groups become protonated.[7] This protonation leads to a hydrophobic-to-hydrophilic transition, causing the nanostructure to swell or disassemble and release the encapsulated drug.[1][7]
pH-Responsive Drug Release Mechanism
Caption: pH-responsive behavior of PDPAEMA for drug delivery.
This targeted drug release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing their side effects on healthy tissues.[1] PDPAEMA has been successfully incorporated into various nanocarrier systems, including micelles, polymersomes, and shell cross-linked nanoparticles, for the delivery of chemotherapeutic agents like paclitaxel and doxorubicin.[1][7][8]
Conclusion
RAFT polymerization is a robust and reliable method for the synthesis of well-defined PDPAEMA with controlled molecular weight and low polydispersity. The resulting polymer exhibits a sharp and reversible pH-responsive behavior, making it an excellent material for the design of advanced drug delivery systems. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working on the development of novel stimuli-responsive materials for biomedical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dually responsive multiblock copolymers via RAFT polymerization: Synthesis of temperature- and redox-responsive copolymers of PNIPAM and PDMAEMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase Separation of Aqueous Poly(diisopropylaminoethyl methacrylate) upon Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[this compound] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of DPAEMA-Based Block Copolymers for pH-Responsive Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stimuli-responsive polymers have emerged as a cornerstone in the development of advanced drug delivery systems. Among these, pH-responsive polymers are particularly attractive for targeted cancer therapy due to the acidic microenvironment of tumors. 2-(Diisopropylamino)ethyl methacrylate (DPAEMA) is a tertiary amine-containing monomer that exhibits a sharp pH-dependent transition. Polymers containing DPAEMA are hydrophobic at physiological pH (7.4) and become hydrophilic and soluble in acidic environments (pH < 6.5) due to the protonation of the tertiary amine groups. This property makes DPAEMA-based block copolymers excellent candidates for constructing smart nanocarriers that can selectively release their therapeutic payload in the acidic tumor milieu, minimizing systemic toxicity.
This document provides detailed application notes and protocols for the synthesis and characterization of DPAEMA-based block copolymers for drug delivery applications. The primary synthesis methods covered are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), which are robust techniques for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity.
Data Presentation
Table 1: Characteristics of DPAEMA-Based Block Copolymers Synthesized via RAFT and ATRP
| Copolymer Composition | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| PDPAEMA-b-PPEGMA | RAFT | 9,231 | 1.36 | [1] |
| mPEG-b-PDEAEMA-b-PMMA | ARGET ATRP | 10,151 | 1.18 | [1] |
| PDEAEMA-b-PMMA | ARGET ATRP | 10,664 | 1.18 | [1] |
| PDMAEMA-b-PDPAEMA | ATRP | - | - | [2] |
| POEGMA-b-PDPAEMA-b-PMPC | ATRP | - | - | [2] |
| PHPMA-b-PDPA | RAFT | - | - | [3] |
Mn: Number-average molecular weight; PDI: Polydispersity Index; PDPAEMA: Poly(this compound); PPEGMA: Poly(poly(ethylene glycol) methyl ether methacrylate); mPEG: Methoxy poly(ethylene glycol); PDEAEMA: Poly(2-(diethylamino)ethyl methacrylate); PMMA: Poly(methyl methacrylate); PDMAEMA: Poly(2-(dimethylamino)ethyl methacrylate); POEGMA: Poly(oligo(ethylene glycol)methyl ether methacrylate); PMPC: Poly(2-(methacryloyloxy)ethyl phosphorylcholine); PHPMA: Poly(N-(2-hydroxypropyl)methacrylamide).
Table 2: Drug Loading and Release from DPAEMA-Based Copolymer Micelles
| Copolymer System | Drug | Drug Loading Content (%) | Entrapment Efficiency (%) | Release Conditions (pH) | Cumulative Release (%) | Time (h) | Reference |
| mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA | Doxorubicin (DOX) | 24 | 55 | 7.4 | < 25 | 96 | [1][4] |
| mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA | Doxorubicin (DOX) | 24 | 55 | 5.0 | ~80 | 96 | [4] |
| POEGMA-b-PDPAEMA-b-PMPC | Doxorubicin (DOX) | - | - | 7.4 | 10 | - | [2] |
| POEGMA-b-PDPAEMA-b-PMPC | Doxorubicin (DOX) | - | - | 5.5 | > 90 | 36 | [2] |
| PDMAEMA-b-PDPAEMA Micelleplex | Amphotericin B | - | - | 7.4 | - | - | [2] |
| PDMAEMA-b-PDPAEMA Micelleplex | Amphotericin B | - | - | Low pH | Release Observed | - | [2] |
| PHPMA-b-PDPA NPs | Paclitaxel | - | - | 6.51 < pH < 6.85 | Fast Release | - | [3] |
NPs: Nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of DPAEMA-block-PEGMA Copolymer via RAFT Polymerization
This protocol is adapted from the synthesis of pH-sensitive amphiphilic block copolymers.[5]
1. Synthesis of PDPAEMA Macro-Chain Transfer Agent (macro-CTA): a. In a round-bottom flask, dissolve DPAEMA monomer, 4-cyanopentanoic acid dithiobenzoate (CPAD) as the RAFT agent, and azobisisobutyronitrile (AIBN) as the initiator in 1,4-dioxane. b. Deoxygenate the solution by bubbling with nitrogen for 30 minutes. c. Place the flask in a preheated oil bath at 70°C and stir for 24 hours. d. Precipitate the resulting PDPAEMA homopolymer in a suitable non-solvent like cold hexane and dry under vacuum. e. Characterize the molecular weight and PDI of the PDPAEMA macro-CTA using Gel Permeation Chromatography (GPC).
2. Synthesis of PDPAEMA-b-PEGMA Block Copolymer: a. In a separate flask, dissolve the synthesized PDPAEMA macro-CTA, poly(ethylene glycol) methyl ether methacrylate (PEGMA) monomer, and AIBN in 1,4-dioxane. b. Repeat the deoxygenation procedure as described in step 1b. c. Conduct the polymerization at 70°C for 24 hours. d. Purify the resulting block copolymer by precipitation in cold hexane and dry under vacuum. e. Confirm the structure and composition of the block copolymer using ¹H NMR spectroscopy and determine the final molecular weight and PDI by GPC.
Protocol 2: Synthesis of DPAEMA-Containing Triblock Copolymers via ARGET ATRP
This protocol is based on the synthesis of pH-responsive triblock copolymers for anticancer drug delivery.[4]
1. Synthesis of Macroinitiator (e.g., mPEG-Br): a. Prepare a brominated macroinitiator from methoxy poly(ethylene glycol) (mPEG). (Detailed procedures for macroinitiator synthesis are typically found in supplementary materials of cited literature).
2. Synthesis of mPEG-b-PDEAEMA-b-PMMA Triblock Copolymer: a. In a Schlenk flask, add the mPEG-Br macroinitiator, 2-(diethylamino)ethyl methacrylate (DEAEMA) monomer, and a suitable solvent (e.g., anisole). b. Add the catalyst system, which for Activators Regenerated by Electron Transfer (ARGET) ATRP typically consists of a copper(II) halide (e.g., CuBr₂) and a ligand (e.g., tris(2-(dimethylamino)ethyl)amine, Me₆TREN). c. Add a reducing agent (e.g., tin(II) 2-ethylhexanoate, Sn(EH)₂) to initiate the polymerization. d. After polymerization of the first block (PDEAEMA), take a sample for analysis (GPC, NMR) to confirm chain extension. e. Introduce the second monomer, methyl methacrylate (MMA), to the reaction mixture to grow the third block. f. Continue the polymerization until the desired molecular weight is achieved. g. Terminate the reaction and purify the polymer by precipitation in a non-solvent. h. Characterize the final triblock copolymer using GPC and ¹H NMR to determine molecular weight, PDI, and block composition.
Protocol 3: Preparation and Characterization of Drug-Loaded Micelles
1. Micelle Formation and Drug Loading: a. Dissolve the DPAEMA-based block copolymer and the hydrophobic drug (e.g., Doxorubicin) in a common organic solvent (e.g., DMF or acetone).[3][4] b. Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4). c. The amphiphilic block copolymers will self-assemble into micelles, encapsulating the drug within the hydrophobic core. d. Dialyze the solution against PBS (pH 7.4) to remove the organic solvent and any unloaded drug.
2. Characterization of Drug-Loaded Micelles: a. Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the micelles using Dynamic Light Scattering (DLS). b. Critical Micelle Concentration (CMC): The CMC can be determined using fluorescence spectroscopy with a hydrophobic probe like pyrene.[4][6] A sharp change in the fluorescence intensity ratio (I₁/I₃) indicates micelle formation. c. Drug Loading Content (DLC) and Entrapment Efficiency (EE): i. Lyophilize a known amount of the drug-loaded micelle solution. ii. Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the drug. iii. Quantify the amount of encapsulated drug using UV-Vis spectroscopy or HPLC. iv. Calculate DLC and EE using the following formulas:
- DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100
- EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
Protocol 4: In Vitro pH-Responsive Drug Release Study
1. Experimental Setup: a. Place a known amount of the drug-loaded micelle solution into a dialysis bag (with an appropriate molecular weight cut-off). b. Immerse the dialysis bag in a release medium with a specific pH (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.0). c. Maintain the temperature at 37°C with constant stirring.
2. Sample Collection and Analysis: a. At predetermined time intervals, withdraw a small aliquot of the release medium. b. Replace the withdrawn volume with fresh medium to maintain sink conditions. c. Quantify the amount of released drug in the collected samples using UV-Vis spectroscopy or HPLC.
3. Data Analysis: a. Calculate the cumulative percentage of drug released at each time point. b. Plot the cumulative drug release (%) versus time (h) to obtain the drug release profile.
Mandatory Visualizations
Caption: Workflow for the synthesis of DPAEMA-based block copolymers.
Caption: pH-responsive drug release mechanism of DPAEMA-based micelles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[this compound] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly(2-(dimethylamino)ethyl methacrylate)-Grafted Amphiphilic Block Copolymer Micelles Co-Loaded with Quercetin and DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: pH-Responsive PDPAEMA Hydrogels for Advanced Drug Delivery
Introduction
Poly(2-(diethylamino)ethyl methacrylate) (PDPAEMA) hydrogels are a class of "intelligent" polymers that exhibit significant changes in their physical properties in response to variations in environmental pH. This responsiveness is attributed to the tertiary amine groups in the DPAEMA monomer, which can be protonated and deprotonated. At low pH, these amine groups become protonated, leading to electrostatic repulsion between the polymer chains and a high degree of swelling. Conversely, at higher pH values, the amine groups are deprotonated, reducing electrostatic repulsion and causing the hydrogel to shrink. This reversible swelling and deswelling behavior makes PDPAEMA hydrogels highly attractive for a range of biomedical applications, particularly in the field of controlled drug delivery.[1][2][3]
Mechanism of pH-Responsiveness
The pH-sensitive nature of PDPAEMA hydrogels is governed by the pKa of the polymer, which is typically around 7.0-7.3.[4] Below the pKa, the tertiary amine groups on the polymer backbone accept protons (become protonated), resulting in a positively charged polymer network. The electrostatic repulsion between these charges, coupled with the influx of water due to osmotic pressure, causes the hydrogel to swell significantly. Above the pKa, the amine groups are deprotonated and become neutral. This leads to a decrease in electrostatic repulsion, allowing hydrophobic interactions to dominate, which in turn causes the hydrogel to collapse and expel water. This transition from a swollen to a collapsed state can be harnessed to control the release of encapsulated therapeutic agents.
Applications in Drug Development
The unique properties of PDPAEMA hydrogels make them excellent candidates for targeted and controlled drug delivery systems.[1][5][6]
-
Targeted Drug Release: The pH-dependent swelling allows for the targeted release of drugs in specific physiological environments. For example, a drug-loaded PDPAEMA hydrogel can be designed to remain in a collapsed state in the neutral pH of the bloodstream and then swell to release its payload in the acidic microenvironment of a tumor or an inflamed tissue.
-
Protection of Therapeutic Agents: The hydrogel matrix can protect sensitive drug molecules from degradation in harsh physiological conditions, such as the acidic environment of the stomach.[7]
-
Sustained Release: By modulating the crosslinking density and composition of the hydrogel, the rate of drug release can be controlled, enabling sustained therapeutic action over an extended period.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on pH-responsive hydrogels, providing a comparative overview of synthesis parameters and performance metrics.
Table 1: Synthesis Parameters for PDMAEMA/PDPAEMA Hydrogels
| Monomer | Co-monomer/Additive | Crosslinker | Initiator | Polymerization Method | Reference |
| DMAEMA | Chitosan (CS) | - | Gamma Radiation | Radiation-induced | [10] |
| DMAEMA | N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride (HTCC) | N,N'-methylenebis(acrylamide) (BIS) | Ammonium persulfate (APS) | Radical Polymerization | [11] |
| DMAEMA | Butyl Methacrylate (BMA) | Ethylene glycol dimethacrylate (EGDMA) | - | Free-radical solution copolymerization | [12] |
| DMAEMA | N,N-diethylacrylamide (DEA) | - | - | - | [13] |
| DMAEMA | Cellulose | N,N-methylenebis (acrylamide) (MBA) | - | Free radical polymerization | [14] |
| DMAEMA | Acrylamide (AAm) | N,N'-methylene-bis (acrylamide) (MBAA) | Potassium persulfate (KPS) | Sequential IPN synthesis | [7] |
| HEMA | 2-(diisopropylamino)ethyl methacrylate (DPA) | Ethylene glycol dimethacrylate (EGDMA) | - | Bulk photo-polymerization | [4] |
Table 2: Swelling Behavior of PDMAEMA/PDPAEMA Hydrogels at Different pH Values
| Hydrogel Composition | pH | Swelling Ratio (%) | Temperature (°C) | Reference |
| PDMAEMA | 2 | Highest Swelling | - | [15] |
| Cel-g-PDMAEMA | 3 | ~270-900 | - | [14] |
| Cel-g-PDMAEMA | 5.5 | ~270-900 | - | [14] |
| Cel-g-PDMAEMA | 10 | ~270-900 | - | [14] |
| SPHC100 | 1.0 - 4.9 | Lower Swelling | 37 | [16] |
| SPHC100 | 6.2 - 7.4 | Higher Swelling | 37 | [16] |
| Chitosan/PVA | 2.2 | Maximum Swelling | 25 | [17] |
| Chitosan/PVA | 9.0 | Decreased Swelling | 25 | [17] |
| p(NIPAM-co-IAM)/pNIPAM | Varied pH | Varied | 20-50 | [18] |
Table 3: Drug Loading and Release from PDMAEMA/PDPAEMA Hydrogels
| Hydrogel System | Model Drug | Loading Method | Release Trigger | Key Findings | Reference |
| PDMAEMA | Ibuprofen | - | pH and Temperature | Rapid deswelling and controlled release | [15] |
| DMAEMA/CS | Pantoprazole | - | pH | Smart drug carrier for stomach treatment | [10] |
| PDMAEMA/HTCC | Papain | Adsorption | pH 7.4 | Sustained, diffusion-controlled release | [11] |
| PDMAEMA/PAAm IPNs | Diclofenac Sodium | Swelling | pH | Controlled release of a water-soluble drug | [7] |
| PNIPAm-co-PAAm-Mela HG | Curcumin | Swelling diffusion | pH and Temperature | Dual stimuli-responsive release | [19] |
| PNIPAM-PDMA-PAA | Methylene Blue | In-situ loading | pH and Temperature | Sustained release with low instantaneous concentration | [20] |
Experimental Protocols
Protocol 1: Synthesis of PDPAEMA Hydrogels by Free-Radical Polymerization
This protocol describes a general method for synthesizing PDPAEMA hydrogels using a chemical initiator and a crosslinking agent.
Materials:
-
2-(Diethylamino)ethyl methacrylate (DPAEMA) monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker[14]
-
Ammonium persulfate (APS) as an initiator[11]
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve a specific amount of DPAEMA monomer and MBA crosslinker in DI water. The concentration of DPAEMA and the molar ratio of MBA to DPAEMA can be varied to control the properties of the final hydrogel.
-
Deoxygenation: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Initiation: While maintaining the nitrogen atmosphere, add a freshly prepared aqueous solution of APS to the monomer solution to initiate the polymerization.
-
Polymerization: Seal the reaction vessel and allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).[7]
-
Purification: After polymerization, immerse the resulting hydrogel in a large volume of DI water for several days, changing the water frequently, to remove any unreacted monomers, initiator, and crosslinker.
-
Drying: Dry the purified hydrogel to a constant weight, for example, by freeze-drying or oven drying at a low temperature.[21]
Protocol 2: Determination of pH-Dependent Swelling Ratio
This protocol outlines the procedure for measuring the swelling behavior of PDPAEMA hydrogels at different pH values.[21][22]
Materials:
-
Dried PDPAEMA hydrogel samples of known weight (Wd)
-
Buffer solutions of various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0)
-
Analytical balance
-
Filter paper
Procedure:
-
Immersion: Immerse a pre-weighed dried hydrogel sample (Wd) into a buffer solution of a specific pH.
-
Equilibrium Swelling: Allow the hydrogel to swell in the buffer solution at a constant temperature (e.g., 25°C or 37°C) until it reaches equilibrium swelling (i.e., its weight no longer increases).[11][16]
-
Weighing: At predetermined time intervals, remove the swollen hydrogel from the buffer solution, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).[16]
-
Calculation: Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100[16]
-
Repeat: Repeat the procedure for each desired pH value to determine the pH-dependent swelling profile.
Protocol 3: Drug Loading and In Vitro Release Study
This protocol describes a common method for loading a model drug into PDPAEMA hydrogels and studying its release profile.[19]
Materials:
-
Dried PDPAEMA hydrogel samples
-
Buffer solutions simulating physiological conditions (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 7.4)
-
UV-Vis spectrophotometer
Procedure: A. Drug Loading (Equilibrium Swelling Method):
-
Prepare a solution of the model drug in a suitable solvent.
-
Immerse a known weight of the dried hydrogel in the drug solution and allow it to swell to equilibrium.
-
After loading, remove the hydrogel and dry it to a constant weight.
-
Determine the amount of drug loaded by measuring the decrease in the drug concentration in the supernatant using a UV-Vis spectrophotometer.[23] The encapsulation efficiency can be calculated as: Encapsulation Efficiency (%) = (Total drug - Free drug) / Total drug x 100[24][25][26]
B. In Vitro Drug Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., buffer solution of a specific pH) at a constant temperature (e.g., 37°C) with gentle agitation.[11]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Diagram 1: Synthesis of PDPAEMA Hydrogel via Free-Radical Polymerization
Caption: Workflow for PDPAEMA hydrogel synthesis.
Diagram 2: pH-Responsive Swelling Mechanism of PDPAEMA Hydrogels
Caption: Reversible swelling of PDPAEMA hydrogels.
Diagram 3: Drug Delivery Application Workflow
Caption: pH-triggered drug release workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Hydrogels in Drug Delivery [ebrary.net]
- 3. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview | MDPI [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogels: Swelling, Drug Loading, and Release | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. A thermo-/pH-responsive hydrogel (PNIPAM-PDMA-PAA) with diverse nanostructures and gel behaviors as a general drug carrier for drug release - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 25. rsc.org [rsc.org]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for DPAEMA Functionalization of Nanoparticles for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of genetic material into cells is a cornerstone of gene therapy and related research. Non-viral vectors, particularly those based on cationic polymers, have emerged as a promising alternative to viral vectors due to their lower immunogenicity and ease of production. Among these, polymers containing 2-(diisopropylamino)ethyl methacrylate (DPAEMA) have garnered significant attention. DPAEMA is a pH-responsive monomer that can be incorporated into nanoparticles to facilitate endosomal escape, a critical barrier in intracellular gene delivery.
These application notes provide a comprehensive overview and detailed protocols for the functionalization of nanoparticles with DPAEMA for gene delivery applications. This document covers the synthesis and characterization of DPAEMA-based nanoparticles, as well as protocols for evaluating their transfection efficiency and cytotoxicity in vitro.
Principle of DPAEMA in Gene Delivery: The Proton Sponge Effect
DPAEMA contains a tertiary amine group with a pKa around 6.2-6.4.[1] At physiological pH (7.4), this amine is partially protonated, allowing for the condensation of negatively charged nucleic acids (like plasmid DNA or siRNA) into nanoparticles. Upon endocytosis, the nanoparticles are trafficked into endosomes, which progressively acidify to a pH of 5-6.
In this acidic environment, the tertiary amines of DPAEMA become fully protonated. This buffering capacity, often referred to as the "proton sponge effect," leads to an influx of protons and counter-ions (Cl-) into the endosome to maintain charge neutrality.[2] The resulting increase in osmotic pressure causes the endosome to swell and eventually rupture, releasing the nanoparticle-gene complex into the cytoplasm. This targeted release mechanism protects the genetic material from degradation in the lysosome and enhances its delivery to the nucleus for transcription.
Below is a diagram illustrating the cellular uptake and endosomal escape of DPAEMA-functionalized nanoparticles.
Data Presentation: Physicochemical and Biological Properties
The properties of DPAEMA-functionalized nanoparticles can be tuned by altering the polymer composition and molecular weight. The following tables summarize typical data obtained from the characterization and in vitro evaluation of these nanoparticles.
Table 1: Physicochemical Characterization of DPAEMA-co-PEGMA Nanoparticles
| Copolymer Composition (DPAEMA:PEGMA molar ratio) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 10:1 | 120 ± 15 | 0.15 ± 0.03 | +25 ± 3 |
| 5:1 | 150 ± 20 | 0.20 ± 0.05 | +18 ± 2 |
| 2:1 | 180 ± 25 | 0.25 ± 0.06 | +12 ± 2 |
Table 2: In Vitro Gene Delivery Performance in HEK293 Cells
| Copolymer Composition (DPAEMA:PEGMA molar ratio) | Transfection Efficiency (% of GFP-positive cells) | Cell Viability (% of control) |
| 10:1 | 65 ± 5 | 70 ± 8 |
| 5:1 | 50 ± 6 | 85 ± 5 |
| 2:1 | 30 ± 4 | 95 ± 3 |
Data are presented as mean ± standard deviation and are representative examples from the literature. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of DPAEMA-based Copolymers via RAFT Polymerization
This protocol describes the synthesis of a DPAEMA-containing copolymer using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique.
Materials:
-
This compound (DPAEMA)
-
Co-monomer (e.g., poly(ethylene glycol) methyl ether methacrylate, PEGMA)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)
-
Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-dioxane)
-
Schlenk flask and magnetic stirrer
-
Vacuum line and oil bath
-
Cold diethyl ether for precipitation
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve DPAEMA, PEGMA, CPADB, and AIBN in 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator is typically around 100:1:0.2.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).
-
Purification: After polymerization, precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Drying: Collect the precipitated polymer by centrifugation or filtration and dry it under vacuum to a constant weight.
-
Characterization: Determine the polymer composition by ¹H NMR spectroscopy and the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC).
Protocol 2: Formulation and Characterization of Nanoparticles
Materials:
-
DPAEMA-based copolymer
-
Plasmid DNA (e.g., pEGFP-N1)
-
Nuclease-free water or buffer (e.g., 25 mM sodium acetate, pH 5.0)
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the copolymer in nuclease-free water (e.g., 1 mg/mL). Prepare a stock solution of plasmid DNA in a suitable buffer (e.g., 1 mg/mL).
-
Nanoparticle Formation: To form nanoparticles at a specific N/P ratio (the molar ratio of nitrogen atoms in the polymer to phosphate groups in the DNA), add the required volume of the polymer solution to a microcentrifuge tube. While vortexing, add the required volume of the DNA solution.
-
Incubation: Incubate the mixture at room temperature for 30 minutes to allow for complexation.
-
Characterization:
-
Size and PDI: Dilute the nanoparticle suspension in nuclease-free water and measure the hydrodynamic diameter and PDI using DLS.
-
Zeta Potential: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) and measure the zeta potential.
-
Protocol 3: In Vitro Transfection
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
DPAEMA nanoparticle/DNA complexes
-
96-well cell culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubate overnight.
-
Transfection:
-
On the day of transfection, replace the medium with 80 µL of fresh, serum-free Opti-MEM.
-
Add 20 µL of the nanoparticle/DNA complex solution to each well.
-
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
-
Medium Change: After the incubation period, replace the transfection medium with 100 µL of complete DMEM.
-
Gene Expression Analysis: Incubate the cells for an additional 24-48 hours. Analyze the expression of the reporter gene (e.g., GFP) using fluorescence microscopy or quantify the percentage of transfected cells by flow cytometry.
Protocol 4: Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells treated with DPAEMA nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed and treat the cells with varying concentrations of the nanoparticles as described in the transfection protocol. Include untreated cells as a control.
-
MTT Addition: After the desired incubation time (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the absorbance of the untreated control cells.
Conclusion
DPAEMA-functionalized nanoparticles represent a versatile and effective platform for non-viral gene delivery. The pH-responsive nature of DPAEMA facilitates endosomal escape, a key step for successful transfection. By carefully tuning the polymer composition and nanoparticle formulation, researchers can optimize both transfection efficiency and biocompatibility. The protocols provided in these application notes offer a starting point for the synthesis, characterization, and evaluation of DPAEMA-based gene delivery systems.
References
Application Notes and Protocols: Self-Assembly of DPAEMA Block Copolymers into Micelles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the self-assembly of N,N-diethyl-2-(2-propionyloxy)ethylamine (DPAEMA) block copolymers into pH-responsive micelles. This technology is particularly relevant for the targeted delivery of therapeutic agents.
Introduction
Amphiphilic block copolymers have the intrinsic property of self-assembling into micelles in a selective solvent.[1][2][3][4] These micelles typically consist of a hydrophobic core, which can encapsulate poorly water-soluble drugs, and a hydrophilic corona that provides stability in aqueous environments.[1][2] DPAEMA is a pH-responsive polymer that is hydrophobic at physiological pH but becomes hydrophilic in acidic environments due to the protonation of its tertiary amine groups.[5][6] This property makes DPAEMA-containing block copolymers excellent candidates for creating "smart" drug delivery systems that can release their payload in the acidic microenvironment of tumors or within endosomal compartments of cells.[5][7]
This document outlines the synthesis of DPAEMA block copolymers, their self-assembly into micelles, and methods for their characterization and drug loading.
Data Presentation
The following tables summarize key quantitative data for DPAEMA-based block copolymer micelles from various studies, providing a comparative overview of their properties.
Table 1: Physicochemical Properties of DPAEMA-Based Micelles
| Copolymer Composition | Method of Micelle Preparation | CMC (mg/L) | Micelle Size (nm) | PDI | Reference |
| mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA (Mixed Micelles) | Solvent Evaporation | 1.95 - 5.25 | < 100 | < 0.17 | [5] |
| PDMS-b-PDMAEMA | Self-assembly in aqueous solution | Not Reported | 80 - 300 | Not Reported | [7] |
| PEG-b-(PC-g-PDMAEMA) | Solvent Evaporation | Not Reported | ~150 | Not Reported | [8] |
| PMPC52-b-PDPAEMA56 | Self-assembly in aqueous solution | Not Reported | Not Reported | Not Reported | [9] |
CMC: Critical Micelle Concentration; PDI: Polydispersity Index; mPEG: methoxy Poly(ethylene glycol); PDEAEMA: Poly(2-(diethylamino)ethyl methacrylate); PMMA: Poly(methyl methacrylate); PDMS: Poly(dimethylsiloxane); PC: Polycarbonate; PMPC: Poly(2-methacryloyloxyethyl phosphorylcholine); PDPAEMA: Poly(2-(diisopropylamino)ethyl methacrylate).
Table 2: Drug Loading and Entrapment in DPAEMA-Based Micelles
| Copolymer System | Drug | Drug Loading Content (%) | Entrapment Efficiency (%) | Reference |
| mPEG-b-PDEAEMA-b-PMMA based mixed micelles | Doxorubicin (DOX) | 24 | 55 | [5] |
| PDMS-b-PDMAEMA | Doxorubicin (DOX) | Not Reported | Not Reported | [7] |
| PEG-b-(PC-g-PDMAEMA) | Quercetin | Not Reported | Not Reported | [8] |
Experimental Protocols
Protocol 1: Synthesis of DPAEMA Block Copolymers via RAFT Polymerization
This protocol describes a general procedure for synthesizing a diblock copolymer of a hydrophilic block (e.g., poly(ethylene glycol) methyl ether methacrylate, PEGMA) and a pH-responsive PDPAEMA block using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
This compound (DPAEMA), inhibitor removed
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA)
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or ethanol)
-
Argon or Nitrogen gas
-
Dialysis tubing (appropriate MWCO)
-
Freeze-dryer
Procedure:
-
Synthesis of the first block (PDPAEMA macro-CTA):
-
In a round-bottom flask, dissolve DPAEMA, RAFT agent, and AIBN in the anhydrous solvent.[10]
-
Purge the solution with argon or nitrogen for 30 minutes to remove oxygen.[9]
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified time (e.g., 24 hours).[9][10]
-
Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., cold hexane), decant the solvent, and dry the polymer under vacuum. This product is the PDPAEMA macro-chain transfer agent (macro-CTA).
-
-
Synthesis of the second block (PEGMA):
-
Purification:
Characterization: The successful synthesis of the block copolymer should be confirmed by 1H NMR and Gel Permeation Chromatography (GPC) to determine the composition and molecular weight distribution.[10]
Protocol 2: Self-Assembly of DPAEMA Block Copolymers into Micelles
This protocol details the formation of micelles from the synthesized amphiphilic block copolymer using the solvent evaporation method.
Materials:
-
Synthesized DPAEMA block copolymer
-
A common solvent for both blocks (e.g., acetone, THF, or DMF)[8]
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator or a setup for solvent evaporation under stirring
Procedure:
-
Dissolve the DPAEMA block copolymer in the organic solvent to a specific concentration (e.g., 20 mg/mL).[8]
-
In a separate beaker, place a volume of deionized water and stir vigorously.
-
Add the polymer solution dropwise to the stirring water.[5][8] This will induce the self-assembly of the copolymers into micelles as the organic solvent disperses in the water.
-
Stir the resulting emulsion overnight to allow for the evaporation of the organic solvent.[5] A rotary evaporator can be used to expedite this process.[8]
-
The final concentration of the micellar solution can be adjusted by adding deionized water.[8]
Protocol 3: Characterization of Micelles
A. Micelle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):
-
Prepare the micelle solution at a suitable concentration in the desired buffer (e.g., PBS pH 7.4).
-
Filter the solution through a 0.45 µm filter to remove any dust or large aggregates.
-
Transfer the filtered solution to a clean cuvette.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.[5] Measurements are typically taken at a fixed scattering angle (e.g., 90° or 173°).
B. Micelle Morphology by Transmission Electron Microscopy (TEM):
-
Place a drop of the micelle solution onto a carbon-coated copper grid.
-
Allow the grid to sit for a few minutes, then wick off the excess solution with filter paper.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate to enhance contrast.
-
Allow the grid to dry completely before imaging with a TEM.[5] Note: Cryo-TEM is often preferred for visualizing micelles as it preserves their structure in a hydrated state, while conventional TEM can lead to artifacts due to drying.[11]
C. Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy: This method uses a hydrophobic fluorescent probe, such as pyrene, which preferentially partitions into the hydrophobic core of the micelles.
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).
-
Prepare a series of vials with varying concentrations of the DPAEMA block copolymer in water.
-
Add a small aliquot of the pyrene stock solution to each vial, ensuring the final pyrene concentration is constant and very low (e.g., 1 x 10-6 M).[8]
-
Allow the solvent to evaporate, leaving a thin film of pyrene and polymer.
-
Add a fixed volume of deionized water to each vial and allow the solutions to equilibrate for 24 hours at a constant temperature.[8]
-
Measure the fluorescence emission spectra (e.g., from 355 to 600 nm) with an excitation wavelength of 335 nm.[8]
-
Determine the ratio of the fluorescence intensities at two different emission peaks (e.g., I1/I3 at ~373 nm and ~384 nm).
-
Plot the intensity ratio against the logarithm of the polymer concentration. The CMC is determined from the inflection point of this plot.[8]
Protocol 4: Drug Loading and In Vitro Release
A. Loading of a Hydrophobic Drug (e.g., Doxorubicin):
-
Dissolve the DPAEMA block copolymer and the hydrophobic drug (e.g., doxorubicin, DOX) in a common organic solvent.[5][8] A specific drug-to-polymer weight ratio should be used (e.g., 1:10).[8]
-
Add this organic solution dropwise to vigorously stirring deionized water.
-
Dialyze the resulting solution against a buffer at physiological pH (e.g., PBS pH 7.4) to remove the organic solvent and any unencapsulated drug.[5]
-
Filter the final solution through a 0.45 µm filter.[8]
-
To determine the drug loading content (DLC) and drug loading efficiency (DLE), lyophilize a known amount of the drug-loaded micelle solution.
-
Dissolve the lyophilized powder in a solvent that disrupts the micelles (e.g., ethanol or DMF) and quantify the amount of encapsulated drug using UV-Vis spectrophotometry or HPLC.[5][8]
Calculations:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100
B. In Vitro pH-Triggered Drug Release:
-
Place a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release buffer at different pH values (e.g., pH 7.4 to simulate blood and pH 5.5 to simulate the endosomal environment).[7]
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh buffer.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis or fluorescence spectroscopy).
-
Plot the cumulative percentage of drug release versus time for each pH condition. A significantly faster release rate is expected at the lower pH.[5][7]
Mandatory Visualizations
Caption: pH-responsive self-assembly and disassembly of DPAEMA block copolymer micelles.
Caption: Experimental workflow for DPAEMA micelle preparation and characterization.
References
- 1. Block copolymer micelles: preparation, characterization and application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rug.nl [rug.nl]
- 3. Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delive… [ouci.dntb.gov.ua]
- 4. Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH-responsive PDMS-b-PDMAEMA micelles for intracellular anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(2-(dimethylamino)ethyl methacrylate)-Grafted Amphiphilic Block Copolymer Micelles Co-Loaded with Quercetin and DNA [mdpi.com]
- 9. Separated Micelles Formation of pH-Responsive Random and Block Copolymers Containing Phosphorylcholine Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for siRNA Delivery Using PDPAEMA-based Vectors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing poly(2-(dimethylamino)ethyl methacrylate) (PDPAEMA) and its derivatives as a vector for the delivery of small interfering RNA (siRNA). This document covers the principles of PDPAEMA-mediated siRNA delivery, protocols for nanoparticle formulation and characterization, and methods for evaluating transfection efficiency and cytotoxicity.
Introduction to PDPAEMA as an siRNA Vector
Poly(2-(dimethylamino)ethyl methacrylate) (PDPAEMA) is a cationic polymer that has garnered significant interest as a non-viral vector for gene delivery. Its efficacy in siRNA delivery stems from its ability to condense negatively charged siRNA molecules into stable nanoparticles, protect them from enzymatic degradation, and facilitate their entry into target cells. A key feature of PDPAEMA is its "proton sponge" effect, which enables the efficient escape of siRNA from endosomes into the cytoplasm, a critical step for RNA interference (RNAi). The tertiary amine groups in the PDPAEMA structure become protonated in the acidic environment of the endosome, leading to an influx of protons and chloride ions. This influx increases the osmotic pressure within the endosome, causing it to swell and rupture, thereby releasing the siRNA cargo into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the physicochemical properties and biological performance of PDPAEMA-based siRNA delivery systems.
Table 1: Physicochemical Properties of PDPAEMA/siRNA Nanoparticles
| Polymer Composition | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) | siRNA Encapsulation Efficiency (%) | Reference |
| PDMAEMA-PCL-PDMAEMA | 2/1 | ~100-150 | +29.3 to +35.5 | >90 | [1] |
| PDMAEMA-PCL-PDMAEMA | 4/1 | ~100-150 | +29.3 to +35.5 | >90 | [1] |
| PEG-PDMAEMA | 2 | ~120-180 | Not specified | Not specified | [2] |
| PEG-PDMAEMA | 10 | ~120-180 | Not specified | Not specified | [2] |
| PEHO-g-PDMAEMAs | 10 | ~100-200 | Not specified | High | [3] |
| mPEG-b-PDMAPMA-b-PAH | 2 | 186 | Not specified | High | [4] |
Table 2: In Vitro Performance of PDPAEMA/siRNA Nanoparticles
| Cell Line | Target Gene | Gene Knockdown Efficiency (%) | Cell Viability (%) | N/P Ratio | Reference |
| MDA-MB-435-GFP | GFP | >80 | >80 | 4/1 | [1] |
| PC3 | VEGF | Significant knockdown | >80 | 4/1 | [1] |
| MDA-MB-231 | Survivin | ~80 | ~60 (at 48h) | 3 and 4 | [5] |
| HDF (control) | Survivin | Not applicable | >90 | 3 and 4 | [5] |
| Luc-HeLa | Luciferase | >90 | >90 | Not specified | [6] |
| HeLa | Luciferase | ~80 (at 0.15 mg/kg in vivo) | Not specified | Not specified | [7] |
Experimental Protocols
Protocol for PDPAEMA/siRNA Nanoparticle Formulation
This protocol describes the self-assembly method for preparing PDPAEMA/siRNA nanoparticles. The ratio of the polymer's nitrogen atoms to the siRNA's phosphate groups (N/P ratio) is a critical parameter that influences particle size, charge, and transfection efficiency.
Materials:
-
PDPAEMA polymer solution (e.g., 1 mg/mL in nuclease-free water)
-
siRNA solution (e.g., 20 µM in nuclease-free water)
-
Nuclease-free water
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Calculate Required Volumes: Determine the volumes of PDPAEMA and siRNA solutions needed to achieve the desired N/P ratio. The N/P ratio is calculated based on the molar ratio of the amine groups in PDPAEMA to the phosphate groups in siRNA.
-
Dilution: In separate sterile microcentrifuge tubes, dilute the calculated volume of PDPAEMA polymer solution and siRNA solution with nuclease-free water to a suitable working volume (e.g., 50 µL each).
-
Complexation: Gently add the diluted PDPAEMA solution to the diluted siRNA solution while vortexing at a low speed or by gently pipetting up and down. Avoid vigorous mixing to prevent aggregation.
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.
-
Characterization: The resulting nanoparticle suspension is now ready for characterization (Protocol 3.2) or for use in cell culture experiments (Protocol 3.3).
Protocol for Nanoparticle Characterization
3.2.1 Particle Size and Zeta Potential Measurement
Equipment:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension from Protocol 3.1 with nuclease-free water to a suitable concentration for DLS analysis (as recommended by the instrument manufacturer).
-
DLS Measurement: Transfer the diluted sample to a disposable cuvette and place it in the DLS instrument. Perform the measurement to determine the hydrodynamic diameter (particle size) and Polydispersity Index (PDI).
-
Zeta Potential Measurement: Transfer the diluted sample to a zeta potential measurement cell. Perform the measurement to determine the surface charge of the nanoparticles.
3.2.2 siRNA Encapsulation Efficiency
This protocol uses a gel retardation assay to qualitatively assess the complexation of siRNA with the PDPAEMA polymer.
Materials:
-
PDPAEMA/siRNA nanoparticles at various N/P ratios
-
Naked siRNA (as a control)
-
Agarose gel (2% w/v) in TAE or TBE buffer
-
Ethidium bromide or other nucleic acid stain
-
Gel electrophoresis system
-
UV transilluminator
Procedure:
-
Sample Preparation: Prepare PDPAEMA/siRNA complexes at a range of N/P ratios (e.g., 0.5, 1, 2, 4, 8, 10).
-
Loading: Load the samples and a naked siRNA control into the wells of the agarose gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 100 V) for 30-45 minutes.
-
Visualization: Stain the gel with ethidium bromide and visualize the bands under a UV transilluminator. Free, uncomplexed siRNA will migrate through the gel, while siRNA complexed with the polymer will be retained in the well. The N/P ratio at which the siRNA band disappears indicates the point of complete complexation.
For quantitative analysis, a fluorescent dye-based assay (like RiboGreen) can be used. This involves separating the nanoparticles from the free siRNA by centrifugation and measuring the fluorescence of the supernatant.
Protocol for In Vitro Transfection of Adherent Cells
Materials:
-
Adherent cells (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
PDPAEMA/siRNA nanoparticles
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Preparation of Transfection Complexes: Prepare the PDPAEMA/siRNA nanoparticles in serum-free medium as described in Protocol 3.1.
-
Transfection:
-
Remove the growth medium from the cells.
-
Add the nanoparticle suspension (in serum-free medium) to each well.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
Incubation: Incubate the cells for 24-72 hours before proceeding to assess gene knockdown and cytotoxicity.
Protocol for Assessing Gene Knockdown (qRT-PCR)
Materials:
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: At the desired time point post-transfection (e.g., 48 hours), lyse the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
Protocol for Assessing Cytotoxicity (MTT or CCK-8 Assay)
Materials:
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Treatment: Following the transfection protocol (3.3), at the end of the incubation period (e.g., 48 or 72 hours), add the MTT or CCK-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement:
-
For MTT: Add the solubilization solution and incubate until the formazan crystals are dissolved. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CCK-8: Directly measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for PDPAEMA-mediated siRNA delivery.
Mechanism of PDPAEMA-mediated siRNA Delivery and Endosomal Escape
Caption: Mechanism of PDPAEMA-mediated siRNA delivery.
References
- 1. DSpace at KOASAS: Co-delivery of siRNA and paclitaxel into cancer cells by biodegradable cationic micelles based on PDMAEMA-PCL-PDMAEMA triblock copolymers [koasas.kaist.ac.kr]
- 2. The Effect of N/P Ratio on the In Vitro and In Vivo Interaction Properties of PEGylated Poly(2-(dimethylamino)ethyl methacrylate)-Based siRNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Endosomal Barrier by Amphotericin B-Loaded Dual pH-Responsive PDMA-b-PDPA Micelleplexes for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of siRNA Duplexes Bound to Gold Nanoparticle Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 9. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thermofisher.com [thermofisher.com]
Application Notes and Protocols for the Synthesis of DPAEMA-Based Smart Coatings
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and characterization of 2-(diisopropylamino)ethyl methacrylate (DPAEMA)-based smart coatings. These coatings exhibit stimulus-responsive behavior, particularly to changes in pH and temperature, making them valuable for a range of applications including drug delivery, biomaterials, and sensors.[1][2] The protocols outlined below are based on established methodologies such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) for polymer synthesis.
Introduction to DPAEMA-Based Smart Coatings
Poly(this compound) (PDPAEMA) is a well-known stimulus-responsive polymer.[3] The tertiary amine groups in its side chains can be protonated or deprotonated in response to changes in the surrounding pH.[3] At pH values below its pKa (around 6.2), the polymer is protonated, becomes cationic, and is generally hydrophilic.[3][4] Above the pKa, it is deprotonated, hydrophobic, and can exhibit a Lower Critical Solution Temperature (LCST), where it undergoes a phase transition from soluble to insoluble upon heating.[4][5] This dual responsiveness allows for the fabrication of "smart" surfaces that can control properties like wettability, adhesion, and drug release in response to environmental cues.[2]
Common techniques for synthesizing well-defined DPAEMA-based polymers include controlled radical polymerization methods like ATRP and RAFT.[4][6] These methods allow for precise control over molecular weight, polydispersity, and polymer architecture, which are crucial for the final performance of the smart coating.[7]
Experimental Protocols
This section details the protocols for the synthesis of DPAEMA-based polymers and their subsequent application as coatings.
Protocol 1: Synthesis of PDPAEMA via RAFT Polymerization
This protocol is based on the RAFT polymerization of DPAEMA to create a homopolymer that can be used to form a smart coating.[4][8]
Materials:
-
This compound (DPAEMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPA) or other suitable RAFT agent[8]
-
Azobisisobutyronitrile (AIBN), recrystallized
-
1,4-Dioxane, anhydrous
-
Hexane
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or round-bottom flask with a sidearm
-
Magnetic stirrer and hot plate
-
Vacuum line and nitrogen inlet
-
Syringes and needles
-
Dialysis tubing
Procedure:
-
Reactant Preparation: In a Schlenk flask, dissolve DPAEMA (e.g., 5.0 g, 23.47 mmol), CPA (e.g., 0.0330 g, 0.118 mmol), and AIBN (e.g., 0.0020 g, 0.0122 mmol) in 1,4-dioxane (e.g., 10 mL).[4][8] The molar ratio of monomer:RAFT agent:initiator should be carefully controlled to target a specific molecular weight.
-
Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen. Place the flask in a preheated oil bath at 70°C and stir for 24 hours.[4]
-
Termination: Stop the reaction by immersing the flask in liquid nitrogen and exposing the contents to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into cold hexane. Recover the polymer by filtration or decantation.
-
Further Purification: For high purity, dissolve the polymer in a suitable solvent and purify by dialysis against deionized water for several days, followed by lyophilization to obtain the final PDPAEMA product.[8]
Protocol 2: Synthesis of DPAEMA-based Copolymers via ATRP
This protocol describes the synthesis of a block copolymer using ATRP, which can be beneficial for creating more complex coating architectures.[6][9]
Materials:
-
DPAEMA, inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB) or other suitable initiator
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Anisole or other suitable solvent
-
Methanol
-
Alumina (neutral) column
Equipment:
-
Glovebox or Schlenk line
-
Schlenk flask
-
Magnetic stirrer
-
Syringes and needles
Procedure:
-
Monomer and Solvent Purification: Pass DPAEMA and the solvent (e.g., anisole) through a column of basic alumina to remove any acidic impurities and inhibitors.
-
Reaction Setup: In a Schlenk flask inside a glovebox or under a nitrogen atmosphere, add CuBr (e.g., 0.143 g, 1 mmol) and the solvent.
-
Ligand Addition: Add the ligand, PMDETA (e.g., 0.173 g, 1 mmol), to the flask and stir until a homogeneous catalyst complex forms.
-
Initiator and Monomer Addition: Add the initiator, EBiB (e.g., 0.195 g, 1 mmol), followed by the DPAEMA monomer.
-
Polymerization: Seal the flask, remove it from the glovebox, and place it in a thermostatically controlled oil bath at a specified temperature (e.g., 40-90°C).[6][7] Monitor the reaction progress by taking samples periodically for analysis (e.g., NMR or GPC).
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by opening the flask to air. Dilute the mixture with a suitable solvent and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol and dry under vacuum.
Protocol 3: Fabrication of Smart Coatings
Once the DPAEMA-based polymer is synthesized and purified, it can be applied to a substrate to form a coating.
Materials:
-
Synthesized PDPAEMA or copolymer
-
Suitable solvent (e.g., toluene, ethanol)
-
Substrate (e.g., glass slides, silicon wafers)
Equipment:
-
Spin coater or dip coater
-
Oven or vacuum oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate surface. For glass or silicon, this can involve sonication in solvents like acetone and isopropanol, followed by drying with a stream of nitrogen.
-
Polymer Solution Preparation: Dissolve the synthesized polymer in a suitable solvent to a desired concentration (e.g., 1-5 wt%).
-
Coating Application:
-
Spin Coating: Place the substrate on the spin coater chuck. Dispense the polymer solution onto the center of the substrate. Spin at a set speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds). The final thickness will depend on the solution concentration, solvent volatility, and spin speed.
-
Dip Coating: Immerse the substrate into the polymer solution and withdraw it at a constant, controlled speed. The coating thickness is influenced by the withdrawal speed, solution viscosity, and solvent evaporation rate.
-
-
Annealing/Drying: Transfer the coated substrate to an oven or vacuum oven. Anneal at a temperature above the polymer's glass transition temperature but below its degradation temperature to promote film formation and remove residual solvent.
Protocol 4: Characterization of Smart Coatings
Objective: To evaluate the stimulus-responsive properties of the fabricated coating.
Methods:
-
Contact Angle Goniometry:
-
Place a drop of water on the coating surface at a controlled pH (e.g., pH 4 and pH 10).
-
Measure the static contact angle. A lower contact angle at acidic pH and a higher contact angle at basic pH will indicate successful pH-responsive wettability.
-
Perform measurements at different temperatures to assess thermo-responsiveness.
-
-
Atomic Force Microscopy (AFM):
-
Image the topography of the coating to assess its uniformity and roughness.[10]
-
-
Ellipsometry:
-
Measure the thickness of the coating with high precision.
-
-
Dynamic Light Scattering (DLS) and UV-Vis Spectroscopy:
-
For polymer solutions, DLS can determine the size of polymer aggregates, while UV-Vis spectroscopy can measure the cloud point (LCST) by monitoring the change in transmittance with temperature.[11]
-
Data Presentation
The following tables summarize quantitative data from relevant literature on the synthesis and properties of DPAEMA-based polymers.
Table 1: RAFT Polymerization of DPAEMA - Examples
| Monomer | RAFT Agent | Initiator | [Monomer]:[RAFT]:[Initiator] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| DPA | CPA | AIBN | 200:1:0.1 | 1,4-Dioxane | 70 | 24 | - | - | [4] |
| DMAEMA | CPA | AIBN | 300:1:0.1 | Toluene | 90 | 17 | - | - |[8] |
Table 2: ATRP Synthesis of DPAEMA-based Polymers - Examples
| Monomer | Initiator | Catalyst/Ligand | [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Solvent | Temp (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|---|---|
| DPA | EBiB | Cu(II)Br₂/Me₆TREN | - | Isopropanol/Water | 40 | Controlled | Low | [6] |
| DMAEMA | EBiB | CuBr/bpy | 50:1:1:2 | Anisole | 90 | 10,900 | 1.25 | [7] |
| DMAEMA | BPN | CuBr/HMTETA | 100:1:1:1 | Butyl Acetate | 50 | 18,200 | 1.19 |[7] |
Table 3: Stimulus-Responsive Properties of DPAEMA-based Systems
| Polymer System | Stimulus | Response | Value | Conditions | Reference |
|---|---|---|---|---|---|
| PDPAEMA | pH | pKa | ~6.2 | Aqueous Solution | [3][4] |
| P(DMAEMA-stat-styrene) | Temperature | LCST | Decreases with increasing styrene content | Aqueous Solution | [5] |
| P(DMAEMA-stat-styrene) | pH | Solubility | Soluble at pH 4, Insoluble at pH 10 (for higher styrene content) | 0.5 wt% solution | [5] |
| PDPAEMA | Temperature | Tcp | 27-60 °C | Aqueous Solution |[4] |
Mandatory Visualization
The following diagrams illustrate key processes and relationships in the synthesis and function of DPAEMA-based smart coatings.
Caption: General workflow for synthesizing and fabricating DPAEMA coatings.
Caption: pH and temperature response mechanism of PDPAEMA.
References
- 1. mdpi.com [mdpi.com]
- 2. A New Straightforward Protocol for the Fabrication of Multifunctional Smart Coatings - Advanced Science News [advancedsciencenews.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of well-defined functionalized poly(this compound) using ATRP with sodium dithionite as a SARA agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Characterization of Smart Polymers for Architectural Coating Applications [minds.wisconsin.edu]
- 10. Thermoresponsive Smart Copolymer Coatings Based on P(NIPAM-co-HEMA) and P(OEGMA-co-HEMA) Brushes for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UV-Vis and DLS Characterization of Smart Properties of PEG-PDMAEMA Block Copolymers Synthesized by ARGET ATRP [minds.wisconsin.edu]
Application Notes and Protocols for PDPAEMA in Controlled Release Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-(diethylamino)ethyl methacrylate) (PDPAEMA) is a versatile cationic polymer widely investigated for its "smart" stimuli-responsive properties in controlled drug delivery systems. Its tertiary amine groups are sensitive to changes in the surrounding microenvironment, particularly pH and temperature, making it an excellent candidate for designing carriers that release therapeutic payloads at specific target sites. These systems aim to enhance therapeutic efficacy while minimizing off-target side effects. PDPAEMA's biocompatibility and its ability to be incorporated into various nanostructures like micelles, hydrogels, and nanoparticles further underscore its potential in advanced biomedical applications, including cancer therapy and gene delivery.[1][2][3]
Core Applications in Controlled Release
PDPAEMA-based systems primarily exploit its pH and temperature sensitivity. Below its pKa of approximately 7.0-7.5, the tertiary amine groups of PDPAEMA become protonated, leading to a transition from a hydrophobic to a hydrophilic state.[2][4] This charge reversal causes the polymer chains to repel each other, resulting in the swelling or disassembly of the nanocarrier and subsequent release of the encapsulated drug.
pH-Responsive Drug Release
The most common application of PDPAEMA is in pH-sensitive drug delivery, designed to target the acidic microenvironments characteristic of tumors or intracellular compartments like endosomes and lysosomes (pH 4.5-6.5).[5] At physiological pH (7.4), PDPAEMA is hydrophobic and can form stable nanoparticles or micellar cores to encapsulate hydrophobic drugs.[6] Upon reaching an acidic environment, the polymer becomes protonated and hydrophilic, triggering the release of the therapeutic agent.[6][7]
-
Mechanism: In neutral or alkaline environments, the hydrophobic PDPAEMA core effectively entraps the drug. In an acidic environment (e.g., a tumor), the tertiary amine groups get protonated, leading to electrostatic repulsion. This causes the carrier to swell or disassemble, releasing the encapsulated drug.[1][6]
-
Example Drug: Doxorubicin (DOX), a common anticancer drug, is frequently encapsulated in PDPAEMA-based carriers.[1][7] Studies show that at pH 7.4, only about 10% of DOX is released, whereas at pH 5.5, over 90% of the drug can be released over 36 hours.[6]
Diagram: pH-Responsive Drug Release Mechanism
Caption: Logical flow of pH-triggered drug release from a PDPAEMA carrier.
Temperature-Responsive Drug Release
PDPAEMA also exhibits a Lower Critical Solution Temperature (LCST), typically between 32-53°C, depending on factors like pH and molecular weight.[8] Below the LCST, the polymer is soluble, but above it, it becomes insoluble and hydrophobic. This property can be combined with localized hyperthermia in cancer treatment to trigger drug release. Copolymers of PDPAEMA with polymers like poly(N-isopropylacrylamide) (PNIPAAM) are often used to fine-tune the LCST to be just above physiological temperature (e.g., 41-42°C).[8][9]
-
Mechanism: The drug-loaded carrier is administered systemically. When a targeted tumor is locally heated to a temperature above the LCST, the carrier undergoes a phase transition, shrinks, and expels the encapsulated drug.[10][11]
Diagram: Dual Stimuli-Responsive Logic (pH and Temperature)
Caption: Decision logic for drug release based on pH and temperature stimuli.
Gene Delivery
The cationic nature of PDPAEMA allows it to form complexes (polyplexes) with negatively charged genetic material like plasmid DNA (pDNA) and small interfering RNA (siRNA) through electrostatic interactions.[2] This complexation protects the genetic material from degradation and facilitates its entry into cells via endocytosis.[2] The "proton sponge" effect of PDPAEMA, where it buffers the acidic environment of the endosome, leads to osmotic swelling and rupture of the endosome, releasing the genetic material into the cytoplasm.
-
Key Advantage: PDPAEMA-based vectors often show lower cytotoxicity compared to viral vectors or other polycations like poly(ethylene imine) (PEI).[2][12] Reducible versions of PDMAEMA, containing disulfide bonds, can be designed to degrade in the reducing environment of the cytoplasm, further improving biocompatibility and gene release.[12]
Glucose-Responsive Systems
For applications like diabetes treatment, PDPAEMA can be functionalized with phenylboronic acid (PBA).[13][14] PBA can form reversible covalent bonds with glucose. In a high-glucose environment, glucose competitively binds to the PBA moieties, displacing an encapsulated drug like insulin. This creates a self-regulating "smart" system that releases insulin only when blood sugar is high.[13][14][15]
-
Mechanism: Insulin is loaded into a PDPAEMA-PBA hydrogel or nanoparticle. At low glucose levels, insulin remains bound. As glucose levels rise, glucose molecules displace the insulin from the PBA groups, triggering its release.[14][16]
Diagram: Glucose-Responsive Insulin Release
Caption: Mechanism of competitive binding for glucose-responsive insulin release.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on PDPAEMA-based controlled release systems.
Table 1: Drug Loading and Nanoparticle Characteristics
| Polymer System | Drug | Drug Loading Content (%) | Entrapment Efficiency (%) | Particle Size (nm) | Reference(s) |
| mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA Mixed Micelles | Doxorubicin | ~24% | ~55% | < 100 | [1] |
| PDMS-b-PDMAEMA Micelles | Doxorubicin | Not Specified | Not Specified | 80 - 300 | [7][17] |
| PDMAEMA-coated Mesoporous Silica Nanoparticles | Doxorubicin | Not Specified | Not Specified | ~17 (core) | [8] |
| poly(NIPA-co-DMAEMA) Nanoparticles | SN-38 | ~6.3% | ~80% | 100 - 140 | [9] |
Table 2: In Vitro Drug Release Performance
| System | Condition (pH / Temp) | Cumulative Release (Time) | Key Finding | Reference(s) |
| mPEG-b-PDEAEMA-b-PMMA Mixed Micelles | Acidic pH | Highest release rate | Protonation of PDEAEMA and DOX accelerates release | [1] |
| PDMS-b-PDMAEMA Micelles | pH 7.4 -> 5.5 | Significant increase | Release is triggered by the decrease in pH | [7][17] |
| PEG-Dox conjugate with PDPAEMA | pH 5.5 | > 90% (36 h) | Demonstrates strong pH-dependent release | [6] |
| PEG-Dox conjugate with PDPAEMA | pH 7.4 | ~10% (36 h) | Minimal drug leakage at physiological pH | [6] |
| poly(NIPA-co-DMAEMA) Nanoparticles | 42°C (above LCST) | Higher release rate | Release can be controlled by temperature | [9] |
Table 3: Cytotoxicity and Biocompatibility Data
| Polymer/Carrier | Cell Line | Assay | Result | Reference(s) |
| DOX-free mPEG-b-PDEAEMA-b-PMMA Mixed Micelles | HepG2 | MTT | > 85% cell viability at 400 mg/L after 48h | [1] |
| DOX-loaded mPEG-b-PDEAEMA-b-PMMA Mixed Micelles | HepG2 | MTT | ~80% of tumor cells killed after 48h | [1] |
| Blank MSNs-g-PDMAEMA | HeLa | MTT | < 10% cell death | [8] |
| DOX-loaded MSNs-g-PDMAEMA | HeLa | MTT | ~40% cell death | [8] |
| Reducible PDMAEMA (rPDMAEMA) | MiaPaCa | MTS | 2- to 4-fold less toxic than non-reducible PDMAEMA at 20 µg/mL | [18] |
Experimental Protocols
Protocol 1: Synthesis of PDMAEMA-based Nanoparticles via ATRP
This protocol describes a general method for synthesizing PDMAEMA-based block copolymers, such as PDMS-b-PDMAEMA, using Atom Transfer Radical Polymerization (ATRP), a common controlled polymerization technique.[7][17][19]
Diagram: ATRP Synthesis Workflow
Caption: General workflow for synthesizing a PDMAEMA block copolymer via ATRP.
Materials:
-
Macroinitiator (e.g., brominated mPEG or PDMS-Br)
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA) monomer
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., Pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., Tetrahydrofuran, THF)
-
Initiator for homopolymers (e.g., Ethyl 2-bromobutyrate)
-
Hexane (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Preparation: Add the macroinitiator, DMAEMA monomer, and solvent to a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Complex Formation: In a separate vial, add the CuBr catalyst and PMDETA ligand.
-
Degassing: Subject the monomer/initiator mixture in the Schlenk flask to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization. Backfill the flask with inert gas (Argon or Nitrogen).
-
Initiation: Under a positive pressure of inert gas, quickly add the catalyst/ligand complex to the reaction flask.
-
Polymerization: Place the sealed flask in a preheated oil bath (e.g., at 60°C) and allow the reaction to proceed for a set time (e.g., 20 hours).[18]
-
Termination: Stop the reaction by cooling the flask to room temperature and exposing the mixture to air. Dilute the mixture with additional THF if necessary.
-
Purification: Precipitate the synthesized polymer by slowly adding the reaction mixture to a large volume of cold hexane.
-
Isolation: Collect the polymer precipitate by filtration or centrifugation. Wash with fresh hexane and dry under vacuum.
-
Characterization: Determine the molecular weight and molecular weight distribution of the copolymer using Gel Permeation Chromatography (GPC) and confirm the structure using Proton Nuclear Magnetic Resonance (¹H NMR).[1]
Protocol 2: Drug Loading into PDPAEMA Micelles
This protocol describes a typical dialysis method for loading a hydrophobic drug like Doxorubicin (DOX) into pre-formed polymeric micelles.
Materials:
-
Synthesized amphiphilic PDPAEMA block copolymer
-
Hydrophobic drug (e.g., Doxorubicin)
-
Organic solvent (e.g., Dimethylformamide, DMF, or Dichloromethane, DCM)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 3.5 kDa)
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve a known amount of the PDPAEMA copolymer and the drug (e.g., at a 5:1 polymer:drug weight ratio) in a small volume of a common organic solvent (e.g., 1-2 mL of DMF).
-
Micelle Formation: Add the polymer/drug solution dropwise into a larger volume of PBS (pH 7.4) while stirring vigorously. The amphiphilic copolymers will self-assemble into micelles, encapsulating the hydrophobic drug in their core.
-
Dialysis: Transfer the resulting micellar solution into a dialysis bag. Place the bag in a large beaker containing PBS (pH 7.4) and stir at room temperature.
-
Solvent Removal: Replace the external PBS buffer frequently over 24-48 hours to ensure the complete removal of the organic solvent and any unloaded, free drug.
-
Quantification: After dialysis, collect the solution from the bag. To determine the drug loading content (DLC) and encapsulation efficiency (EE), lyse a small aliquot of the micelles with a suitable solvent (e.g., DMF) and measure the drug concentration using UV-Vis spectrophotometry or HPLC.
-
DLC (%) = (Weight of loaded drug / Total weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug fed) x 100
-
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol details how to measure the release profile of a drug from PDPAEMA nanoparticles in response to different pH conditions.[8][20]
Materials:
-
Drug-loaded nanoparticle suspension
-
PBS buffers at different pH values (e.g., pH 7.4 and pH 5.5)
-
Dialysis tubing (or centrifugation tubes with filters)
-
Incubator or water bath shaker set to 37°C
-
Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Place a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Incubation: Submerge the sealed dialysis bag in a larger container with a known volume of release buffer (e.g., 20 mL of PBS at pH 7.4 or pH 5.5).
-
Sampling: Place the setup in a shaker bath at 37°C. At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the external buffer for analysis.
-
Maintain Sink Conditions: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain constant volume and sink conditions.[20]
-
Quantification: Measure the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis absorbance at the drug's λmax).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially encapsulated in the nanoparticles. Plot the cumulative release (%) versus time for each pH condition.
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the biocompatibility of blank nanoparticles and the efficacy of drug-loaded nanoparticles against a cancer cell line.[18][21]
Diagram: MTT Assay Workflow
Caption: Step-by-step experimental workflow for a standard MTT cytotoxicity assay.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Blank and drug-loaded nanoparticle suspensions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., Dimethyl sulfoxide, DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of blank nanoparticles, drug-loaded nanoparticles, and free drug in cell culture medium.
-
Incubation: Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include untreated cells as a negative control (100% viability) and a lysis agent as a positive control. Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a CO₂ incubator.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability (%) versus concentration to determine the IC50 (the concentration required to inhibit 50% of cell growth).
References
- 1. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermo-responsive drug delivery from polymeric micelles constructed using block copolymers of poly(N-isopropylacrylamide) and poly(butylmethacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction biodegradable brushed PDMAEMA derivatives synthesized by atom transfer radical polymerization and click chemistry for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of multi-responsive poly(NIPA-co-DMAEMA)-PBA hydrogel nanoparticles in aqueous solution for application as glucose-sensitive insulin-releasing nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pH-responsive PDMS-b-PDMAEMA micelles for intracellular anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for DPAEMA-based Micelles in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(diethylamino)ethyl methacrylate (DPAEMA)-based micelles as a pH-responsive platform for targeted cancer therapy. This document outlines the synthesis of DPAEMA-containing copolymers, the formulation and characterization of micelles, loading of the chemotherapeutic agent doxorubicin (DOX), and in vitro evaluation of their therapeutic efficacy.
Introduction
Polymeric micelles have emerged as a promising nanocarrier system for the delivery of hydrophobic anticancer drugs.[1] Their core-shell structure allows for the encapsulation of poorly soluble drugs, enhancing their bioavailability and stability in physiological environments.[1] Among various "smart" polymeric materials, DPAEMA is a pH-responsive polymer that undergoes a conformational change in acidic environments.[2] This property is particularly advantageous for cancer therapy, as the tumor microenvironment and intracellular compartments like endosomes and lysosomes are more acidic (pH 4.5-6.5) compared to normal physiological pH (7.4).[2][3]
DPAEMA-based micelles are designed to be stable in the bloodstream at neutral pH, minimizing premature drug release and associated systemic toxicity. Upon accumulation in the tumor tissue via the enhanced permeability and retention (EPR) effect, the acidic environment triggers the protonation of the tertiary amine groups of DPAEMA. This leads to the swelling or disassembly of the micelles and subsequent release of the encapsulated drug directly at the tumor site, thereby enhancing therapeutic efficacy and reducing side effects.[2][4]
Key Features of DPAEMA-based Micelles:
-
pH-Responsive Drug Release: Triggered by the acidic tumor microenvironment for targeted drug delivery.[2]
-
Enhanced Drug Solubility: Enables the administration of hydrophobic drugs like doxorubicin.
-
Improved Stability: Protects the drug from degradation in the bloodstream.
-
Biocompatibility: The polymer components are generally well-tolerated.[4]
Quantitative Data Summary
The following tables summarize the physicochemical properties and drug loading characteristics of various DPAEMA-based micelle formulations as reported in the literature.
Table 1: Physicochemical Properties of DPAEMA-based Micelles
| Copolymer Composition | Method of Preparation | CMC (mg/L) | Average Size (nm) | PDI | Zeta Potential (mV) | Reference(s) |
| mPEG-b-PDEAEMA-b-PMMA | Solvent Evaporation | 5.25 | <100 | <0.17 | - | [2] |
| mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA | Solvent Evaporation | 1.95 | <100 | <0.17 | - | [2] |
| mPEG-b-PDEAEMA-b-PMMA / PPEGMA-b-PDEAEMA | Solvent Evaporation | 4.18 | <100 | <0.17 | - | [2] |
| PDMS-b-PDMAEMA | Self-assembly | - | 80-300 | - | - | [5][6] |
| PDEAEMA-PPEGMA / PCL-PPEGMA (MIX1) | Dialysis | 1.58 | - | - | - | [4] |
| PDEAEMA-PPEGMA / PCL-PPEGMA (MIX2) | Dialysis | 1.45 | - | - | - | [4] |
| PDEAEMA-PPEGMA / PCL-PPEGMA (MIX3) | Dialysis | 1.38 | - | - | - | [4] |
| MPEG-b-(PC-g-PDMAEMA) | Self-assembly | - | 157.9 | 0.221 | +20.1 | [7] |
PDI: Polydispersity Index; CMC: Critical Micelle Concentration. Dashes indicate data not provided in the cited sources.
Table 2: Doxorubicin (DOX) Loading and Release from DPAEMA-based Micelles
| Copolymer Composition | Drug Loading Method | Loading Content (%) | Entrapment Efficiency (%) | Cumulative Release at pH 5.0 (time) | Cumulative Release at pH 7.4 (time) | Reference(s) |
| mPEG-b-PDEAEMA-b-PMMA mixed micelles | Dialysis | 24 | 55 | ~60% (48h) | ~20% (48h) | [2] |
| MPEG–PDEAEMA / MPEG–PCL (MIX1) | Dialysis | 26.79 | 63.19 | - | - | [8] |
| MPEG–PDEAEMA / MPEG–PCL (MIX2) | Dialysis | 22.81 | 59.03 | - | - | [8] |
| MPEG–PDEAEMA / MPEG–PCL (MIX3) | Dialysis | 21.46 | 54.65 | - | - | [8] |
| PEO-b-PG2MA-b-PDPA | Nanoprecipitation | ~7 | ~70 | ~100% (18h) | ~10% (9h) | [9][10] |
Dashes indicate data not provided in the cited sources.
Experimental Protocols
Protocol 1: Synthesis of mPEG-b-PDEAEMA Diblock Copolymer via ARGET ATRP
This protocol describes a general procedure for the synthesis of a methoxy poly(ethylene glycol)-b-poly(2-(diethylamino)ethyl methacrylate) (mPEG-b-PDEAEMA) diblock copolymer using Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP).
Materials:
-
Methoxy poly(ethylene glycol) (mPEG)
-
2-bromopropionyl bromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
2-(diethylamino)ethyl methacrylate (DEAEMA), freshly distilled
-
Copper(II) bromide (CuBr₂)
-
Tris(2-pyridylmethyl)amine (TPMA)
-
Tin(II) 2-ethylhexanoate (Sn(EH)₂)
-
Anisole, anhydrous
-
Methanol
-
Diethyl ether
Procedure:
Part A: Synthesis of mPEG-Br Macroinitiator
-
Dissolve mPEG and a slight excess of TEA in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2-bromopropionyl bromide dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the triethylammonium bromide salt.
-
Precipitate the mPEG-Br product by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Confirm the structure and purity by ¹H NMR spectroscopy.
Part B: ARGET ATRP of DEAEMA
-
In a Schlenk flask, dissolve mPEG-Br, CuBr₂, and TPMA in anisole.
-
Add the desired amount of DEAEMA monomer to the flask.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under a nitrogen atmosphere, inject a solution of Sn(EH)₂ in degassed anisole into the reaction mixture to initiate the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir.
-
Monitor the polymerization by taking samples at timed intervals and analyzing the monomer conversion by gas chromatography (GC) and the polymer molecular weight by gel permeation chromatography (GPC).
-
Once the desired molecular weight is achieved, stop the polymerization by opening the flask to air and cooling to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the final mPEG-b-PDEAEMA copolymer in cold hexane or diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the final product by ¹H NMR and GPC.
Protocol 2: Preparation of DPAEMA-based Micelles by Solvent Evaporation
This protocol outlines the preparation of empty DPAEMA-based micelles using the solvent evaporation method.
Materials:
-
DPAEMA-based block copolymer (e.g., mPEG-b-PDEAEMA)
-
Acetone or other suitable water-miscible organic solvent
-
Deionized water
Procedure:
-
Dissolve a specific amount of the DPAEMA-based copolymer (e.g., 50 mg) in a water-miscible organic solvent (e.g., 20 mL of acetone).
-
Add the polymer solution dropwise into a larger volume of deionized water (e.g., 50 mL) under constant stirring.
-
Continue stirring the resulting emulsion overnight at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.
-
The final micelle solution can be concentrated or diluted to the desired concentration (e.g., 1 mg/mL).
-
Characterize the micelles for size and size distribution using Dynamic Light Scattering (DLS).
Protocol 3: Doxorubicin (DOX) Loading into DPAEMA-based Micelles via Dialysis
This protocol details the encapsulation of doxorubicin into DPAEMA-based micelles using the dialysis method.
Materials:
-
DPAEMA-based block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO: 3,500 - 12,000 Da)
-
Deionized water
Procedure:
-
Dissolve a specific amount of the copolymer (e.g., 30 mg) in an appropriate volume of DMSO (e.g., 20 mL).
-
In a separate vial, dissolve DOX·HCl (e.g., 15 mg) in DMSO (e.g., 20 mL).
-
Add a molar excess of TEA to the DOX solution to neutralize the hydrochloride salt, and stir for a few hours to obtain the free base of DOX.
-
Mix the copolymer solution and the DOX solution and stir for approximately 4 hours at room temperature, protected from light.
-
Transfer the mixture into a dialysis membrane.
-
Dialyze the solution against a large volume of deionized water at room temperature for 48 hours. Change the water frequently (e.g., every 2 hours for the first 12 hours, then every 6 hours) to ensure the complete removal of DMSO and unloaded DOX.
-
After dialysis, the solution containing the DOX-loaded micelles can be filtered through a 0.45 µm syringe filter to remove any large aggregates.
-
The final product can be lyophilized for long-term storage.
Protocol 4: Determination of Drug Loading Content and Entrapment Efficiency
This protocol describes how to quantify the amount of doxorubicin loaded into the micelles.
Materials:
-
Lyophilized DOX-loaded micelles
-
DMSO or other suitable organic solvent to dissolve the micelles and drug
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a standard calibration curve of doxorubicin in the chosen solvent by measuring the absorbance at its maximum wavelength (around 480-490 nm) for a series of known concentrations.
-
Accurately weigh a known amount of lyophilized DOX-loaded micelles.
-
Dissolve the micelles in a known volume of the solvent to disrupt the micellar structure and release the encapsulated drug.
-
Measure the absorbance of the resulting solution using the UV-Vis spectrophotometer at the same wavelength used for the calibration curve.
-
Determine the concentration of DOX in the solution using the calibration curve.
-
Calculate the Drug Loading Content (DLC) and Entrapment Efficiency (EE) using the following formulas:
DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100
EE (%) = (Weight of loaded drug / Initial weight of drug fed) x 100
Protocol 5: In Vitro Drug Release Study
This protocol details the procedure for studying the pH-triggered release of doxorubicin from the micelles.
Materials:
-
DOX-loaded micelle solution
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer or PBS at pH 5.0 and 6.5
-
Dialysis membrane (MWCO corresponding to the one used for preparation)
-
Thermostatic shaker
Procedure:
-
Resuspend a known amount of DOX-loaded micelles in a specific volume of the release medium (e.g., 5 mL of PBS at pH 7.4, 6.5, or 5.0).
-
Transfer the micelle solution into a dialysis bag.
-
Place the dialysis bag into a larger container with a known volume of the corresponding release medium (e.g., 45 mL).
-
Incubate the setup in a thermostatic shaker at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the outer container.
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Quantify the concentration of DOX in the collected samples using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug release at each time point using the following equation:
Cumulative Release (%) = [ (V_t * Σ C_i + V_s * C_n) / m_total_drug ] * 100
Where:
-
V_t = total volume of the release medium
-
C_i = drug concentration at time point i
-
V_s = volume of the sample withdrawn
-
C_n = drug concentration of the nth sample
-
m_total_drug = total mass of the drug in the micelles
-
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxicity of free DOX and DOX-loaded micelles against a cancer cell line (e.g., HepG2, HeLa, or MCF-7).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Free DOX solution
-
DOX-loaded micelle solution
-
Empty micelle solution (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of free DOX, DOX-loaded micelles, and empty micelles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability using the following formula:
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled release of doxorubicin from pH-responsive microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. pH-responsive PDMS-b-PDMAEMA micelles for intracellular anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fabrication of PDEAEMA-based pH-responsive mixed micelles for application in controlled doxorubicin release - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pH-triggered block copolymer micelles based on a pH-responsive PDPA (poly[2-(diisopropylamino)ethyl methacrylate]) inner core and a PEO (poly(ethylene oxide)) outer shell as a potential tool for the cancer therapy - Soft Matter (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Surface Modification with 2-(diisopropylamino)ethyl Methacrylate (DPAEMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for modifying surfaces with the pH-responsive polymer, poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA). This smart polymer is of significant interest for a range of biomedical applications, including targeted drug delivery, biosensing, and the creation of antifouling surfaces, due to its ability to undergo conformational changes in response to pH variations in its environment.
Introduction to PDPAEMA and its Properties
This compound (DPAEMA) is a tertiary amine-containing methacrylate monomer. When polymerized, it forms PDPAEMA, a weak polybase. The tertiary amine groups on the polymer side chains have a pKa of approximately 6.2.[1] This property is central to its pH-responsive behavior.
-
At physiological pH (~7.4): The tertiary amine groups are largely deprotonated and hydrophobic. This causes the polymer chains to collapse, resulting in a more compact and hydrophobic surface.[2]
-
In acidic environments (pH < 6.2): The amine groups become protonated, leading to a positive charge. The resulting electrostatic repulsion between the polymer chains and increased affinity for water causes the polymer to swell and become hydrophilic.[1][3]
This reversible transition between a hydrophobic and hydrophilic state is the key to its utility in various applications.[1][4] For instance, in drug delivery, a hydrophobic drug can be encapsulated within the collapsed polymer matrix at physiological pH and then released in the acidic microenvironment of a tumor.[2][3]
Key Applications and Mechanisms
The unique pH-responsive nature of PDPAEMA lends itself to several cutting-edge applications in research and drug development.
Targeted Drug Delivery
PDPAEMA-based nanoparticles and surface coatings can be engineered to encapsulate therapeutic agents.[2] In the bloodstream (pH ~7.4), the hydrophobic polymer retains the drug. Upon reaching a tumor or inflamed tissue, which often has a more acidic microenvironment, the polymer becomes hydrophilic, leading to the swelling of the nanocarrier and the subsequent release of the encapsulated drug.[2][3] This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing systemic side effects.[2]
Biosensors
The conformational changes of PDPAEMA brushes on a sensor surface in response to pH can be transduced into a detectable signal. This principle can be used to create highly sensitive pH sensors. Furthermore, by functionalizing the polymer with specific recognition elements, biosensors for other analytes can be developed.
Antifouling Surfaces
Surfaces coated with PDPAEMA can exhibit switchable resistance to protein adsorption and cell adhesion. By controlling the pH, the surface can be switched between a protein-repellent (hydrophilic) and a protein-adsorbing (hydrophobic) state.
Quantitative Data Summary
The following tables summarize key quantitative data for DPAEMA and its copolymers from various studies.
Table 1: Physicochemical Properties of DPAEMA-based Polymers
| Property | Value | Conditions | Reference |
| pKa of PDPAEMA | ~6.2 | [1] | |
| Critical Aggregation pH (PEGMA-co-DPA) | 5.8 - 6.6 | [5] | |
| Critical Aggregation Concentration (PEGMA-co-DPA) | 0.0045 - 0.0089 wt% | pH 7.4 | [5] |
Table 2: Performance in Drug Delivery Applications
| Application | Polymer System | Drug | Key Finding | Reference |
| pH-Responsive Drug Release | PDPAEMA-based nanoparticles | Doxorubicin (Dox) | >90% Dox release at pH 5.5 after 36h, vs. ~10% at pH 7.4. | [3] |
| Photodynamic Therapy | m-THPC loaded PEGMA-co-DPA nanoparticles | meso-tetra(hydroxyphenyl)chlorin (m-THPC) | 58% m-THPC release at pH 5.0 vs. 10% at pH 7.0 within 48h. | [5] |
| Ocular Drug Delivery | Dexamethasone-loaded DPAEMA copolymers | Dexamethasone (DXP) | ~70% DXP release over 20-40h, with release rate sensitive to small pH variations (7.0-7.8). | [1] |
Experimental Protocols
This section provides detailed methodologies for the surface modification of substrates with PDPAEMA brushes using surface-initiated atom transfer radical polymerization (SI-ATRP).
Protocol for Surface-Initiated ATRP of DPAEMA
This protocol describes the "grafting from" approach to grow PDPAEMA brushes from a silicon wafer substrate.
Workflow for SI-ATRP of DPAEMA
Caption: Workflow for growing PDPAEMA brushes via SI-ATRP.
Materials:
-
Silicon wafers
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
This compound (DPAEMA) monomer
-
Copper(I) bromide (CuBr)
-
2,2'-bipyridine (bpy)
-
Anhydrous solvent (e.g., anisole, DMF)
-
Methanol, Dichloromethane (DCM)
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Clean the wafers by sonicating in acetone and then isopropanol for 15 minutes each.
-
Dry the wafers under a stream of nitrogen.
-
Treat with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
-
Initiator Immobilization:
-
Immerse the cleaned wafers in a 1% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature to form an amine-terminated self-assembled monolayer (SAM).
-
Rinse the wafers with toluene and dry with nitrogen.
-
In a nitrogen-filled glovebox, immerse the APTES-modified wafers in a solution of anhydrous toluene containing 10% (v/v) TEA.
-
Slowly add BIBB to the solution to a final concentration of 10% (v/v) and react for 1 hour to form the ATRP initiator layer.
-
Rinse the initiator-coated wafers with DCM and dry with nitrogen.
-
-
Surface-Initiated ATRP:
-
In a Schlenk flask inside a glovebox, add CuBr and bpy in a 1:2 molar ratio.
-
Add the desired amount of DPAEMA monomer and the anhydrous solvent.
-
Place the initiator-coated wafer in the flask.
-
Seal the flask, remove it from the glovebox, and perform freeze-pump-thaw cycles to remove any residual oxygen.
-
Place the flask in an oil bath at the desired temperature (e.g., 60 °C) to start the polymerization. The polymerization time will determine the thickness of the polymer brush.
-
-
Post-Polymerization Cleaning:
-
After the desired polymerization time, remove the wafer from the solution.
-
Sonicate the wafer in DCM to remove any physisorbed polymer.
-
Rinse thoroughly with methanol and dry under a nitrogen stream.
-
-
Characterization:
-
The resulting PDPAEMA brushes can be characterized by techniques such as ellipsometry (to measure thickness), contact angle goniometry (to assess hydrophobicity/hydrophilicity at different pHs), X-ray photoelectron spectroscopy (XPS) (to confirm elemental composition), and atomic force microscopy (AFM) (to study surface morphology).
-
Visualizing Stimuli-Responsive Behavior
The pH-responsive behavior of PDPAEMA can be visualized as a change in the polymer brush conformation.
pH-Responsive Behavior of PDPAEMA Brushes
Caption: Conformational change of PDPAEMA brushes with pH.
Signaling Pathways in Drug Delivery
While PDPAEMA's primary role is in the delivery vehicle, its interaction with cells can be considered in the broader context of drug uptake. The enhanced permeability and retention (EPR) effect is a key principle in nanoparticle-based drug delivery to tumors.
Conceptual Pathway for Nanoparticle Drug Delivery
Caption: Drug delivery via the EPR effect and pH-triggered release.
Conclusion
Surface modification with this compound offers a versatile platform for creating "smart" surfaces with tunable properties. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of PDPAEMA in a variety of biomedical applications. The ability to precisely control the pH-responsiveness of these surfaces opens up new avenues for targeted therapies and advanced diagnostic tools.
References
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 2-(Diisopropylamino)ethyl Methacrylate (DPAEMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA) via Atom Transfer Radical Polymerization (ATRP). PDPAEMA is a stimuli-responsive polymer that exhibits significant potential in biomedical applications, particularly in the field of drug delivery, due to its pH-sensitive nature. These notes, along with the detailed protocols, are intended to guide researchers in the controlled synthesis and application of this versatile polymer.
Application Notes
pH-Responsive Behavior for Targeted Drug Delivery
PDPAEMA is characterized by its tertiary amine groups, which have a pKa of approximately 6.4. At physiological pH (around 7.4), the polymer is deprotonated and hydrophobic. This property allows for the encapsulation of hydrophobic drugs within self-assembled nanoparticles or micelles.[1] In the acidic microenvironment of tumor tissues or within the endosomes of cells (pH 5.0-6.5), the amine groups become protonated, rendering the polymer hydrophilic.[1] This transition from a hydrophobic to a hydrophilic state leads to the disassembly of the nanoparticles and the subsequent release of the encapsulated therapeutic agent at the target site.[1][2]
Controlled Polymer Synthesis with ATRP
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[3] The controlled nature of ATRP is crucial for producing polymers with predictable properties, which is essential for biomedical applications.
A particularly effective method for the polymerization of DPAEMA is Supplemental Activator and Reducing Agent (SARA) ATRP. This technique utilizes a reducing agent, such as sodium dithionite (Na₂S₂O₄), to continuously regenerate the activator (Cu(I) species) from the deactivator (Cu(II) species).[4][5] SARA ATRP offers several advantages, including the use of low catalyst concentrations, which simplifies the purification of the final polymer and enhances its biocompatibility.[6]
Key Advantages of PDPAEMA in Biomedical Applications:
-
Targeted Drug Release: The sharp and reversible pH-responsive transition allows for site-specific drug delivery, minimizing off-target effects.[1]
-
Biocompatibility: The use of SARA ATRP with low catalyst concentrations makes the resulting polymers more suitable for biomedical applications.[6]
-
Versatility: The ability to control the polymer's molecular weight and architecture through ATRP allows for the fine-tuning of its properties for various drug delivery systems.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the ATRP of DPAEMA and related monomers, showcasing the level of control achievable with this technique.
Table 1: SARA ATRP of DPAEMA with Sodium Dithionite
| Initiator | Solvent (v/v) | [M]₀:[I]₀:[CuBr₂]₀:[Ligand]₀:[Na₂S₂O₄]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| EBiB | IPA/H₂O (95/5) | 100:1:0.05:0.25:1 | 4 | 85 | 18,500 | 1.15 |
| EBPA | IPA/H₂O (95/5) | 100:1:0.05:0.25:1 | 2.5 | 92 | 19,800 | 1.12 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Conventional ATRP of DMAEMA (a related monomer)
| Initiator | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| EBiB | HMTETA | Dichlorobenzene | 50 | 1.5 | 95 | 22,000 | 1.25 |
| BPN | dNbpy | Anisole | 50 | 3 | 89 | 15,400 | 1.30 |
EBiB: Ethyl α-bromoisobutyrate, EBPA: Ethyl α-bromophenylacetate, BPN: 2-bromopropionitrile, HMTETA: Hexamethyltriethylenetetramine, dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine, IPA: Isopropanol.[3]
Experimental Protocols
Protocol 1: SARA ATRP of DPAEMA
This protocol describes a typical procedure for the synthesis of PDPAEMA using SARA ATRP with sodium dithionite as the reducing agent.[4][5]
Materials:
-
This compound (DPAEMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) or Ethyl α-bromophenylacetate (EBPA) (initiator)
-
Copper(II) bromide (CuBr₂) (catalyst precursor)
-
Tris(2-(dimethylamino)ethyl)amine (Me₆TREN) (ligand)
-
Sodium dithionite (Na₂S₂O₄) (reducing agent)
-
Isopropanol (IPA) and deionized water (solvents)
-
Nitrogen gas (for deoxygenation)
Procedure:
-
Monomer Purification: Pass DPAEMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr₂ and Me₆TREN.
-
Add the desired amounts of DPAEMA, initiator (EBiB or EBPA), and the solvent mixture (e.g., IPA/water 95/5 v/v).
-
Deoxygenation: Seal the flask and deoxygenate the mixture by bubbling with nitrogen for at least 30 minutes.
-
Initiation: In a separate flask, prepare a deoxygenated solution of Na₂S₂O₄ in deionized water.
-
Inject the Na₂S₂O₄ solution into the reaction mixture to start the polymerization. For improved control, the continuous and slow feeding of the Na₂S₂O₄ solution is recommended.[6]
-
Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 40 °C) and stir.
-
Monitoring: Periodically take samples under a nitrogen atmosphere to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Termination: After reaching the desired conversion, expose the reaction mixture to air to quench the polymerization.
-
Purification: Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold hexanes), filter, and dry under vacuum.
Visualizations
Caption: Workflow for the SARA ATRP of DPAEMA.
Caption: pH-Responsive Drug Delivery Mechanism of PDPAEMA.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Synthesis of well-defined functionalized poly(this compound) using ATRP with sodium dithionite as a SARA agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of the control over SARA ATRP of this compound by slow and continuous addition of sodium dithionite - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Creating Stimuli-Responsive Surfaces with PDPAEMA Brushes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of stimuli-responsive surfaces using poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA) brushes. PDPAEMA is a "smart" polymer that exhibits dual responsiveness to both pH and temperature, making it an excellent candidate for a wide range of biomedical applications, including controlled drug delivery, cell sheet engineering, and biosensing.
Introduction to PDPAEMA Brushes
PDPAEMA is a tertiary amine methacrylate polymer. The diisopropylamino group in its side chain has a pKa value in the physiological range, which imparts its pH-responsive behavior. Below its pKa, the amine groups become protonated, leading to electrostatic repulsion between the polymer chains and causing the brush to swell with water. Above the pKa, the amine groups are deprotonated and the polymer becomes hydrophobic, causing the brush to collapse. Additionally, PDPAEMA exhibits a Lower Critical Solution Temperature (LCST), meaning it is soluble in water at lower temperatures but becomes insoluble and collapses as the temperature is raised above the LCST. This dual-responsive nature allows for fine-tuning of surface properties.
The "grafting from" approach, particularly through surface-initiated atom transfer radical polymerization (SI-ATRP), is a robust method for creating dense and well-controlled PDPAEMA brushes on various substrates.[1] This technique allows for precise control over the polymer brush thickness, grafting density, and architecture.[2]
Key Applications
Stimuli-responsive PDPAEMA brushes have a wide array of applications in the biomedical field:
-
Controlled Drug Delivery: The swelling and collapsing of the polymer brushes can be used to encapsulate and release drugs in response to specific pH or temperature cues in the body, such as at a tumor site which often has a lower pH than healthy tissue.[3][4]
-
Cell Sheet Engineering: The ability to switch the surface from cell-adhesive (collapsed state) to cell-repellent (swollen state) allows for the non-enzymatic detachment of entire cell sheets, which is crucial for tissue engineering and regenerative medicine.[5][6][7]
-
Protein Adsorption and Biosensing: The conformational changes of the PDPAEMA brushes can be used to control the adsorption and desorption of proteins and other biomolecules, which is valuable for developing biosensors and anti-fouling surfaces.[2][8]
-
Gene Delivery: Cationic PDPAEMA brushes can form complexes with negatively charged nucleic acids (like siRNA and DNA) and facilitate their delivery into cells.[9][10]
Experimental Protocols
Protocol 1: Fabrication of PDPAEMA Brushes via Surface-Initiated ATRP (SI-ATRP)
This protocol describes the synthesis of PDPAEMA brushes on a silicon substrate.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
α-bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
This compound (DPAEMA) monomer
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Ethanol and ultrapure water for rinsing
Procedure:
-
Substrate Cleaning and Silanization:
-
Clean silicon wafers by immersing them in piranha solution for 30 minutes.[11]
-
Rinse thoroughly with ultrapure water and then ethanol, and dry under a stream of nitrogen.[11]
-
Place the cleaned substrates in a desiccator with a vial containing APTES and apply a vacuum to deposit a self-assembled monolayer of APTES on the surface.[11]
-
-
Initiator Immobilization:
-
Immerse the APTES-functionalized substrates in a solution of anhydrous toluene containing triethylamine.
-
Add α-bromoisobutyryl bromide dropwise to the solution while stirring under an inert atmosphere (argon or nitrogen).
-
Allow the reaction to proceed for 12 hours at room temperature.
-
Rinse the initiator-modified substrates with toluene, ethanol, and ultrapure water, then dry with nitrogen.
-
-
Surface-Initiated ATRP of DPAEMA:
-
In a Schlenk flask, dissolve DPAEMA monomer and 2,2'-bipyridine in anhydrous DMSO.
-
Bubble argon gas through the solution for at least 30 minutes to remove oxygen.
-
In a separate Schlenk flask, add CuBr and the initiator-modified substrates.
-
Evacuate and backfill the flask with argon three times.
-
Using a cannula, transfer the deoxygenated monomer solution to the flask containing the substrates and CuBr.
-
Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time to achieve the desired brush thickness.
-
Stop the polymerization by exposing the solution to air.
-
Rinse the substrates extensively with DMSO, ethanol, and ultrapure water to remove any unreacted monomer and catalyst.
-
Dry the PDPAEMA-grafted substrates under a stream of nitrogen.
-
Protocol 2: Characterization of PDPAEMA Brush Properties
1. Ellipsometry for Brush Thickness Measurement:
-
Use a spectroscopic ellipsometer to measure the thickness of the dry polymer brush.
-
Measurements can also be performed in-situ in a liquid cell to determine the swelling and collapsing behavior of the brush in response to changes in pH and temperature of the aqueous solution.[12]
2. Contact Angle Goniometry for Wettability:
-
Measure the static water contact angle on the PDPAEMA brush surface at different pH values and temperatures.
-
A decrease in contact angle indicates a more hydrophilic (swollen) state, while an increase indicates a more hydrophobic (collapsed) state.[1][13]
3. Atomic Force Microscopy (AFM) for Surface Morphology and Nanomechanical Properties:
-
Use AFM in tapping mode to visualize the surface topography of the polymer brushes in both dry and wet states.[12]
-
AFM can also be used to measure changes in brush height and to probe the mechanical properties (e.g., stiffness) of the brush in its swollen and collapsed states.[12]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of PDPAEMA brushes.
Table 1: pH-Responsive Behavior of PDPAEMA Brushes
| pH | Brush Thickness (nm) (Ellipsometry) | Water Contact Angle (°) | State of the Brush |
| 4.0 | 95 | 45 | Swollen (Protonated) |
| 7.4 | 25 | 75 | Collapsed (Deprotonated) |
| 10.0 | 10 | 90 | Collapsed (Deprotonated) |
Note: The exact values can vary depending on the molecular weight and grafting density of the polymer brushes.
Table 2: Temperature-Responsive Behavior of PDPAEMA Brushes (at neutral pH)
| Temperature (°C) | Brush Thickness (nm) (Ellipsometry) | Water Contact Angle (°) | State of the Brush |
| 25 | 28 | 70 | Swollen (Below LCST) |
| 37 | 12 | 85 | Collapsed (Above LCST) |
| 50 | 9 | 92 | Collapsed (Above LCST) |
Note: The LCST of PDPAEMA can be tuned by factors such as pH and copolymerization with other monomers.[14]
Table 3: Control of Protein Adsorption
| Surface Condition | Adsorbed Fibrinogen (ng/cm²) |
| PDPAEMA Brush (pH 7.4, 37°C - Collapsed) | 150 |
| PDPAEMA Brush (pH 5.0, 25°C - Swollen) | 20 |
| Uncoated Silicon Wafer | 300 |
Note: A swollen, hydrophilic brush generally resists protein adsorption, while a collapsed, hydrophobic brush promotes it.
Visualizations
Caption: Experimental workflow for the fabrication and characterization of PDPAEMA brushes.
Caption: Dual stimuli-responsive mechanism of PDPAEMA brushes to pH and temperature.
References
- 1. Synthesis of pH-responsive tertiary amine methacrylate polymer brushes and their response to acidic vapour - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Plasma protein adsorption to surfaces grafted with dense homopolymer and copolymer brushes containing poly(N-isopropylacrylamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smart, Naturally-Derived Macromolecules for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and development of Brush-Arm Star Polymers for applications in drug delivery [dspace.mit.edu]
- 5. Thermoresponsive mixed polymer brush to effectively control the adhesion and separation of stem cells by altering temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Elucidation of protein adsorption behavior on polymeric surfaces: toward high-density, high-payload protein templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymer Brush Design for Gene Delivery Applications - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Open-Air Growth of Polymer Brushes by Surface-Initiated PhotoATRP under Red-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Effect of composition of PDMAEMA-b-PAA block copolymers on their pH- and temperature-responsive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Determination of Lower Critical Solution Temperature (LCST) for Poly(N,N-diethylaminoethyl methacrylate) (PDPAEMA) Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental determination of the Lower Critical Solution Temperature (LCST) of poly(N,N-diethylaminoethyl methacrylate) (PDPAEMA) solutions. PDPAEMA is a pH- and thermo-responsive polymer with significant potential in drug delivery systems. Its ability to undergo a reversible phase transition from a soluble to an insoluble state above a specific temperature (the LCST) is a key property for its application.[1][2] Accurate and reproducible measurement of the LCST is therefore critical for the development and characterization of PDPAEMA-based materials.
This application note details the most common and reliable methods for LCST determination: Turbidimetry , Dynamic Light Scattering (DLS) , and Differential Scanning Calorimetry (DSC) .[1][3][4]
Core Concepts
-
Lower Critical Solution Temperature (LCST): The temperature at which a polymer solution undergoes a phase separation from a homogeneous to a heterogeneous state upon heating.[1] Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble and precipitates.[1][5]
-
Cloud Point (Tcp): The temperature at which a polymer solution of a specific concentration becomes visibly cloudy, marking the onset of phase separation.[1] This is often used as a practical measure of the LCST.
-
Coil-to-Globule Transition: The conformational change of polymer chains from an extended, hydrated coil state to a collapsed, dehydrated globule state that occurs at the LCST.[1]
Experimental Methodologies
A comparative summary of the primary techniques for LCST determination is presented below. The choice of method will depend on the specific information required and the available instrumentation.[1]
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| Turbidimetry (UV-Vis) | Measures the change in light transmittance or absorbance as the solution becomes turbid.[1] | Cloud Point (Tcp) | Simple, accessible, widely used for routine measurements.[1][4] | Less sensitive to the initial stages of aggregation compared to DLS.[6] |
| Dynamic Light Scattering (DLS) | Measures the size of polymer aggregates by analyzing fluctuations in scattered light.[1][4] | Hydrodynamic radius of polymer chains and aggregates, onset of aggregation. | Highly sensitive to the formation of small aggregates.[1][4] | Can be influenced by dust or large contaminants. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with the endothermic dehydration process during the phase transition.[3][4] | Enthalpy of the phase transition (ΔH), peak transition temperature. | Provides valuable thermodynamic information.[1][3] | May be less sensitive than light scattering techniques for some systems.[6] |
Experimental Protocols
Materials and Reagents
-
Poly(N,N-diethylaminoethyl methacrylate) (PDPAEMA)
-
Solvent (e.g., deionized water, phosphate-buffered saline (PBS))
-
pH adjustment solutions (e.g., HCl, NaOH)
Solution Preparation
-
Dissolution: Dissolve a known amount of PDPAEMA in the chosen solvent to achieve the desired concentration (e.g., 1-10 mg/mL).[2][7] Gentle agitation or sonication can aid dissolution.[1]
-
pH Adjustment: For aqueous solutions, adjust the pH to the desired value using appropriate acidic or basic solutions. The LCST of PDPAEMA is highly pH-dependent.[8][9]
-
Filtration: Filter the solution through a suitable syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any dust or undissolved particles, which is particularly crucial for DLS measurements.
Protocol 1: Turbidimetry using a UV-Vis Spectrophotometer
-
Instrument Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. Set the wavelength to a region where the polymer does not absorb (e.g., 500-700 nm).[4][10] A common recommendation is 600 nm.[2][11]
-
Measurement:
-
Data Analysis: Plot the transmittance (or absorbance) as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[4] Alternatively, it can be determined from the maximum of the first derivative of the absorbance curve.
Protocol 2: Dynamic Light Scattering (DLS)
-
Instrument Setup: Use a DLS instrument with a temperature controller.
-
Measurement:
-
Place the filtered sample in a suitable cuvette and place it in the instrument.
-
Equilibrate the sample at a temperature below the LCST.
-
Increase the temperature in a stepwise or ramped manner, allowing for equilibration at each temperature point.
-
At each temperature, measure the hydrodynamic radius (Rh) of the particles in solution.
-
-
Data Analysis: Plot the hydrodynamic radius as a function of temperature. A sharp increase in the measured size indicates the formation of polymer aggregates and the onset of the LCST.[1][4]
Protocol 3: Differential Scanning Calorimetry (DSC)
-
Instrument Setup: Use a high-sensitivity DSC instrument.
-
Sample Preparation: Accurately weigh a small amount of the polymer solution into a DSC pan and seal it hermetically to prevent solvent evaporation.[6] An equal amount of the pure solvent should be used as a reference.
-
Measurement:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 1-5 °C/min).[6]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The LCST transition will appear as an endothermic peak in the DSC thermogram.[3] The peak temperature is often taken as the LCST. The area under the peak corresponds to the enthalpy of the phase transition.[1]
Data Presentation
Quantitative data from LCST measurements should be summarized for clear comparison.
Table 1: Example Data Summary for LCST of PDPAEMA at pH 7.4
| Concentration (mg/mL) | Heating Rate (°C/min) | LCST by Turbidimetry (°C) | Onset of Aggregation by DLS (°C) | Peak Transition by DSC (°C) |
| 1 | 1.0 | 35.2 | 34.8 | 35.5 |
| 5 | 1.0 | 34.5 | 34.1 | 34.8 |
| 10 | 1.0 | 33.8 | 33.5 | 34.1 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the LCST of PDPAEMA solutions.
Caption: Experimental workflow for LCST determination of PDPAEMA solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 6. Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers [mdpi.com]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recommended turbidimetry conditions - Materials Horizons (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: PDPAEMA in Ophthalmic Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Poly(N,N-dimethylaminoethyl methacrylate) (PDPAEMA) in the development of advanced ophthalmic drug delivery systems. The unique pH- and thermo-responsive properties of PDPAEMA make it an intelligent polymer capable of providing controlled and sustained drug release in the ocular environment. This document outlines key quantitative data from recent studies, detailed experimental protocols, and visual representations of relevant processes to aid in the design and evaluation of novel PDPAEMA-based ophthalmic formulations.
Introduction to PDPAEMA in Ocular Drug Delivery
The eye presents significant barriers to drug delivery, including tear turnover, the corneal epithelium, and the blood-retinal barrier, which often result in low bioavailability of topically administered drugs.[1] Stimuli-responsive polymers like PDPAEMA offer a promising solution to overcome these challenges.[2][3] PDPAEMA is a cationic polymer that exhibits a sharp, reversible phase transition in response to changes in pH and temperature.[4][5]
At physiological pH (around 7.4), the tertiary amine groups of PDPAEMA are partially protonated, rendering the polymer soluble in aqueous solutions. However, in a more basic environment or at elevated temperatures, PDPAEMA becomes hydrophobic and can form nanoparticles or hydrogels, encapsulating therapeutic agents.[4][5] This behavior is particularly advantageous for ophthalmic applications, as the slightly acidic tear film can trigger changes in the polymer's conformation, leading to sustained drug release. Furthermore, the cationic nature of PDPAEMA promotes mucoadhesion, prolonging the residence time of the formulation on the ocular surface.[2][6]
Quantitative Data on PDPAEMA-Based Ophthalmic Systems
The following tables summarize key quantitative parameters from studies on PDPAEMA-based ophthalmic drug delivery systems, providing a comparative overview of their performance.
Table 1: Physicochemical Properties of PDPAEMA-Based Nanoparticles
| Formulation Type | Drug | Particle Size (nm) | Zeta Potential (mV) | Reference |
| PDPAEMA Nanogels | Pilocarpine HCl | 150 - 250 | +15 to +25 | [2] |
| Quaternized PDPAEMA Nanogels | Pilocarpine HCl | 100 - 200 | +30 to +40 | [2] |
Table 2: Drug Loading and In Vitro Release from PDPAEMA-Based Nanogels
| Formulation Type | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Profile (at pH 7.4) | Reference |
| PDPAEMA Nanogels | Pilocarpine HCl | >20 | 89 | >50% burst release in 1h, sustained release up to 85-90% over 6h | [7] |
| Quaternized PDPAEMA Nanogels | Pilocarpine HCl | >20 | 81 | >50% burst release in 1h, sustained release up to 85-90% over 6h | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of PDPAEMA-based ophthalmic drug delivery systems.
Protocol 1: Synthesis of PDPAEMA Nanogels via Surfactant-Free Radical Polymerization
This protocol is adapted from Brannigan and Khutoryanskiy (2017).[2][7]
Materials:
-
N,N-dimethylaminoethyl methacrylate (DMAEMA)
-
N,N'-methylenebis(acrylamide) (MBA) (crosslinker)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) (initiator)
-
Deionized water
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
In a round-bottom flask, dissolve DMAEMA (e.g., 1 g) and MBA (e.g., 0.05 g) in deionized water (e.g., 100 mL).
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Heat the solution to 70 °C under a nitrogen atmosphere with constant stirring.
-
Dissolve V-50 initiator (e.g., 0.02 g) in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.
-
Maintain the reaction at 70 °C for 6 hours.
-
Cool the resulting nanogel dispersion to room temperature.
-
Purify the nanogels by dialysis against deionized water for 3-4 days, with frequent water changes, to remove unreacted monomers and initiator.
-
Characterize the purified nanogels for particle size and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: Drug Loading into PDPAEMA Nanogels by Absorption
This protocol is based on the method described by Brannigan and Khutoryanskiy (2017).[7]
Materials:
-
Freeze-dried PDPAEMA nanogels
-
Drug solution (e.g., 0.5% w/v Pilocarpine Hydrochloride in deionized water)
-
Centrifuge
Procedure:
-
Accurately weigh a known amount of freeze-dried nanogels (e.g., 20 mg).
-
Add a specific volume of the drug solution (e.g., 2 mL) to the nanogels.
-
Allow the nanogels to swell and absorb the drug solution for 24 hours at room temperature with gentle shaking.
-
Separate the drug-loaded nanogels from the supernatant by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Carefully collect the supernatant and analyze its drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry) to determine the amount of unloaded drug.
-
Calculate the drug loading capacity and encapsulation efficiency using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanogels / Mass of drug-loaded nanogels) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanogels / Initial mass of drug) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a typical in vitro drug release study for ophthalmic formulations.[5][7]
Materials:
-
Drug-loaded PDPAEMA nanogels (or other formulation)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Dialysis membrane (appropriate MWCO)
-
Shaking water bath or incubator
Procedure:
-
Disperse a known amount of the drug-loaded formulation in a specific volume of PBS.
-
Transfer the dispersion into a dialysis bag and seal it.
-
Place the dialysis bag in a larger vessel containing a known volume of PBS (e.g., 50 mL).
-
Maintain the setup at 37 °C in a shaking water bath to simulate ocular conditions.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Evaluation of Mucoadhesive Properties
This protocol describes a common method for assessing the mucoadhesive strength of an ophthalmic formulation using a texture analyzer or rheometer.[4][8][9]
Materials:
-
PDPAEMA-based formulation
-
Mucin solution (e.g., 10% w/v porcine gastric mucin in simulated tear fluid) or ex vivo tissue (e.g., bovine cornea)
-
Texture analyzer or rheometer with a suitable probe
Procedure:
-
Prepare the mucin solution or mount the ex vivo tissue on a holder.
-
Apply a defined amount of the formulation to the probe of the instrument.
-
Bring the probe with the formulation into contact with the mucin solution or tissue with a defined contact force for a specific duration (e.g., 100 seconds).
-
Withdraw the probe at a constant speed.
-
Measure the force required to detach the formulation from the mucosal surface. The maximum detachment force and the work of adhesion (area under the force-distance curve) are used as measures of mucoadhesive strength.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general procedure for assessing the cytotoxicity of a polymer or formulation on a relevant ocular cell line, such as human corneal epithelial cells (HCEC).[10]
Materials:
-
Human Corneal Epithelial Cells (HCEC) or other relevant cell line
-
Cell culture medium (e.g., DMEM)
-
PDPAEMA solution or formulation extracts at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the HCEC cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing different concentrations of the test material (polymer solution or formulation extracts). Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
After incubation, remove the treatment medium and add MTT solution to each well.
-
Incubate for 2-4 hours to allow viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage of the negative control.
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the context of PDPAEMA-based ophthalmic drug delivery.
Caption: Experimental workflow for synthesis, drug loading, and characterization of PDPAEMA nanogels.
Caption: Stimuli-responsive behavior of PDPAEMA leading to drug encapsulation and release.
References
- 1. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 4. Useful In Vitro Techniques to Evaluate the Mucoadhesive Properties of Hyaluronic Acid-Based Ocular Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. mdpi.com [mdpi.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Design and Optimization of In Situ Gelling Mucoadhesive Eye Drops Containing Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Technical Support Center: Inhibitor Removal from 2-(Diisopropylamino)ethyl Methacrylate (DPA) Monomer
Welcome to the technical support center for the purification of 2-(diisopropylamino)ethyl methacrylate (DPA). This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for removing the monomethyl ether hydroquinone (MEHQ) inhibitor from DPA monomer prior to polymerization or other sensitive applications.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove the inhibitor from DPA monomer?
A1: DPA monomer is stabilized with an inhibitor, typically monomethyl ether hydroquinone (MEHQ), to prevent spontaneous polymerization during storage and transport. This inhibitor will interfere with or completely prevent the desired polymerization in your experiments. Removing the inhibitor is a critical step to ensure successful and reproducible results.
Q2: What are the common methods for removing MEHQ from DPA?
A2: The three most common and effective methods for removing phenolic inhibitors like MEHQ from methacrylate monomers are:
-
Basic Alumina Column Chromatography: Passing the monomer through a column packed with activated basic alumina.
-
Caustic Wash (Aqueous Extraction): Using a dilute basic solution, such as sodium hydroxide (NaOH), to extract the inhibitor.
-
Activated Carbon Treatment: Slurrying the monomer with activated carbon to adsorb the inhibitor.
Q3: Which inhibitor removal method should I choose?
A3: The best method depends on the scale of your experiment, the required purity, and the available equipment.
-
Basic alumina columns are generally the most convenient and effective for lab-scale purification, yielding high-purity monomer.
-
Caustic washing is a viable and cost-effective method, particularly for larger quantities, but requires careful phase separation and thorough drying of the monomer.
-
Activated carbon treatment is a simple method for small to medium scales but may require careful filtration to remove all carbon particles.
Q4: How can I confirm that the inhibitor has been successfully removed?
A4: The concentration of MEHQ can be determined using UV-Vis spectrophotometry. MEHQ has a distinct UV absorbance that allows for its quantification. A standard method involves reacting MEHQ with nitrous acid to form a yellow nitroso derivative, which can be measured at approximately 420 nm[1].
Q5: How should I store the inhibitor-free DPA monomer?
A5: Inhibitor-free DPA is highly susceptible to spontaneous polymerization. It should be used immediately after purification. If short-term storage is necessary, it should be kept at a low temperature (2-8°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Method 1: Basic Alumina Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete Inhibitor Removal | - Insufficient amount of basic alumina used.- Alumina is not sufficiently active (deactivated by moisture). | - Increase the amount of basic alumina in the column (a general rule is 10-20g of alumina per 100 mL of monomer).- Use freshly opened or properly reactivated basic alumina. To reactivate, heat the alumina in a vacuum oven. |
| Cloudy Appearance of Purified Monomer | - Fine alumina particles passing through the column's frit or glass wool plug. | - Ensure the glass wool plug is packed sufficiently to retain the alumina.- Allow the monomer to settle and decant, or filter through a syringe filter (PTFE, 0.45 µm). |
| Monomer Polymerizes in the Column | - The column overheats due to the exothermic nature of the adsorption process.- Presence of impurities on the glassware that can initiate polymerization. | - For viscous monomers, consider diluting with a dry, inert solvent to improve flow and dissipate heat.- Ensure all glassware is scrupulously clean and dry. |
Method 2: Caustic Wash (Aqueous Extraction)
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete Inhibitor Removal | - Insufficient washing with NaOH solution.- Inefficient phase separation. | - Perform multiple washes with the NaOH solution until the aqueous layer is colorless.- Allow for complete phase separation in the separatory funnel. |
| Emulsion Formation | - Vigorous shaking of the separatory funnel. | - Gently invert the separatory funnel for mixing instead of vigorous shaking.- To break an emulsion, add a saturated brine solution during the washing steps. |
| Cloudy Appearance of Purified Monomer | - Residual water in the monomer. | - Ensure thorough drying with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).- Increase the amount of drying agent or the drying time. |
| Low Yield of Purified Monomer | - Loss of monomer during phase separation, especially if an emulsion formed. | - Allow adequate time for clear phase separation.- If an emulsion is persistent, centrifugation may help break it. |
Method 3: Activated Carbon Treatment
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete Inhibitor Removal | - Insufficient amount of activated carbon.- Inadequate contact time. | - Increase the amount of activated carbon.- Increase the stirring time to ensure complete adsorption. |
| Presence of Fine Carbon Particles in Monomer | - Inefficient filtration. | - Use a finer filter paper or a membrane filter to remove all carbon particles.- Allow the carbon to settle and carefully decant the monomer before filtration. |
| Low Yield of Purified Monomer | - Adsorption of the monomer onto the activated carbon. | - Use the minimum effective amount of activated carbon.- Wash the filtered carbon with a small amount of a suitable dry solvent and combine the filtrate with the purified monomer if the solvent is compatible with the downstream application. |
Data Presentation
The efficiency of inhibitor removal can vary based on the specific conditions of the experiment. The table below provides representative data for the removal of MEHQ from methacrylate monomers.
| Method | Adsorbent/Reagent | Typical Initial MEHQ (ppm) | Typical Final MEHQ (ppm) | Removal Efficiency (%) | Monomer Recovery Yield (%) | Key Considerations |
| Basic Alumina Column | Activated Basic Alumina | 100 - 1000 | < 10 | > 99% | 90 - 95% | Simple and effective for lab scale. Alumina must be active. |
| Caustic Wash | 0.1 - 1.0 M Aqueous NaOH | 100 - 1000 | < 20 | 95 - 99% | 85 - 90% | Requires multiple extractions and thorough drying of the monomer. |
| Activated Carbon | Granular Activated Carbon | 100 - 1000 | < 50 | ~95% | 80 - 90% | Requires careful filtration to remove fine carbon particles. |
Note: The values presented are typical and may vary depending on the specific experimental conditions, such as the initial inhibitor concentration, the amount of adsorbent/reagent used, and the contact time.
Experimental Protocols
Method 1: Inhibitor Removal using a Basic Alumina Column
This method is highly effective for small to medium lab-scale purification.
Materials:
-
This compound (DPA) with MEHQ inhibitor
-
Activated basic alumina
-
Glass chromatography column with a stopcock
-
Glass wool
-
Anhydrous solvent (e.g., dichloromethane, optional for dilution)
-
Collection flask
Procedure:
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Insert a small plug of glass wool into the bottom of the column to support the packing material.
-
Dry-pack the column with activated basic alumina. A general guideline is to use 10-20 grams of alumina for every 100 mL of monomer. Gently tap the side of the column to ensure even packing.
-
-
Purification:
-
Carefully add the DPA monomer to the top of the alumina bed. If the monomer is particularly viscous, it can be diluted with a minimal amount of a dry, inert solvent.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
-
Post-Purification:
-
If a solvent was used for dilution, it can be removed under reduced pressure (e.g., using a rotary evaporator), ensuring the temperature is kept low to prevent polymerization.
-
The purified DPA should be used immediately.
-
Workflow Diagram:
Caption: Workflow for inhibitor removal using basic alumina column chromatography.
Method 2: Caustic Wash (Aqueous Extraction)
This method utilizes an acid-base extraction to remove the weakly acidic MEHQ inhibitor.
Materials:
-
DPA with MEHQ inhibitor
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Extraction:
-
Place the DPA monomer in a separatory funnel.
-
Add an equal volume of 0.1 M NaOH solution.
-
Stopper the funnel and gently invert it several times for 1-2 minutes, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The aqueous layer (containing the sodium salt of MEHQ) will be at the bottom.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 0.1 M NaOH two more times, or until the aqueous layer is colorless.
-
-
Neutralization and Washing:
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water.
-
-
Drying:
-
Drain the monomer into a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ (approximately 1-2 g per 10 mL of monomer) and swirl for 15-30 minutes.
-
-
Filtration:
-
Filter the monomer to remove the drying agent.
-
The purified DPA should be used immediately.
-
Workflow Diagram:
Caption: Workflow for inhibitor removal using a caustic wash.
Method 3: Activated Carbon Treatment
This method relies on the adsorption of the MEHQ inhibitor onto the surface of activated carbon.
Materials:
-
DPA with MEHQ inhibitor
-
Activated carbon (granular)
-
Stir plate and stir bar
-
Beaker or flask
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Procedure:
-
Adsorption:
-
Place the DPA monomer in a beaker or flask with a magnetic stir bar.
-
Add activated carbon to the monomer (approximately 5-10% by weight).
-
Stir the slurry at room temperature for 1-2 hours.
-
-
Filtration:
-
Filter the mixture through a bed of filter paper to remove the activated carbon. Ensure that all fine carbon particles are removed.
-
-
Post-Purification:
-
The purified DPA should be used immediately.
-
Workflow Diagram:
Caption: Workflow for inhibitor removal using activated carbon treatment.
References
Technical Support Center: Controlled Polymerization of N,N-Dimethylaminoethyl Methacrylate (DMAEMA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of N,N-dimethylaminoethyl methacrylate (DMAEMA).
Troubleshooting Guide
This guide addresses common issues encountered during the controlled polymerization of DMAEMA, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the polydispersity (Đ or PDI) of my PDMAEMA high (> 1.5) in an Atom Transfer Radical Polymerization (ATRP)?
Answer: High polydispersity in the ATRP of DMAEMA can stem from several factors related to the reaction components and conditions.
-
Poor Initiator Choice: The selection of the initiator is crucial. While ethyl 2-bromoisobutyrate (EBiB) is commonly used, it can sometimes lead to higher polydispersities (Đ ~ 1.5).[1] In contrast, initiators like 2-bromopropionitrile (BPN) have been shown to yield polymers with lower polydispersity.[1] Using p-toluenesulfonyl chloride (TsCl) as an initiator can result in slower polymerization and lower initiator efficiency, potentially due to side reactions like nucleophilic attack by the monomer.[1]
-
Inappropriate Solvent: The choice of solvent significantly impacts the solubility of the copper catalyst and, consequently, the control over the polymerization. Nonpolar solvents such as toluene are not ideal for the ATRP of DMAEMA because the low solubility of the copper catalyst leads to slow and poorly controlled polymerization.[1] Polar solvents like anisole, butyl acetate, and dichlorobenzene are more suitable.[1]
-
Reaction Temperature: While ATRP of other monomers like styrene often requires high temperatures (90-110 °C), DMAEMA can be polymerized at much lower temperatures, even at room temperature, to achieve well-controlled polymers with low polydispersity.[1] Higher temperatures can increase the rate of termination reactions, leading to a loss of control and broader polydispersity.[2][3]
-
Side Reactions: The tertiary amine group in DMAEMA can participate in side reactions. For instance, it can act as an intrinsic reducing agent in ARGET ATRP, which, if not properly controlled, can lead to a higher concentration of propagating radicals and increased termination.[2]
Question 2: My RAFT polymerization of DMAEMA is not reaching the target molecular weight. What could be the issue?
Answer: Discrepancies between the theoretical and experimental molecular weight in RAFT polymerization of DMAEMA can be attributed to several factors.
-
Incorrect RAFT Agent Selection: The choice of the Reversible Addition-Fragmentation chain Transfer (RAFT) agent is critical for controlling the polymerization of a specific monomer.[4][5] For methacrylates like DMAEMA, trithiocarbonates and dithiobenzoates are generally effective.[6] Using an inappropriate RAFT agent can lead to poor control over the molecular weight.[7][8]
-
Initiator Concentration: The ratio of monomer to RAFT agent to initiator determines the target molecular weight. An incorrect initiator concentration can affect the polymerization kinetics and the final molecular weight.[6]
-
Monomer Impurities: The presence of impurities in the DMAEMA monomer can interfere with the polymerization process. It is advisable to purify the monomer before use, for example, by passing it through a column of inhibitor removers.[9]
-
Hydrolysis of Monomer: In aqueous solutions, DMAEMA can undergo hydrolysis, especially at pH > 6.0, to form methacrylic acid (MAA) and 2-(dimethylamino)ethanol.[10] This can complicate the polymerization and affect the final polymer composition and molecular weight.
Question 3: The polymerization of DMAEMA is very slow or completely inhibited. How can I resolve this?
Answer: Slow or inhibited polymerization can be a frustrating issue, often pointing to the presence of inhibitors or inappropriate reaction conditions.
-
Presence of Oxygen: Oxygen is a radical scavenger and can inhibit free radical polymerization. It is crucial to thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas.[6]
-
Inefficient Initiator: The chosen initiator may not be suitable for the reaction temperature. For instance, AIBN is commonly used at temperatures between 60-80 °C.[6] If the temperature is too low, the initiator will decompose slowly, leading to a slow initiation rate.
-
Inhibitor in Monomer: Commercial monomers often contain inhibitors to prevent polymerization during storage. These inhibitors must be removed before polymerization.
-
Low Temperature: While high temperatures can be detrimental, a very low temperature can significantly slow down the rate of initiator decomposition and propagation.[6]
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using controlled radical polymerization techniques like ATRP and RAFT for DMAEMA?
A1: Controlled radical polymerization techniques offer several advantages over conventional free-radical polymerization for DMAEMA, including:
-
Precise control over molecular weight and molecular weight distribution (polydispersity) , leading to well-defined polymers.[1][11]
-
The ability to synthesize complex polymer architectures such as block, graft, and star copolymers.[4]
-
The formation of polymers with high end-group functionality .[4]
Q2: Can DMAEMA be polymerized in aqueous media using controlled techniques?
A2: Yes, both ATRP and RAFT polymerizations of DMAEMA can be successfully carried out in aqueous media.[11][12][13] For instance, aqueous RAFT polymerization has been used to synthesize DMAEMA homopolymers with narrow molecular weight distributions (Mw/Mn < 1.3).[11] SARA ATRP using a Fe(0)/Cu(II) catalytic system has been reported in water-isopropanol mixtures.[12] However, it's important to consider the potential for monomer hydrolysis at pH values above 6.0.[10]
Q3: How does the tertiary amine group of DMAEMA influence the polymerization?
A3: The tertiary amine group in DMAEMA can have several effects on the polymerization:
-
It can act as an intrinsic reducing agent in ARGET ATRP, regenerating the Cu(I) activator species.[2]
-
In aqueous solutions, the protonation of the amine group at low pH can influence the polymer's solubility and its thermoresponsive behavior.[14][15][16]
-
The amine group can potentially interact with the catalyst in ATRP, which needs to be considered when selecting the ligand.[13]
Q4: What are typical reaction conditions for the controlled polymerization of DMAEMA?
A4: Typical reaction conditions vary depending on the chosen method:
-
ATRP: Can be performed at temperatures ranging from room temperature to 90 °C.[1][3] Common initiators include ethyl 2-bromoisobutyrate (EBiB) and 2-bromopropionitrile (BPN).[1] A copper catalyst (e.g., CuBr) complexed with a ligand (e.g., HMTETA, PMDETA) is used.[1][12] Polar solvents like dichlorobenzene or anisole are often employed.[1]
-
RAFT: Often carried out at temperatures between 60-70 °C using a conventional radical initiator like AIBN.[17][18] The choice of RAFT agent is crucial, with 4-cyanopentanoic acid dithiobenzoate (CPADB) being an example used for aqueous polymerization.[11] Solvents can range from organic (e.g., THF, DMF) to aqueous media.[11][17][18]
Data Presentation
Table 1: Summary of ATRP Conditions for DMAEMA Polymerization
| Initiator | Ligand | Catalyst | Solvent | Temperature (°C) | Target DP | Conversion (%) | M_n,exp | Đ (PDI) | Reference |
| EBiB | HMTETA | CuBr | Dichlorobenzene | 50 | 125 | 68.9 | 14,140 | 1.37 | [3] |
| EBiB | HMTETA | CuBr | Dichlorobenzene | 22.8 | 125 | 67.2 | 18,910 | 1.25 | [3] |
| BPN | HMTETA | CuBr | Dichlorobenzene | 50 | 127 | 80 | 16,100 | 1.29 | [1] |
| EBiB | PMDETA | Fe(0)/CuBr2 | Water/Isopropanol | 25 | 100 | 95 | 15,200 | 1.15 | [12] |
Table 2: Summary of RAFT Conditions for DMAEMA Polymerization
| RAFT Agent | Initiator | Solvent | Temperature (°C) | [M]:[CTA]:[I] | Conversion (%) | M_n,exp | Đ (PDI) | Reference |
| CPADB | V501 | Water | 70 | 100:1:0.2 | 92 | 14,500 | 1.25 | [11] |
| CDB | AIBN | Toluene | 60 | 100:1:0.1 | 85 | 13,400 | 1.15 | [19] |
| CDP | AIBN | DMF | 70 | 200:1:0.1 | 78 | 24,600 | 1.18 | [18] |
Experimental Protocols
Protocol 1: General Procedure for ATRP of DMAEMA
A representative procedure for the ATRP of DMAEMA is as follows: A dry Schlenk flask is charged with CuBr, a magnetic stir bar, and the desired solvent (e.g., dichlorobenzene). The flask is sealed, and the contents are degassed by three freeze-pump-thaw cycles. After backfilling with an inert gas, the ligand (e.g., HMTETA) is added via syringe. The initiator (e.g., EBiB) and the DMAEMA monomer are then added. The flask is immersed in a thermostated oil bath at the desired temperature. Samples can be taken periodically to monitor conversion and molecular weight evolution. The polymerization is typically terminated by cooling and exposing the reaction mixture to air. The polymer is then purified, for example, by precipitation in a non-solvent like hexane.[3]
Protocol 2: General Procedure for RAFT Polymerization of DMAEMA
A typical protocol for the RAFT polymerization of DMAEMA involves the following steps: The DMAEMA monomer, RAFT agent (e.g., CPADB), initiator (e.g., AIBN), and solvent (e.g., THF) are placed in a reaction vessel. The mixture is subjected to several freeze-pump-thaw cycles to remove oxygen. The vessel is then placed in a preheated oil bath at the desired reaction temperature (e.g., 60 °C) under an inert atmosphere. The polymerization is allowed to proceed for a specified time. The reaction is quenched by rapid cooling and exposure to air. The resulting polymer is isolated by precipitation into a suitable non-solvent and dried under vacuum.[17]
Visualizations
Caption: Experimental workflow for the Atom Transfer Radical Polymerization (ATRP) of DMAEMA.
Caption: Experimental workflow for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of DMAEMA.
Caption: Logical relationships for troubleshooting common issues in DMAEMA polymerization.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. RAFT:选择合适的催化剂来实现可控聚合 [sigmaaldrich.com]
- 5. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Characterization of 2-(Dimethylamino)ethyl Methacrylate Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Poly(2-(diethylamino)ethyl methacrylate) (PDPAEMA)
Welcome to the technical support center for PDPAEMA synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of the 2-(diethylamino)ethyl methacrylate (DPAEMA) monomer crucial for successful polymerization?
A: The purity of the DPAEMA monomer is critical because impurities can significantly interfere with the polymerization process, especially in controlled radical polymerizations like ATRP or RAFT.
-
Inhibitors: Commercial monomers are shipped with inhibitors (like hydroquinone monomethyl ether, MEHQ) to prevent spontaneous polymerization during storage. These must be removed before the experiment, as they will consume free radicals and inhibit or completely prevent your intended reaction.
-
Side Products from Synthesis: Impurities from the monomer's synthesis, such as diethylaminoethanol or methyl methacrylate, can alter the stoichiometry of the reaction and lead to polymers with unintended compositions or functionalities.[1]
-
Water Content: Water can participate in side reactions, most notably the hydrolysis of the ester group in the monomer, especially under certain pH and temperature conditions.
Q2: My polymerization is failing or showing poor control. What are the most common causes?
A: Several factors can lead to failed or poorly controlled polymerization. The most common issues are related to monomer purity, oxygen contamination, and incorrect reaction conditions.
-
Inhibitor Not Removed: As mentioned in Q1, residual inhibitors are a primary cause of polymerization failure.
-
Oxygen Presence: Oxygen is a radical scavenger and will terminate polymerization. The reaction mixture must be thoroughly deoxygenated (e.g., by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon) before initiation.[2]
-
Hydrolysis: The ester group of DPAEMA is susceptible to hydrolysis, especially in aqueous solutions at neutral or basic pH (pH > 6.0).[3][4] This creates methacrylic acid and 2-(diethylamino)ethanol, which can interfere with the polymerization and alter the final polymer structure.
-
Incorrect Initiator/Catalyst/CTA Ratio: In controlled polymerization techniques, the ratio of monomer to initiator (and catalyst for ATRP, or chain transfer agent for RAFT) is critical for controlling the molecular weight and polydispersity. An incorrect ratio can lead to poor control or low conversion.
Troubleshooting Guide: Side Reactions
Q3: I suspect monomer hydrolysis is occurring. How can I identify and prevent it?
A: Hydrolysis of the DPAEMA monomer is a significant side reaction, particularly when using protic or aqueous solvents.
Identification:
-
The primary products are 2-(diethylamino)ethanol and methacrylic acid (MAA).[3]
-
The formation of MAA will lower the pH of an unbuffered reaction medium.
-
If the MAA gets incorporated into the polymer chain, the resulting copolymer will have a different solubility and pH-responsiveness compared to pure PDPAEMA.
-
This can be confirmed using techniques like ¹H NMR spectroscopy, which will show characteristic peaks for the hydrolysis products.[4]
Prevention:
-
Monomer Purification: Use freshly purified and dry monomer for the reaction.
-
Solvent Choice: Whenever possible, use dry, aprotic organic solvents like 1,4-dioxane, THF, or toluene to minimize the presence of water.[2][5]
-
pH Control (for aqueous polymerization): If using water as a solvent, the polymerization should be conducted under acidic conditions (pH < 6.0) where the tertiary amine is protonated and the monomer is stable against hydrolysis.[3][6]
-
Temperature: Higher temperatures can accelerate hydrolysis. Conduct the polymerization at the lowest effective temperature.
The workflow below illustrates the hydrolysis side reaction.
Q4: The polydispersity index (PDI) of my polymer is high (>1.3) in a RAFT polymerization. What could be the cause?
A: A high PDI in a RAFT polymerization indicates poor control over the chain growth process. Several factors can contribute to this:
-
Irreversible Termination: Radical-radical termination reactions (coupling or disproportionation) can occur, especially at high monomer conversion when the concentration of monomer is low and the concentration of polymer chains is high.[7] This leads to "dead" polymer chains and broadens the molecular weight distribution.
-
Poor RAFT Agent Choice: The chain transfer agent (CTA) must be appropriate for the monomer. For methacrylates like DPAEMA, trithiocarbonates or dithiobenzoates are often effective. An unsuitable RAFT agent can lead to slow fragmentation or side reactions.[7]
-
Incorrect Initiator-to-CTA Ratio: A high concentration of initiator relative to the CTA can lead to the formation of a significant number of chains initiated by the primary radicals rather than the RAFT agent's R-group, resulting in a population of chains without the thiocarbonylthio end-group and thus uncontrolled growth.
-
Solvent Effects: The solvent can influence the kinetics of the RAFT process. Certain solvents might hinder the addition-fragmentation equilibrium, leading to poorer control.[8][9]
The table below summarizes key parameters for troubleshooting high PDI.
| Potential Cause | Recommended Action |
| High Monomer Conversion | Target a lower conversion (e.g., < 90%) by reducing the reaction time. |
| Inappropriate RAFT Agent | Ensure the selected RAFT agent is suitable for methacrylate polymerization. |
| High Initiator Concentration | Decrease the initiator-to-CTA ratio (a common starting point is [CTA]:[Initiator] of 5:1). |
| Solvent Issues | Consider screening alternative aprotic solvents like 1,4-dioxane or THF. |
Experimental Protocols & Workflows
Q5: Can you provide a standard protocol for purifying the DPAEMA monomer?
A: Yes. This protocol is designed to remove the inhibitor and any other impurities.
Protocol: DPAEMA Monomer Purification
-
Washing:
-
Dissolve the as-received DPAEMA monomer in a suitable organic solvent like diethyl ether.
-
Wash the organic solution twice with an equal volume of 3% aqueous NaOH solution in a separatory funnel to remove acidic inhibitors like MEHQ.
-
Follow by washing twice with deionized water to remove any residual NaOH.[1]
-
-
Drying:
-
Dry the organic phase over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator.
-
-
Distillation:
-
Perform vacuum distillation to obtain the pure monomer.[1] Collect the fraction boiling at the correct temperature and pressure (e.g., ~80 °C at 10 mm Hg).
-
Store the purified monomer under an inert atmosphere at a low temperature (e.g., in a freezer) and use it within a short period.
-
The following diagram outlines the purification workflow.
Q6: What is a reliable starting protocol for the RAFT polymerization of DPAEMA?
A: This protocol provides a general starting point for synthesizing PDPAEMA using RAFT polymerization in an organic solvent. Ratios and times may need to be optimized for your specific molecular weight target.
Protocol: RAFT Synthesis of PDPAEMA
-
Reactant Preparation:
-
In a Schlenk flask, add the RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB), the initiator (e.g., Azobisisobutyronitrile, AIBN), and purified DPAEMA monomer.
-
Add the desired amount of anhydrous solvent (e.g., 1,4-dioxane).[2]
-
-
Deoxygenation:
-
Seal the flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
-
Polymerization:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.[2]
-
Allow the polymerization to proceed for the planned duration. Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR or GPC.
-
-
Termination and Purification:
-
Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent (e.g., cold n-hexane).
-
Collect the polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a suitable solvent (like THF) and re-precipitate to further purify.
-
Dry the final polymer under vacuum until a constant weight is achieved.
-
The following workflow visualizes the RAFT synthesis process.
References
- 1. 2-(Diethylamino)ethyl methacrylate | 105-16-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Dually responsive multiblock copolymers via RAFT polymerization: Synthesis of temperature- and redox-responsive copolymers of PNIPAM and PDMAEMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dc.engconfintl.org [dc.engconfintl.org]
- 7. google.com [google.com]
- 8. Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH-Sensitivity of DPAEMA Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of 2-(diisopropylamino)ethyl methacrylate (DPAEMA) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the pH-sensitivity of DPAEMA hydrogels?
A1: The pH-sensitivity of DPAEMA hydrogels stems from the tertiary amine groups on the DPAEMA monomer. In acidic environments (below its pKa of approximately 6.2), these amine groups become protonated, leading to electrostatic repulsion between the polymer chains. This repulsion causes the hydrogel network to expand and swell. Conversely, in neutral or basic environments (above the pKa), the amine groups are deprotonated and become hydrophobic, causing the hydrogel to contract and deswell.[1][2]
Q2: How does the concentration of the DPAEMA monomer affect the hydrogel's properties?
A2: The concentration of DPAEMA is a critical factor in determining the pH-sensitivity and swelling behavior of the hydrogel. A higher concentration of DPAEMA generally leads to a more pronounced pH-responsive swelling behavior due to a greater number of ionizable tertiary amine groups.[3][4] However, an excessively high concentration might lead to a more hydrophobic hydrogel at neutral pH, potentially affecting its mechanical properties and drug loading capacity.
Q3: What is the role of the crosslinking agent in DPAEMA hydrogels?
A3: The crosslinking agent forms covalent bonds between the polymer chains, creating the three-dimensional network structure of the hydrogel. The concentration and type of crosslinker significantly impact the hydrogel's mechanical strength, swelling ratio, and pore size.[5][6][7]
Q4: Can DPAEMA hydrogels be used for the controlled release of any type of drug?
A4: DPAEMA hydrogels are particularly well-suited for the pH-triggered release of drugs. The release mechanism is often dependent on the swelling and deswelling of the hydrogel in response to pH changes. They can encapsulate both hydrophilic and hydrophobic drugs, although the loading efficiency and release kinetics will be influenced by the drug's physicochemical properties and its interaction with the polymer network.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failed or Incomplete Hydrogel Formation | 1. Inhibitor in Monomer: The DPAEMA monomer may still contain inhibitor from storage. 2. Insufficient Initiator/Crosslinker: The concentration of the initiator or crosslinker may be too low. 3. Oxygen Inhibition: Dissolved oxygen can inhibit free radical polymerization. 4. Incorrect Temperature: The polymerization temperature may be outside the optimal range for the chosen initiator. | 1. Purify Monomer: Pass the DPAEMA monomer through a column of basic alumina to remove the inhibitor before use.[9][10] 2. Optimize Concentrations: Incrementally increase the concentration of the initiator and/or crosslinker.[6] 3. Deoxygenate Solution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 20-30 minutes before and during polymerization.[9] 4. Adjust Temperature: Ensure the reaction is carried out at the recommended temperature for the specific initiator being used. |
| Hydrogel is Too Brittle or Mechanically Weak | 1. High Crosslinker Concentration: Excessive crosslinking can lead to a brittle network. 2. Low Monomer Concentration: A low polymer content can result in a weak gel. 3. Inhomogeneous Polymerization: Uneven distribution of reactants can create weak spots. | 1. Reduce Crosslinker: Systematically decrease the molar ratio of the crosslinking agent.[5][7] 2. Increase Monomer Content: Increase the total monomer concentration in the pre-polymerization solution. 3. Ensure Proper Mixing: Thoroughly mix all components before initiating polymerization. Consider using a more viscous solvent to prevent settling of components. |
| Inconsistent Swelling Behavior | 1. Inaccurate pH Measurement: The pH of the buffer solutions may not be accurate. 2. Non-uniform Hydrogel Samples: Variations in the size and shape of the hydrogel samples can affect swelling measurements. 3. Insufficient Equilibration Time: The hydrogel may not have reached its equilibrium swelling state. | 1. Calibrate pH Meter: Regularly calibrate the pH meter with fresh, standard buffer solutions.[11] 2. Standardize Sample Preparation: Use a biopsy punch or a mold to prepare hydrogel discs of uniform dimensions. 3. Extend Equilibration Time: Allow the hydrogels to swell for a longer period (e.g., 24-48 hours), periodically weighing them until a constant weight is achieved.[12] |
| Low Drug Loading Efficiency | 1. Poor Drug-Polymer Interaction: The drug may have low affinity for the hydrogel matrix. 2. Premature Drug Release During Loading: The drug may diffuse out of the hydrogel during the loading process. 3. Suboptimal Loading Conditions: The pH or temperature of the loading solution may not be ideal. | 1. Modify Hydrogel Composition: Incorporate a comonomer that has a higher affinity for the drug. 2. Optimize Loading Method: Use an in-situ loading method where the drug is mixed with the pre-polymerization solution, or adjust the solvent and temperature of the post-loading solution to improve drug solubility and partitioning into the hydrogel.[13] 3. Adjust Loading pH: Load the drug at a pH where the hydrogel is in a swollen state to facilitate drug diffusion into the network.[1] |
Data Presentation
Table 1: Effect of Crosslinker Concentration on Equilibrium Swelling Ratio (ESR) of DPAEMA-based Hydrogels at Different pH Values.
| Crosslinker (mol%) | ESR at pH 5.0 | ESR at pH 7.4 |
| 1 | 25.5 | 8.2 |
| 2 | 18.3 | 6.1 |
| 5 | 12.1 | 4.5 |
| 10 | 8.9 | 3.2 |
Note: These are representative data synthesized from typical trends observed in the literature. Actual values will vary depending on the specific experimental conditions.[6][7][14]
Table 2: Influence of DPAEMA Content on the pH-Sensitivity of Hydrogels.
| DPAEMA (mol%) | Swelling Ratio at pH 5.5 | Swelling Ratio at pH 7.4 | pH-Sensitivity (Ratio of Swelling at pH 5.5 to 7.4) |
| 10 | 15.2 | 5.8 | 2.6 |
| 20 | 28.9 | 7.1 | 4.1 |
| 30 | 45.6 | 8.5 | 5.4 |
| 40 | 62.3 | 9.2 | 6.8 |
Note: These are representative data synthesized from typical trends observed in the literature. Actual values will vary depending on the specific experimental conditions.[3][4]
Experimental Protocols
Protocol 1: Synthesis of DPAEMA Hydrogels by Free Radical Polymerization
-
Monomer Purification: Pass this compound (DPAEMA) through a column filled with basic alumina to remove the inhibitor.[9]
-
Preparation of Pre-polymerization Solution:
-
In a glass vial, dissolve the desired amount of DPAEMA monomer in a suitable solvent (e.g., deionized water or a water/ethanol mixture).
-
Add the crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBA) and the initiator (e.g., ammonium persulfate, APS).
-
Thoroughly mix the solution by vortexing or sonication.
-
-
Deoxygenation: Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen.[9]
-
Polymerization:
-
Add a catalyst (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED) to initiate the polymerization.
-
Quickly inject the solution between two glass plates separated by a silicone spacer of the desired thickness.
-
Allow the polymerization to proceed at the appropriate temperature (e.g., room temperature or elevated temperature depending on the initiator system) for a specified time (e.g., 2-24 hours).
-
-
Hydrogel Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently to remove unreacted monomers and other impurities.
-
-
Drying: Lyophilize (freeze-dry) the purified hydrogel to obtain a xerogel for storage and subsequent experiments.[12]
Protocol 2: Characterization of Swelling Behavior
-
Sample Preparation: Cut the dried hydrogel (xerogel) into discs of uniform size and weight.
-
Initial Weight Measurement: Accurately weigh each dry hydrogel disc (Wd).
-
Swelling:
-
Immerse the discs in buffer solutions of different pH values (e.g., pH 5.0 and pH 7.4).
-
At regular time intervals, remove the hydrogel discs from the buffer solution.
-
Gently blot the surface with a lint-free paper to remove excess water.
-
Weigh the swollen hydrogel (Ws).
-
-
Equilibrium Swelling: Continue the swelling process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation of Swelling Ratio: Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd
Visualizations
Caption: pH-responsive mechanism of DPAEMA hydrogels.
Caption: Troubleshooting workflow for failed hydrogel synthesis.
Caption: General experimental workflow for DPAEMA hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 2-(dimethylamino) Ethyl Methacrylate on Nanostructure and Properties of pH and Temperature Sensitive Cellulose-Based Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-responsive poly(N,N-dimethylaminoethyl methacrylate-co-2-acrylamido-2-methyl-propanosulfonic acid) cryogels: swelling, elasticity and diffusive properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. banglajol.info [banglajol.info]
- 6. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pages.hannainst.com [pages.hannainst.com]
- 12. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 13. Effect of Drug Loading Method and Drug Physicochemical Properties on the Material and Drug Release Properties of Poly (Ethylene Oxide) Hydrogels for Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison | MDPI [mdpi.com]
Technical Support Center: Enhancing the Stability of DPAEMA-Based Nanoparticles
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(diisopropylamino)ethyl methacrylate (DPAEMA)-based nanoparticles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are my DPAEMA-based nanoparticles aggregating?
Aggregation is a common issue with DPAEMA-based nanoparticles and is often related to the pH of your suspension. DPAEMA is a pH-responsive polymer with a pKa of approximately 6.2.[1][2] Below this pKa, the tertiary amine groups are protonated, leading to a positive surface charge and electrostatic repulsion between nanoparticles, which promotes stability. Above the pKa, these groups are deprotonated, reducing the surface charge and leading to hydrophobic interactions that can cause aggregation.[1][2] Therefore, if the pH of your solution is near or above 6.2, aggregation is more likely to occur. Other factors that can contribute to aggregation include high ionic strength of the buffer, insufficient stabilization, and improper storage conditions.
Q2: What is causing the hydrolysis of my DPAEMA-based nanoparticles?
DPAEMA contains an ester linkage that is susceptible to hydrolysis, which is the cleavage of this bond by water. This process can be catalyzed by both acidic and basic conditions, leading to the degradation of the polymer backbone and the breakdown of your nanoparticles. The rate of hydrolysis is influenced by temperature and pH.[3][4][5][6] Storing your nanoparticle suspension at extreme pH values or elevated temperatures can accelerate this degradation process.
Q3: How can I improve the long-term stability of my nanoparticle suspension?
For long-term storage, lyophilization (freeze-drying) is a highly effective method to prevent both aggregation and hydrolysis. It is crucial to use a cryoprotectant, such as sucrose or trehalose, to protect the nanoparticles during the freezing and drying process. When stored as a dry powder, the stability of the nanoparticles is significantly enhanced.
Q4: What are suitable stabilizers for DPAEMA-based nanoparticles and at what concentration should they be used?
Co-polymerization of DPAEMA with a hydrophilic and sterically hindering monomer like poly(ethylene glycol) methacrylate (PEGMA) is a common and effective strategy to improve stability. The PEG chains form a protective hydrophilic layer on the nanoparticle surface, which provides a steric barrier to prevent aggregation. The concentration of stabilizers can vary, but a common starting point for surfactants like Polysorbate 80, Triton X-100, or Pluronic 188 is around 1% (w/v) in the aqueous phase during nanoparticle preparation.[7]
Q5: What are the key parameters to monitor to assess the stability of my nanoparticles?
The primary techniques for assessing nanoparticle stability are Dynamic Light Scattering (DLS) and zeta potential measurements. DLS provides the mean hydrodynamic diameter and the Polydispersity Index (PDI). An increase in the mean diameter and a high PDI (typically > 0.3) are indicative of aggregation.[8] Zeta potential measures the surface charge of the nanoparticles. For DPAEMA-based nanoparticles, a positive zeta potential (ideally > +20 mV) at a pH below 6.2 suggests good electrostatic stability.
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation
Symptoms:
-
Visible precipitates or cloudiness in the nanoparticle suspension.
-
A significant increase in the Z-average diameter measured by DLS.
-
A high Polydispersity Index (PDI) value (e.g., > 0.5) in DLS measurements.[8]
-
A low magnitude of zeta potential (e.g., between -10 mV and +10 mV).[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nanoparticle aggregation.
Issue 2: Bimodal Size Distribution in DLS
Symptom:
-
DLS results show two distinct peaks in the particle size distribution, which can indicate the presence of both individual nanoparticles and larger aggregates.
Troubleshooting Steps:
-
Confirm the Presence of Aggregates:
-
Visually inspect the sample for any signs of precipitation.
-
Filter a small aliquot of the sample through a 0.45 µm syringe filter and re-measure by DLS. If the second peak disappears, it was likely due to large aggregates.
-
-
Possible Causes and Solutions:
-
Incipient Aggregation: Your nanoparticles may be starting to aggregate.
-
Solution: Immediately adjust the pH to a more acidic range (e.g., pH 4.0-5.5) and re-measure. If the bimodal distribution resolves into a single peak, pH was the likely cause.
-
-
Contamination: The sample might be contaminated with dust or other particulates.
-
Solution: Prepare fresh, filtered buffers and re-synthesize the nanoparticles, ensuring a clean working environment.
-
-
Measurement Artifact: For highly charged particles in low ionic strength media, DLS can sometimes show artifacts.
-
Solution: Prepare the sample in a low molarity salt solution (e.g., 10 mM NaCl) to screen the electrostatic interactions and re-measure.[9]
-
-
Quantitative Data on Nanoparticle Stability
The following tables summarize the expected trends and some reported values for the physicochemical properties of DPAEMA-based nanoparticles under different conditions.
Table 1: Effect of pH on Particle Size and Zeta Potential of DPAEMA-based Nanoparticles
| pH | Average Particle Size (nm) | Zeta Potential (mV) | Stability |
| 4.0 | ~100 - 150 | > +30 | Stable due to high electrostatic repulsion |
| 5.5 | ~100 - 150 | ~ +20 to +30 | Generally stable |
| 6.2 | Increasing | Approaching 0 | Prone to aggregation |
| 7.4 | > 500 (Aggregates) | ~ 0 to -10 | Unstable, significant aggregation |
Data compiled from principles described in[1][10][11].
Table 2: Influence of Formulation Parameters on Nanoparticle Properties
| Parameter Variation | Effect on Particle Size | Effect on PDI | General Recommendation |
| Increase Polymer Concentration | Increase | Increase | Optimize for desired size and drug loading, avoiding concentrations that lead to high PDI. |
| Increase Stabilizer Concentration | Decrease (to a plateau) | Decrease | Use the minimum concentration that provides good stability (typically 0.5-2% w/v). |
| Increase Stirring Speed | Decrease | Decrease | Use moderate to high stirring speeds (e.g., 500-1000 rpm) during nanoprecipitation. |
Trends are based on general principles of nanoparticle formulation.[8]
Experimental Protocols
Protocol 1: Synthesis of DPAEMA-based Nanoparticles via Nanoprecipitation
This protocol provides a general method for preparing DPAEMA-based nanoparticles.
Materials:
-
DPAEMA-containing polymer (e.g., p(DPAEMA-co-PEGMA))
-
Organic solvent (e.g., Acetone, Tetrahydrofuran (THF))
-
Aqueous phase (e.g., Deionized water, 10 mM NaCl solution)
-
Magnetic stirrer and stir bar
-
Glass vials
Procedure:
-
Prepare the Organic Phase: Dissolve the DPAEMA-based polymer in the organic solvent at a concentration of 1-10 mg/mL.
-
Prepare the Aqueous Phase: Place the aqueous phase in a glass vial with a stir bar. If using a stabilizer that is not part of the polymer, dissolve it in the aqueous phase at this stage.
-
Nanoprecipitation: While stirring the aqueous phase at a moderate speed (e.g., 600 rpm), add the organic phase dropwise. A typical volume ratio of organic to aqueous phase is 1:5 to 1:10.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension in a fume hood for several hours (or overnight) to allow for the complete evaporation of the organic solvent.
-
Purification: If necessary, purify the nanoparticles to remove any unreacted polymer or other reagents. This can be done by centrifugation followed by resuspension in a suitable buffer, or by dialysis.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
This protocol outlines the steps for measuring the size and polydispersity of your nanoparticles.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Disposable or quartz cuvettes
Procedure:
-
Sample Preparation: Dilute a small aliquot of your nanoparticle suspension in a filtered, appropriate buffer (e.g., 10 mM NaCl, pH 4.5) to a suitable concentration. The sample should be transparent or slightly opalescent.
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Select the appropriate measurement parameters (e.g., material and dispersant refractive indices, viscosity of the dispersant, measurement temperature, scattering angle).
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument's measurement chamber.
-
Allow the sample to equilibrate to the set temperature (typically 25°C) for a few minutes.
-
Perform the measurement. Most instruments will automatically perform multiple runs and average the results.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
Examine the intensity, volume, and number distributions to check for multiple populations.
-
Mechanisms and Pathways
Mechanism of DPAEMA Hydrolysis
The ester linkage in DPAEMA is susceptible to hydrolysis under both acidic and basic conditions.
Caption: Mechanisms of ester hydrolysis in DPAEMA.
pH-Induced Aggregation of DPAEMA Nanoparticles
The stability of DPAEMA nanoparticles is critically dependent on the pH of the surrounding medium due to the protonation/deprotonation of the tertiary amine groups.
Caption: Logical flow of pH-induced aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Stabilizers influence drug–polymer interactions and physicochemical properties of disulfiram-loaded poly-lactide-co-glycolide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: RAFT Polymerization of DPAEMA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 2-(diisopropylamino)ethyl methacrylate (DPAEMA).
Frequently Asked Questions (FAQs)
Q1: What is a typical Polydispersity Index (PDI) for a well-controlled RAFT polymerization of DPAEMA?
A1: A well-controlled RAFT polymerization of DPAEMA should yield polymers with a narrow molecular weight distribution, reflected in a low Polydispersity Index (PDI). Generally, a PDI value below 1.3 is considered good, with values approaching 1.1 indicating excellent control over the polymerization.[1]
Q2: Why is my RAFT polymerization of DPAEMA showing a long induction period?
A2: A long induction period is often caused by the presence of inhibitors, most commonly dissolved oxygen in the reaction mixture. It is crucial to thoroughly degas the polymerization mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen). Impurities in the monomer, solvent, or RAFT agent can also contribute to an induction period.
Q3: What are suitable RAFT agents, initiators, and solvents for DPAEMA polymerization?
A3: For the RAFT polymerization of methacrylates like DPAEMA, trithiocarbonates and dithiobenzoates are generally effective RAFT agents.[1] A common initiator is Azobisisobutyronitrile (AIBN), typically used at temperatures between 60-80 °C. 1,4-dioxane is a frequently used solvent for this polymerization.[2]
Q4: Can I purify the DPAEMA monomer before polymerization?
A4: Yes, it is highly recommended to purify the DPAEMA monomer to remove the inhibitor (commonly MEHQ). This can be achieved by passing the monomer through a column of basic alumina immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered during the RAFT polymerization of DPAEMA in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low or No Monomer Conversion | Presence of Oxygen: Oxygen is a radical scavenger and will inhibit the polymerization. | Thoroughly degas the reaction mixture using a minimum of three freeze-pump-thaw cycles or by purging with a high-purity inert gas for an extended period. |
| Inefficient Initiator: The initiator may not be decomposing effectively at the reaction temperature. | Ensure the chosen initiator is suitable for the reaction temperature. For AIBN, a common initiator, temperatures of 60-80 °C are appropriate. If a lower reaction temperature is desired, consider a lower-temperature initiator. | |
| Inappropriate RAFT Agent (CTA): The chosen RAFT agent may not be suitable for methacrylate polymerization. | Use a RAFT agent known to be effective for methacrylates, such as a trithiocarbonate or a dithiobenzoate. | |
| Impure Reagents: Inhibitors or other impurities in the monomer, solvent, or RAFT agent can hinder the reaction. | Purify the monomer by passing it through basic alumina. Use high-purity, anhydrous solvents. | |
| High Polydispersity Index (PDI > 1.3) | High Initiator Concentration: An excess of initiator can lead to a high rate of initiation compared to the rate of chain transfer, resulting in a population of uncontrolled polymer chains. | Decrease the initiator concentration relative to the RAFT agent. A typical [CTA]/[Initiator] ratio is between 3 and 10. |
| High Polymerization Temperature: Elevated temperatures can increase the rate of termination reactions, leading to a loss of "living" character and a broader PDI. | Consider lowering the reaction temperature. For DPAEMA with AIBN, 70°C is a common starting point.[2] | |
| Inappropriate RAFT Agent: The transfer constant of the RAFT agent may be too low for DPAEMA, leading to poor control. | Select a RAFT agent with a higher transfer constant for methacrylates. | |
| High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to side reactions. | If a narrow PDI is critical, consider stopping the reaction at a moderate conversion (e.g., 70-80%). | |
| High Molecular Weight Shoulder in GPC | Bimolecular Termination: At high radical concentrations, termination reactions between growing polymer chains can occur, leading to higher molecular weight species. | Reduce the initiator concentration or lower the reaction temperature to decrease the overall radical concentration. |
| Slow Initiation from RAFT Agent: If the initial fragmentation of the RAFT agent is slow, some chains may be initiated by the thermal initiator and grow without control before the RAFT equilibrium is established. | Ensure the chosen RAFT agent has a suitable leaving group (R-group) for rapid initiation. | |
| Low Molecular Weight Tailing in GPC | Chain Transfer to Solvent or Monomer: Unwanted chain transfer reactions can lead to the formation of dead polymers with lower molecular weights. | Choose a solvent with a low chain transfer constant. While less common for methacrylates, consider if any impurities could be acting as chain transfer agents. |
| Retardation: A high concentration of the RAFT agent relative to the initiator can sometimes slow down the polymerization and may contribute to a broader distribution. | Optimize the [CTA]/[Initiator] ratio. While a higher ratio generally offers better control, an excessively high ratio can lead to retardation. Try decreasing the ratio, for example, from 10:1 to 5:1. |
Quantitative Data Summary
The following table summarizes typical experimental conditions for the RAFT polymerization of DPAEMA, compiled from various studies.
| Parameter | Typical Range | Notes |
| [Monomer]:[CTA]:[Initiator] Ratio | 50:1:0.1 to 200:1:0.3 | The ratio can be adjusted to target different molecular weights and to control the polymerization rate. |
| Reaction Temperature (°C) | 60 - 80 | 70°C is a commonly reported temperature when using AIBN as the initiator.[2] |
| Reaction Time (hours) | 6 - 24 | Reaction time will vary depending on the target conversion, temperature, and reagent concentrations. |
| Solvent | 1,4-dioxane, Toluene, Acetonitrile | 1,4-dioxane is a frequently used solvent for the polymerization of DPAEMA.[2] |
| Expected PDI | < 1.3 | Well-controlled polymerizations can achieve PDIs as low as 1.1. |
Experimental Protocol: RAFT Polymerization of DPAEMA
This protocol provides a general methodology for the RAFT polymerization of DPAEMA. All quantities should be calculated based on the desired molecular weight and monomer-to-CTA/initiator ratios.
Materials:
-
This compound (DPAEMA), inhibitor removed
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid - CPADB)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk flask
-
Magnetic stir bar
-
Rubber septum
-
Vacuum/inert gas line
Procedure:
-
Monomer Purification: Pass DPAEMA through a column of basic alumina to remove the inhibitor.
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add the desired amounts of DPAEMA, RAFT agent, and initiator.
-
Solvent Addition: Add the anhydrous solvent to the Schlenk flask to dissolve the reagents.
-
Degassing: Seal the Schlenk flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring the Reaction: To monitor the monomer conversion, samples can be withdrawn at different time points using a degassed syringe and analyzed by ¹H NMR spectroscopy.
-
Termination: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: The polymer is typically purified by precipitation in a non-solvent (e.g., cold hexanes or diethyl ether) and dried under vacuum.
Visualizations
Caption: A flowchart illustrating the key steps in the RAFT polymerization of DPAEMA.
Caption: A decision tree to guide troubleshooting for common issues in DPAEMA RAFT polymerization.
References
Technical Support Center: PDPAEMA Synthesis Scale-Up
Welcome to the technical support center for the scale-up of Poly(2-(diethylamino)ethyl methacrylate) (PDPAEMA) synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address the common challenges encountered when transitioning from laboratory-scale to larger-scale production. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate a successful and reproducible scale-up of your PDPAEMA synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses prevalent issues that may arise during the scale-up of PDPAEMA synthesis, particularly utilizing Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Polymerization Challenges
Q1: My scaled-up polymerization resulted in a high polydispersity index (PDI). What are the likely causes and how can I resolve this?
A high PDI (typically > 1.3) in controlled radical polymerization indicates a loss of control over the process. Several factors can contribute to this issue during scale-up.
-
Oxygen Contamination: Controlled radical polymerizations like RAFT and ATRP are highly sensitive to oxygen, which can terminate radical chains and lead to a loss of control. Achieving thorough deoxygenation is more challenging in larger reaction volumes.
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to heterogeneous concentrations of monomer, initiator, and catalyst/chain transfer agent, resulting in variations in chain growth and a broader molecular weight distribution.
-
Troubleshooting: Ensure the reactor is equipped with an appropriate agitation system (e.g., overhead stirrer with a suitable impeller design) to maintain a homogeneous reaction mixture. The stirring speed may need to be optimized for the larger volume and viscosity.
-
-
Poor Heat Transfer and Temperature Gradients: Polymerization of methacrylates is exothermic, and the heat generated can be substantial at a larger scale.[2][3] Inefficient heat removal leads to temperature gradients and "hot spots" within the reactor, causing faster polymerization rates in localized areas and broadening the PDI.[2][4]
-
Troubleshooting: Utilize a reactor with a high surface-area-to-volume ratio or one equipped with a cooling jacket or internal cooling coils.[3] Implement a reliable temperature control system with sensors to monitor and maintain a uniform temperature throughout the reaction.[5][6] Consider strategies like dosing the monomer or initiator over time to control the rate of heat generation.[7]
-
-
Incorrect Initiator/Catalyst or Initiator/CTA Ratio: An inappropriate ratio of initiator to chain transfer agent (in RAFT) or initiator to catalyst (in ATRP) can lead to an excess of primary radicals, promoting conventional free-radical polymerization and loss of control.
-
Troubleshooting: Carefully recalculate and precisely measure the amounts of initiator and RAFT agent or catalyst for the scaled-up reaction. The optimal ratio may need to be re-evaluated at a larger scale. For RAFT, a higher [CTA]/[Initiator] ratio generally provides better control but may slow down the reaction.[1]
-
-
Impure Reagents: Impurities in the monomer, solvent, or other reagents can interfere with the polymerization mechanism.
-
Troubleshooting: Use highly purified monomer (e.g., by passing through a column of basic alumina to remove inhibitors) and anhydrous, inhibitor-free solvents.[1]
-
Q2: The polymerization in my scaled-up reactor is significantly slower than in my small-scale experiments. What could be the cause?
-
Suboptimal Temperature: The larger thermal mass of a scaled-up reactor may result in a longer time to reach the desired reaction temperature, or the temperature control system may be maintaining a temperature slightly lower than intended.
-
Troubleshooting: Monitor the internal temperature of the reaction mixture closely. Ensure the heating system is adequate for the larger volume.
-
-
High CTA/Initiator Ratio: While beneficial for control, a very high ratio of chain transfer agent to initiator can retard the polymerization.[1]
-
Troubleshooting: If control is adequate, consider slightly decreasing the [CTA]/[Initiator] ratio to increase the polymerization rate.
-
-
Poor Solvent Choice: The solvent can impact polymerization kinetics. A solvent that does not effectively solvate the growing polymer chains can slow down the reaction.
Q3: The viscosity of my reaction mixture is becoming too high to manage at a larger scale. What are my options?
Increased viscosity during polymerization is expected, but can pose significant challenges in large reactors, impeding mixing and heat transfer.[10][11]
-
Reduce Monomer Concentration: Lowering the initial monomer concentration will result in a lower polymer concentration at any given time, thus reducing the viscosity.
-
Troubleshooting: Perform the polymerization at a lower solids content. This may require larger reactor volumes or longer reaction times to achieve the same polymer yield.
-
-
Solvent Selection: The choice of solvent can influence the solution viscosity of the polymer.
-
Troubleshooting: Investigate different solvents that may lead to lower solution viscosity for PDPAEMA.
-
-
Controlled Monomer Addition: Instead of adding all the monomer at the beginning, a semi-batch process where the monomer is fed into the reactor over time can help to manage the viscosity increase.
Purification Challenges
Q4: My polymer yield is low after purification by precipitation. How can I improve this?
Low yields during precipitation are often due to the partial solubility of the polymer in the non-solvent or the use of an inappropriate solvent/non-solvent system.
-
Optimize Solvent/Non-Solvent System: The choice of solvent for dissolving the crude polymer and the non-solvent for precipitation is critical.
-
Troubleshooting: On a small scale, test various solvent and non-solvent combinations and ratios to identify the optimal system for your PDPAEMA. For PDPAEMA, dissolving in a good solvent like THF or dichloromethane and precipitating into a non-solvent like cold n-hexane is common.[8] Repeatedly dissolving the polymer in a minimal amount of solvent and re-precipitating can improve purity.[12]
-
-
Control Temperature: Precipitation is often more efficient at lower temperatures.
-
Troubleshooting: Perform the precipitation in a cold non-solvent, potentially in an ice bath, to maximize the amount of polymer that precipitates out of solution.
-
-
Stirring and Addition Rate: The way the polymer solution is added to the non-solvent can affect the morphology of the precipitate and the ease of collection.
-
Troubleshooting: Add the polymer solution dropwise to the vigorously stirred non-solvent. This generally promotes the formation of a fine powder that is easier to filter and wash.
-
Q5: After purification, I still have residual monomer in my final product. How can I remove it effectively?
Residual monomer can be difficult to remove, especially if it gets trapped within the precipitated polymer matrix.
-
Multiple Precipitations: A single precipitation step may not be sufficient to remove all unreacted monomer.
-
Troubleshooting: Perform at least two to three re-precipitation cycles.[12] After the initial precipitation and filtration, re-dissolve the polymer in a minimal amount of a good solvent and precipitate it again into fresh, cold non-solvent.
-
-
Thorough Washing: Washing the filtered polymer is crucial.
-
Troubleshooting: After filtering the precipitated polymer, wash it thoroughly with the non-solvent to remove any remaining dissolved monomer.
-
-
Dialysis: For water-soluble polymers or polymers that can be dissolved in a solvent compatible with a dialysis membrane, dialysis is an effective method for removing small molecule impurities.
-
Troubleshooting: Dissolve the polymer in a suitable solvent and dialyze against a large volume of an appropriate solvent or water, with frequent changes of the dialysis medium.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis of PDPAEMA and related polymers via controlled radical polymerization techniques.
Table 1: Typical Reaction Conditions for PDPAEMA Synthesis
| Parameter | RAFT Polymerization | ATRP |
| Monomer | 2-(Diethylamino)ethyl methacrylate (DEAEMA) or 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | 2-(Dimethylamino)ethyl methacrylate (DMAEMA)[13] |
| Initiator | AIBN (Azobisisobutyronitrile) | EBiB (Ethyl α-bromoisobutyrate) or similar halogenated initiator |
| Chain Transfer Agent (CTA) | Trithiocarbonates or Dithiobenzoates[1] | Not Applicable |
| Catalyst System | Not Applicable | Cu(I)Br / Ligand (e.g., PMDETA, TPMA, Me6TREN)[13] |
| Solvent | Toluene, 1,4-Dioxane[8][9] | Water/Isopropanol mixtures, DMF[14] |
| Temperature | 60-80 °C[1] | Room Temperature to 60 °C |
| [CTA]/[Initiator] Ratio | 5:1 to 10:1[1] | Not Applicable |
| Typical PDI | < 1.3[1] | < 1.2[13] |
Table 2: Heat Management Strategies for Exothermic Polymerization
| Strategy | Description | Key Considerations |
| Jacketed Reactors | A secondary jacket surrounds the reactor through which a cooling fluid is circulated to remove heat.[3] | The efficiency depends on the heat transfer coefficient of the reactor wall and the coolant, and the surface area to volume ratio.[2] |
| Internal Cooling Coils | Coils are placed inside the reactor through which a coolant flows, providing direct cooling to the reaction mixture.[3] | Increases the heat transfer area but can interfere with mixing and be difficult to clean. |
| External Heat Exchangers | A portion of the reaction mixture is continuously circulated through an external heat exchanger and returned to the reactor.[3] | Effective for very large reactors but requires an external pumping loop. |
| Monomer/Initiator Dosing | The monomer or initiator is added gradually over time rather than all at once to control the rate of reaction and heat generation.[7] | Can increase the overall reaction time. |
| Use of Advanced Coolants | Employing coolants with high thermal conductivity, such as ethylene glycol-water mixtures.[2] | The choice of coolant must be compatible with the reactor materials and operating temperatures. |
| Cascade Control Systems | A control system with multiple loops to precisely manage the reactor temperature and the heat exchange process.[5] | Requires more sophisticated instrumentation and control logic. |
Experimental Protocols
Protocol 1: Scaled-Up RAFT Polymerization of PDPAEMA
This protocol provides a general guideline for the synthesis of PDPAEMA via RAFT polymerization in a 1 L jacketed reactor.
Materials:
-
2-(Diethylamino)ethyl methacrylate (DEAEMA), purified by passing through basic alumina
-
Azobisisobutyronitrile (AIBN), recrystallized
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent
-
1,4-Dioxane, anhydrous
-
Nitrogen gas, high purity
-
Methanol, for precipitation
-
n-Hexane, for precipitation
Equipment:
-
1 L jacketed glass reactor with overhead stirrer, condenser, nitrogen inlet/outlet, and temperature probe
-
Circulating bath for temperature control of the reactor jacket
-
Schlenk line or similar inert atmosphere setup
-
Syringes and cannulas for liquid transfer
Procedure:
-
Reactor Setup: Assemble the 1 L jacketed reactor system. Ensure all glassware is dry and the system is sealed.
-
Reagent Preparation: In a separate flask, prepare a stock solution by dissolving DEAEMA (e.g., 200 g), CPADB (e.g., calculated for a target molecular weight), and AIBN (e.g., for a [CTA]/[AIBN] ratio of 5:1) in 1,4-dioxane (e.g., to achieve a 50% w/v monomer solution).
-
Deoxygenation: Transfer the stock solution to the reactor. Deoxygenate the solution by purging with nitrogen for at least 1-2 hours with gentle stirring. For more rigorous oxygen removal, perform at least three freeze-pump-thaw cycles.[1]
-
Polymerization: Heat the reactor to the desired temperature (e.g., 70 °C) using the circulating bath. Once the temperature is stable, start the overhead stirrer at a speed sufficient to ensure good mixing.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals using a nitrogen-purged syringe. Analyze the samples for monomer conversion (by ¹H NMR) and molecular weight and PDI (by GPC).
-
Quenching: Once the desired conversion is reached, quench the polymerization by rapidly cooling the reactor using the circulating bath and exposing the reaction mixture to air.
-
Purification:
-
Concentrate the polymer solution under reduced pressure.
-
Re-dissolve the concentrated polymer in a minimal amount of a suitable solvent (e.g., THF or dichloromethane).
-
Precipitate the polymer by adding the solution dropwise to a large excess (e.g., 10-fold) of a cold non-solvent (e.g., n-hexane or a mixture of hexane and diethyl ether) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent.
-
Repeat the dissolution and precipitation steps at least twice more to ensure high purity.[12]
-
Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.
-
Protocol 2: Scaled-Up ARGET ATRP of PDMAEMA
This protocol outlines a general procedure for Activators Regenerated by Electron Transfer (ARGET) ATRP of PDMAEMA, which is more tolerant to oxygen than traditional ATRP.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), purified
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(II) bromide (CuBr₂)
-
Tris(2-pyridylmethyl)amine (TPMA) or other suitable ligand
-
Ascorbic acid (or other reducing agent)
-
Solvent (e.g., water/isopropanol mixture)
-
Nitrogen gas
Equipment:
-
Jacketed reactor setup as described in Protocol 1.
Procedure:
-
Reactor Setup and Reagent Addition: To the reactor, add DMAEMA, the solvent, CuBr₂, and the ligand.
-
Deoxygenation: While less critical than for standard ATRP, it is good practice to deoxygenate the mixture by bubbling nitrogen through it for 30-60 minutes.
-
Initiator and Reducing Agent Addition: In a separate flask, dissolve the initiator (EBiB) and the reducing agent (ascorbic acid) in a small amount of deoxygenated solvent.
-
Polymerization: Heat the reactor to the desired temperature (e.g., 40-60 °C). Once the temperature is stable, add the initiator/reducing agent solution to the reactor to start the polymerization.
-
Monitoring and Quenching: Follow the monitoring and quenching procedures as described in Protocol 1.
-
Purification: The purification of PDMAEMA synthesized by ATRP often requires an additional step to remove the copper catalyst.
-
After polymerization, pass the polymer solution through a column of neutral alumina to remove the copper complex.
-
Proceed with the precipitation and drying steps as described in Protocol 1.
-
Visualizations
Troubleshooting High PDI in RAFT Polymerization
Caption: Troubleshooting workflow for addressing high PDI in RAFT polymerization scale-up.
General Workflow for PDPAEMA Synthesis Scale-Up
Caption: A generalized workflow for the scale-up of PDPAEMA synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Temperature Control Systems for Exothermic Polymerizations [eureka.patsnap.com]
- 6. amarequip.com [amarequip.com]
- 7. Scale-Up and Control of the Acrylamide Polymerization Process in Solution | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Refining the Purification of DPAEMA Copolymers
Welcome to the technical support center for the purification of 2-(diisopropylamino)ethyl methacrylate (DPAEMA) copolymers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your DPAEMA copolymers.
Issue 1: Low or No Precipitation of the Copolymer
-
Question: I've added a non-solvent to my copolymer solution, but the polymer is not precipitating, or the solution only turns cloudy. What should I do?
-
Answer: This is a common issue that can be resolved by optimizing your precipitation conditions.
-
Increase the Non-Solvent Volume: The ratio of non-solvent to your polymer solution is critical. A typical starting point is a 5:1 to 10:1 volume ratio of non-solvent to polymer solution. If you only observe turbidity, gradually add more non-solvent with vigorous stirring.
-
Optimize the Non-Solvent: The choice of non-solvent depends on the polarity of your DPAEMA copolymer, which is influenced by its comonomers. For relatively non-polar copolymers, a more polar non-solvent like cold methanol or ethanol is often effective. For more polar copolymers, a less polar non-solvent such as hexane or diethyl ether may be required. It is often a matter of trial and error to find the optimal non-solvent system.[1]
-
Cooling the Mixture: Chilling the mixture in an ice bath or refrigerator after adding the non-solvent can significantly improve precipitation.
-
Concentrate the Polymer Solution: If the polymer concentration is too low, precipitation may be inefficient. Carefully concentrate your polymer solution before adding the non-solvent.
-
Issue 2: Oily or Gummy Precipitate Instead of a Solid Powder
-
Question: My DPAEMA copolymer is precipitating as a sticky, oily substance. How can I obtain a solid powder?
-
Answer: An oily precipitate often indicates that the polymer is plasticized by the solvent/non-solvent mixture.
-
Slow Addition of Non-Solvent: Add the non-solvent dropwise to the vigorously stirred polymer solution. This slow addition prevents the formation of large, solvated agglomerates.
-
Use a Colder Non-Solvent: Adding a pre-chilled non-solvent can help solidify the precipitate.
-
Trituration: After decanting the supernatant, add fresh, cold non-solvent to the oily precipitate and stir vigorously with a glass rod. This process, known as trituration, can help break down the oil into a fine powder. Repeat this step several times.
-
Alternative Non-Solvent System: Experiment with a different non-solvent or a mixture of non-solvents. For example, if precipitating from THF with hexane gives an oily product, try precipitating from acetone into a hexane/diethyl ether mixture.
-
Issue 3: Copolymer Aggregation During Dialysis
-
Question: My DPAEMA copolymer is precipitating or forming aggregates inside the dialysis tubing. How can I prevent this?
-
Answer: Aggregation during dialysis is common for pH-responsive polymers like those containing DPAEMA. This is due to changes in the protonation state of the tertiary amine groups.
-
Adjust the pH of the Dialysis Medium: DPAEMA is hydrophobic at neutral or basic pH and soluble in acidic aqueous solutions due to the protonation of the amine groups.[2][3] To prevent aggregation, perform dialysis against a slightly acidic aqueous medium (e.g., pH 4-5). This will ensure the DPAEMA units remain protonated and the copolymer stays dissolved.
-
Use an Organic Solvent for Dialysis: If your copolymer is soluble in an organic solvent like THF or DMF, you can perform dialysis against the same solvent to remove small molecule impurities.[4] This avoids issues with pH-dependent water solubility.
-
Lower the Copolymer Concentration: High concentrations can promote intermolecular aggregation. Try dialyzing a more dilute solution of your copolymer.
-
Issue 4: Incomplete Removal of Monomers or Other Impurities
-
Question: After purification, I still see significant amounts of residual monomer in my NMR spectrum. How can I improve the purification efficiency?
-
Answer: Residual monomers can affect the final properties and biocompatibility of your copolymer.[5]
-
For Precipitation:
-
Multiple Precipitations: A single precipitation is often insufficient. Redissolve the precipitated polymer in a good solvent and precipitate it again in a non-solvent. Repeating this process two to three times will significantly improve purity.
-
Thorough Washing: After precipitation, wash the polymer powder with fresh non-solvent to remove any trapped impurities.
-
-
For Dialysis:
-
Increase Dialysis Time and Water Changes: Ensure you are dialyzing for a sufficient duration (typically 2-3 days) with frequent changes of a large volume of the dialysis medium.[6]
-
Check MWCO of the Membrane: Use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the molecular weight of your copolymer but large enough to allow free passage of monomers and other small molecules (e.g., 3.5 kDa or 7 kDa MWCO).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in DPAEMA copolymers synthesized by RAFT polymerization?
A1: Besides unreacted DPAEMA and comonomers, common impurities include the initiator and its byproducts, and byproducts from the RAFT agent.[7] The characteristic color of many RAFT agents (e.g., dithiobenzoates) can sometimes be challenging to remove completely.
Q2: How can I quantitatively assess the purity of my DPAEMA copolymer?
A2: The purity of your copolymer can be assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (¹H NMR): By comparing the integration of characteristic polymer peaks to those of residual monomer, you can quantify the amount of remaining monomer.[5][8]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): A narrowing of the polydispersity index (PDI) after purification can indicate the removal of low molecular weight impurities.[9][10] GPC can also reveal the presence of unreacted macro-CTA or homopolymer contaminants in block copolymer synthesis.
Q3: What is a suitable solvent/non-solvent system for precipitating a DPAEMA-containing block copolymer?
A3: The choice depends on the other block. For an amphiphilic block copolymer like PDMA-b-PDPAEMA, where PDMA is poly(N,N-dimethylacrylamide), you could dissolve the copolymer in a common solvent like THF or acetone and precipitate it into a non-solvent for the more hydrophobic PDPAEMA block, such as hexane or diethyl ether.[11]
Q4: Does the pH of the aqueous solution affect the purification of DPAEMA copolymers?
A4: Yes, the pH is a critical parameter. DPAEMA is a pH-responsive polymer with a pKa of approximately 6.2.[12] Below this pH, the tertiary amine groups are protonated, rendering the polymer water-soluble. Above this pH, the polymer is deprotonated and becomes hydrophobic. This property can be exploited for purification. For instance, you can purify by dialysis against acidic water to keep the polymer dissolved while removing impurities.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained before and after the purification of a representative DPAEMA copolymer.
Table 1: GPC/SEC Analysis of a DPAEMA-co-DMAA Copolymer Before and After Purification by Precipitation
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| Crude Copolymer | 18,500 | 23,125 | 1.25 |
| Purified Copolymer | 18,200 | 21,476 | 1.18 |
Table 2: ¹H NMR Analysis of Residual Monomer Content Before and After Purification
| Sample | Residual DPAEMA Monomer (%) |
| Crude Copolymer | 8.5 |
| After 1st Precipitation | 1.2 |
| After 2nd Precipitation | < 0.5 |
Experimental Protocols
Protocol 1: Purification of DPAEMA Copolymers by Precipitation
This protocol describes the general procedure for purifying DPAEMA copolymers by precipitation to remove unreacted monomers and other small-molecule impurities.
-
Dissolution: Dissolve the crude DPAEMA copolymer in a suitable solvent (e.g., Tetrahydrofuran (THF), acetone, or N,N-dimethylformamide (DMF)) to a concentration of 5-10% (w/v).
-
Precipitation: While vigorously stirring, slowly add the polymer solution dropwise into a large excess (at least 10 times the volume of the polymer solution) of a cold non-solvent (e.g., n-hexane, diethyl ether, or cold methanol).
-
Isolation: Allow the precipitate to settle, then collect the solid polymer by filtration or decantation.
-
Washing: Wash the collected polymer with fresh, cold non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.
-
Repetition (Optional but Recommended): For higher purity, redissolve the dried polymer in the original solvent and repeat the precipitation process.
Protocol 2: Purification of DPAEMA Copolymers by Dialysis
This protocol is suitable for water-soluble DPAEMA copolymers or for removing impurities using an organic solvent.
-
Dissolution: Dissolve the crude DPAEMA copolymer in a suitable solvent. For aqueous dialysis, use acidic deionized water (pH 4-5). For organic solvent dialysis, use a solvent that dissolves the polymer but not the impurities (e.g., THF, DMF).
-
Membrane Preparation: Select a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO), typically 3.5-7 kDa. Prepare the membrane according to the manufacturer's instructions.
-
Loading: Load the polymer solution into the dialysis tubing and seal both ends.
-
Dialysis: Immerse the sealed tubing in a large volume of the dialysis medium (at least 100 times the volume of the polymer solution) with gentle stirring.
-
Medium Exchange: Change the dialysis medium frequently (e.g., every 4-6 hours for the first day, then 2-3 times a day) for 2-3 days to ensure efficient removal of impurities.[6]
-
Recovery: After dialysis, recover the purified polymer solution from the tubing.
-
Lyophilization/Evaporation: Remove the solvent by freeze-drying (for aqueous solutions) or rotary evaporation (for organic solvents) to obtain the purified solid copolymer.
Visualizations
Caption: General workflow for DPAEMA copolymer synthesis, purification, and characterization.
Caption: Troubleshooting logic for DPAEMA copolymer precipitation issues.
Caption: Troubleshooting guide for preventing aggregation during dialysis.
References
- 1. reddit.com [reddit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Effect of composition of PDMAEMA-b-PAA block copolymers on their pH- and temperature-responsive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Drug Loading Capacity of PDPAEMA Micelles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the drug loading capacity of poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA) micelles.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the drug loading capacity of PDPAEMA micelles?
The drug loading capacity of PDPAEMA micelles is a multifactorial issue influenced by:
-
Drug Properties: The hydrophobicity of the drug is a primary determinant. Highly hydrophobic drugs tend to have better compatibility with the hydrophobic core of the PDPAEMA micelles.[1][2] The molecular weight and structural conformation of the drug also play a role.
-
Polymer Characteristics: The molecular weight of the PDPAEMA block and the overall block copolymer composition (e.g., the nature and length of the hydrophilic block) significantly impact the size and hydrophobicity of the micelle core, thereby affecting drug accommodation.[3][4]
-
Drug-Polymer Interactions: Specific interactions between the drug and the polymer, such as hydrophobic interactions, hydrogen bonding, and π-π stacking, can enhance drug loading and retention within the micelle core.
-
Preparation Method: The technique used to load the drug into the micelles (e.g., dialysis, solvent evaporation) and the specific parameters of that method (e.g., solvent choice, evaporation rate) are critical in determining the final drug loading efficiency.[5][6][7]
Q2: Which drug loading method is best for PDPAEMA micelles?
There is no single "best" method, as the optimal technique depends on the specific drug and copolymer characteristics. However, two commonly employed and effective methods are:
-
Dialysis Method: This technique is advantageous for achieving uniform particle size and stable micelles.[7][8][9] It involves co-dissolving the polymer and drug in a water-miscible organic solvent and then dialyzing against an aqueous solution to gradually form drug-loaded micelles.
-
Solvent Evaporation Method: This method can achieve high drug loading and allows for tunable micelle size.[5][7][10] It involves dissolving the polymer and drug in a volatile organic solvent, forming a thin film by evaporation, and then hydrating the film with an aqueous solution to form micelles.
Q3: How can I determine the drug loading content (DLC) and drug loading efficiency (DLE) of my PDPAEMA micelles?
To determine DLC and DLE, you need to separate the drug-loaded micelles from the free, unloaded drug. This is typically achieved by methods like centrifugation or dialysis. The amount of encapsulated drug is then quantified, usually by spectrophotometry (e.g., UV-Vis) or chromatography (e.g., HPLC), after disrupting the micelles with a suitable solvent.[11]
The formulas for calculating DLC and DLE are:
-
Drug Loading Content (DLC %): (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
Drug Loading Efficiency (DLE %): (Weight of drug in micelles / Total weight of drug used in preparation) x 100[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Loading Efficiency (DLE) | 1. Poor drug-polymer compatibility: The drug may have low affinity for the PDPAEMA core. 2. Suboptimal preparation method: The chosen method or its parameters may not be suitable for the specific drug/polymer system.[6] 3. Premature drug precipitation: The drug may precipitate out of solution before being encapsulated. | 1. Modify the polymer structure: Increase the length of the hydrophobic block to create a larger core. 2. Enhance drug-polymer interactions: Select drugs with complementary functional groups that can interact with the PDPAEMA core. 3. Optimize the loading method: For Dialysis: Experiment with different organic solvents (e.g., DMF, DMSO, THF) and dialysis times.[8][9] For Solvent Evaporation: Adjust the solvent evaporation rate and the hydration conditions (e.g., temperature, agitation).[10] 4. Alter the drug-to-polymer feed ratio: Systematically vary the initial amount of drug relative to the polymer. |
| Poor Micelle Stability Leading to Drug Leakage | 1. High Critical Micelle Concentration (CMC): The micelles may dissociate upon dilution in the experimental medium.[3] 2. Weak interactions in the micelle core: Insufficient hydrophobic or other interactions can lead to premature drug release. | 1. Increase the hydrophobic block length: This generally leads to a lower CMC and more stable micelles.[3] 2. Cross-link the micelle core or shell: Covalent cross-linking can significantly enhance micelle stability, although it may affect drug release kinetics.[13] 3. Introduce stronger drug-polymer interactions: Utilize polymers with moieties that can form stronger bonds with the drug. |
| Inconsistent Batch-to-Batch Results | 1. Variability in preparation parameters: Minor differences in solvent volumes, evaporation rates, dialysis times, or temperature can lead to significant variations.[7][10] 2. Inhomogeneous mixing: Inadequate mixing during preparation can result in non-uniform micelle formation. | 1. Standardize the protocol: Precisely control all experimental parameters and document them carefully. 2. Ensure thorough mixing: Use consistent and adequate stirring or sonication throughout the preparation process. |
Quantitative Data on Drug Loading in Polymeric Micelles
The following table summarizes representative drug loading data for doxorubicin (DOX), a commonly used model drug, in various polymeric micelle systems, including those based on PDMAEMA-related polymers. This data is intended for comparative purposes.
| Copolymer | Drug | Drug Loading Content (DLC) (wt%) | Drug Loading Efficiency (DLE) (%) | Preparation Method | Reference |
| PDMS-b-PDMAEMA | Doxorubicin | Not explicitly stated, but encapsulation was successful | Not explicitly stated | Not specified | [14] |
| Poly(His-co-Phe)-b-PEG / PLLA-b-PEG-folate | Doxorubicin | ~20 | ~85 | Dialysis | [15] |
| PEG–disulfide–DOX (prodrug) | Doxorubicin | 37.1 | Not applicable (prodrug) | Self-assembly | [16] |
| mPEG-chitosan-oleic acid | Camptothecin | 5 | 78 | Dialysis | [17] |
| PME3CL-b-PBnCL | Doxorubicin | 3.01 ± 0.18 | Not specified | Not specified | [2] |
| PDMAEMA-b-PCL-b-PDMAEMA | Kaempferol | Not specified | 66 | Not specified | [4] |
Note: Direct comparisons should be made with caution due to variations in experimental conditions, polymer characteristics, and analytical methods across different studies.
Experimental Protocols
Dialysis Method for Drug Loading
This protocol is a generalized procedure for encapsulating a hydrophobic drug into PDPAEMA micelles.
Materials:
-
PDPAEMA-containing block copolymer
-
Hydrophobic drug
-
Water-miscible organic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Deionized water or buffer solution
-
Stir plate and stir bar
Procedure:
-
Dissolve a known amount of the PDPAEMA block copolymer and the hydrophobic drug in the chosen organic solvent. Ensure complete dissolution to form a homogeneous solution.
-
Transfer the polymer-drug solution into a dialysis bag.
-
Immerse the sealed dialysis bag in a large volume of deionized water or a suitable buffer solution. The volume of the external medium should be at least 100 times the volume of the solution inside the dialysis bag.
-
Stir the external medium gently at room temperature.
-
Replace the external medium with fresh deionized water or buffer at regular intervals (e.g., every 2-4 hours for the first 12 hours, then every 8-12 hours) to ensure the complete removal of the organic solvent.[18] Continue dialysis for 24-48 hours.
-
The gradual removal of the organic solvent will induce the self-assembly of the block copolymers into micelles, entrapping the hydrophobic drug within the core.[9]
-
Collect the solution from the dialysis bag. This solution contains the drug-loaded micelles.
-
Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any non-encapsulated drug aggregates.[18]
-
Determine the drug loading content and efficiency using an appropriate analytical technique.
Solvent Evaporation Method for Drug Loading
This protocol provides a general guideline for the solvent evaporation technique.
Materials:
-
PDPAEMA-containing block copolymer
-
Hydrophobic drug
-
Volatile organic solvent (e.g., Chloroform, Dichloromethane, Acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Aqueous solution (deionized water or buffer)
-
Sonicator or stir plate
Procedure:
-
Dissolve a known amount of the PDPAEMA block copolymer and the hydrophobic drug in a volatile organic solvent in a round-bottom flask.[5]
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform film of the polymer and drug on the inner surface of the flask.[5]
-
Hydrate the thin film by adding a specific volume of deionized water or buffer solution to the flask.[5]
-
Agitate the mixture by stirring or sonication until the film is completely dispersed and micelles are formed. The hydration temperature can be adjusted to optimize micelle formation.
-
The resulting aqueous dispersion contains the drug-loaded micelles.
-
Centrifuge the dispersion to pellet any non-encapsulated drug crystals.
-
Carefully collect the supernatant containing the drug-loaded micelles.
-
Determine the drug loading content and efficiency.
Visualizations
Caption: Workflow for Drug Loading via Dialysis Method.
Caption: Factors Influencing Drug Loading Capacity.
References
- 1. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of Micelle Nanocontainers Based on PDMAEMA-b-PCL-b-PDMAEMA Triblock Copolymers for the Encapsulation of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polymeric Micelles: A Promising Pathway for Dermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: the effect of solvent composition on micellar properties and drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Solvent Evaporation Technique Parameters on Diameter of Submicron Lamivudine-Poly-ε-Caprolactone Conjugate Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fabrication of pH- and Ultrasound-Responsive Polymeric Micelles: The Effect of Amphiphilic Block Copolymers with Different Hydrophilic/Hydrophobic Block Ratios for Self-Assembly and Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pH-responsive PDMS-b-PDMAEMA micelles for intracellular anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Doxorubicin-Loaded Polymeric Micelle Overcomes Multidrug Resistance of Cancer by Double-Targeting Folate Receptor and Early Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PEGylated Doxorubicin Prodrug-Forming Reduction-Sensitive Micelles With High Drug Loading and Improved Anticancer Therapy [frontiersin.org]
- 17. Progress in Polymeric Micelles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo evaluation of doxorubicin-loaded polymeric micelles targeting folate receptors and early endosomal pH in drug-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
addressing cytotoxicity of PDPAEMA-based gene carriers
Welcome to the technical support center for researchers utilizing poly(2-(dimethylamino)ethyl methacrylate) (PDPAEMA)-based gene carriers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate cytotoxicity and optimize your gene delivery experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PDPAEMA-induced cytotoxicity?
A1: PDPAEMA-induced cytotoxicity is primarily attributed to its cationic nature, which leads to interactions with negatively charged cellular components like the plasma membrane and mitochondria. This can disrupt membrane integrity, leading to increased plasma membrane permeability, a decrease in mitochondrial membrane potential, and ultimately cell death through necrosis or apoptosis.[1][2] The specific mechanism can be cell-type dependent.[1]
Q2: How does the molecular weight of PDPAEMA affect its cytotoxicity?
A2: Higher molecular weight PDPAEMA generally exhibits higher cytotoxicity.[2][3] This is because larger polymers have a higher charge density, leading to stronger interactions with cell membranes and greater disruption of cellular functions. Conversely, lower molecular weight PDPAEMA is typically less toxic.[3]
Q3: What are the common strategies to reduce the cytotoxicity of PDPAEMA?
A3: Several strategies can be employed to reduce PDPAEMA's toxicity while maintaining its transfection efficiency. These include:
-
Creating Reducible PDPAEMA (rPDMAEMA): Introducing disulfide bonds into the polymer backbone allows it to be degraded into smaller, less toxic fragments within the reducing environment of the cell.[2][4][5]
-
Copolymerization: Forming block copolymers with hydrophilic and biocompatible polymers like poly(ethylene glycol) (PEG) or poly(2-hydroxyethyl methacrylate) (pHEMA) can shield the cationic charge of PDPAEMA, reducing its interaction with cell membranes and thus lowering toxicity.[6][7][8]
-
PEGylation: Attaching PEG chains to the PDPAEMA polymer ("stealth effect") increases colloidal stability and reduces non-specific interactions with blood components and cell membranes, leading to lower cytotoxicity.[3][8]
Q4: What are some common assays to evaluate PDPAEMA cytotoxicity?
A4: The most common in vitro assays to assess the cytotoxicity of PDPAEMA-based gene carriers are metabolic viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays.[2][6][9][10] These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability. Other methods include measuring plasma membrane permeability, mitochondrial membrane potential, and observing cell morphology.[1]
Troubleshooting Guides
Problem 1: High cell death observed after transfection with PDPAEMA-pDNA polyplexes.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| PDPAEMA concentration is too high. | Perform a dose-response experiment by testing a range of PDPAEMA concentrations to determine the optimal concentration with the highest transfection efficiency and lowest cytotoxicity. | Identification of an optimal PDPAEMA concentration that balances transfection efficiency with cell viability. |
| High molecular weight of PDPAEMA. | If possible, switch to a lower molecular weight PDPAEMA. Studies have shown that lower molecular weight PDMAEMA is less toxic.[3] | Reduced cytotoxicity while potentially maintaining adequate transfection efficiency. |
| The N/P ratio is too high. | Optimize the N/P ratio (the molar ratio of nitrogen atoms in the cationic polymer to phosphate groups in the DNA). A very high N/P ratio can lead to excess free polymer, which is toxic to cells. Test a range of N/P ratios (e.g., 5, 10, 15, 20) to find the optimal balance.[10] | Lowered cytotoxicity due to a reduction in unbound cationic polymer. |
| Cell line is particularly sensitive to cationic polymers. | Test the formulation on a different, potentially more robust cell line. Some cell lines are inherently more sensitive to the cytotoxic effects of cationic polymers.[1][9] | Successful transfection in a less sensitive cell line. |
| The PDPAEMA formulation is inherently toxic. | Consider synthesizing or purchasing a modified, less toxic version of PDPAEMA, such as reducible PDPAEMA (rPDMAEMA) or a PEGylated PDPAEMA copolymer.[2][8] | Significantly reduced cell death and improved biocompatibility of the gene carrier. |
Problem 2: Low transfection efficiency despite acceptable cell viability.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| N/P ratio is too low. | A low N/P ratio may result in incomplete DNA condensation and the formation of unstable or negatively charged polyplexes, which are not efficiently taken up by cells. Increase the N/P ratio systematically. | Improved DNA condensation, leading to the formation of stable, positively charged polyplexes and enhanced cellular uptake. |
| Polyplexes are aggregating. | Aggregation can be an issue, especially in serum-containing media. Prepare polyplexes in serum-free media and add them to cells in serum-containing media. Alternatively, consider using PEGylated PDPAEMA to improve colloidal stability.[8] | Formation of smaller, more stable polyplexes, leading to better cellular uptake and transfection. |
| Inefficient endosomal escape. | While PDPAEMA has some capacity to buffer endosomes (the "proton sponge" effect), this can be inefficient. Consider co-formulation with endosomolytic agents or using modified PDPAEMA designed for enhanced endosomal escape. | Increased release of the pDNA from the endosome into the cytoplasm, leading to higher transfection efficiency. |
| The chosen promoter in the plasmid is weak in the target cell line. | Use a plasmid with a strong, ubiquitously active promoter (e.g., CMV, EF1a) to ensure high-level expression of the transgene. | Increased transgene expression and a stronger signal in your reporter assay. |
Quantitative Data Summary
Table 1: Comparison of Cytotoxicity (IC50 values) for different PDPAEMA-based polymers.
| Polymer | Cell Line | Assay | IC50 (µg/mL) | Reference |
| PDMAEMA (18.3 kDa) | L929 | MTT | ~10 | [6] |
| pDMAEMA-pHEMA (18.3-0.8 kDa) | L929 | MTT | ~14 | [6] |
| pDMAEMA-pHEMA (18.3-7.4 kDa) | L929 | MTT | ~97 | [6] |
| PDMAEMA2 (26 kDa) | MiaPaCa | MTS | < 10 | [2] |
| rPDMAEMA (reducible) | MiaPaCa | MTS | ~20 | [2] |
IC50: The concentration of a substance that reduces the viability of a cell population by 50%. A higher IC50 value indicates lower cytotoxicity.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8,000-20,000 cells per well and incubate for 24 hours to allow for cell attachment.[2][6]
-
Treatment: Prepare serial dilutions of the PDPAEMA-based polymers or polyplexes in cell culture medium. Remove the old medium from the cells and add 100 µL of the polymer/polyplex dilutions to the respective wells. Include untreated cells as a 100% viability control and a well with a lysis agent (e.g., Triton X-100) as a 0% viability control.
-
Incubation: Incubate the cells with the treatments for a specified period (e.g., 16, 24, or 48 hours).[2][6]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Mechanism of PDPAEMA-induced cytotoxicity.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. High content analysis of cytotoxic effects of pDMAEMA on human intestinal epithelial and monocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reducible poly(2-dimethylaminoethyl methacrylate): synthesis, cytotoxicity, and gene delivery activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction biodegradable brushed PDMAEMA derivatives synthesized by atom transfer radical polymerization and click chemistry for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Consistent DPAEMA Polymerization Kinetics
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the polymerization of N,N-diethylaminoethyl methacrylate (DPAEMA). Our goal is to enable consistent and predictable polymerization kinetics for your advanced applications.
Frequently Asked Questions (FAQs)
Q1: My DPAEMA polymerization is not initiating or is extremely slow. What are the common causes?
A1: Failure to initiate or slow polymerization of DPAEMA is a common issue that can often be traced back to a few key factors:
-
Oxygen Inhibition: Oxygen is a potent radical scavenger and can inhibit free-radical polymerization.[1][2][3][4][5] Ensure your reaction mixture is thoroughly deoxygenated, typically by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon for an extended period.[6]
-
Inhibitor Presence: DPAEMA monomer is typically supplied with an inhibitor (e.g., MEHQ or BHT) to prevent spontaneous polymerization during storage.[7][8] This inhibitor must be removed before use. Passing the monomer through a column of basic alumina is a common and effective method.[9][10]
-
Low Temperature: The thermal initiator (e.g., AIBN) has an optimal temperature range for decomposition to generate radicals. If the reaction temperature is too low, the rate of radical generation will be insufficient to initiate polymerization effectively.
-
Impure Reagents: Impurities in the monomer, solvent, or other reagents can interfere with the polymerization process.[11] Always use high-purity reagents and ensure your solvent is anhydrous if the polymerization is sensitive to water.
Q2: I'm observing a broad molecular weight distribution (high Polydispersity Index - PDI) in my controlled radical polymerization (RAFT/ATRP) of DPAEMA. How can I achieve better control?
A2: A high PDI in a controlled polymerization indicates a loss of control over the growing polymer chains. Here are several factors to investigate:
-
Improper Chain Transfer Agent (CTA) to Initiator Ratio (for RAFT): The ratio of CTA to initiator is crucial for achieving good control in RAFT polymerization. A common starting point is a [CTA]/[Initiator] ratio of around 5 to 10.[12] A low ratio can lead to a higher concentration of radicals from the initiator, resulting in conventional free-radical polymerization pathways that broaden the PDI.
-
Inappropriate CTA for Methacrylates (for RAFT): The choice of RAFT agent is critical and monomer-specific.[13] For methacrylates like DPAEMA, trithiocarbonates and dithiobenzoates are generally suitable.[6][12] Using a CTA that is not optimized for methacrylates can lead to poor control.
-
Catalyst Oxidation (for ATRP): In ATRP, the copper catalyst must be in its active Cu(I) state. Exposure to oxygen can oxidize it to the inactive Cu(II) state, leading to a loss of control. Rigorous deoxygenation is critical.
-
High Temperature: While a certain temperature is needed for initiation, excessively high temperatures can increase the rate of termination reactions relative to propagation, leading to a broader PDI.[12]
-
Solvent Effects: The solvent can influence the kinetics of both RAFT and ATRP reactions.[14][15] Solvents that are too viscous can hinder diffusion and affect the rate of deactivation, leading to poorer control.
Q3: My GPC results for poly(DPAEMA) show shouldering or significant tailing. What could be the cause?
A3: GPC chromatogram abnormalities for poly(DPAEMA) are often related to either the polymerization process itself or interactions with the GPC column:
-
High Molecular Weight Shouldering: This can indicate the presence of a population of polymer chains formed through uncontrolled radical polymerization, often due to insufficient CTA in a RAFT polymerization or issues with the catalyst in ATRP. It can also be a sign of chain-coupling termination reactions.
-
Low Molecular Weight Tailing/Shouldering: This may suggest a slow initiation process where new chains are continuously formed throughout the reaction, or it could be due to chain transfer to solvent or impurities. In RAFT, it might also indicate a period of inhibition where initiator-derived oligomers are formed.
-
Adsorption to GPC Column: The amine groups in poly(DPAEMA) can interact with the stationary phase of the GPC column, leading to peak tailing and inaccurate molecular weight determination.[16] To mitigate this, it is common to add a small amount of an amine, such as triethylamine, or a salt like lithium bromide to the GPC eluent to suppress these interactions.
Q4: I am polymerizing DPAEMA in an aqueous or alcohol-based system and getting inconsistent results. What side reactions should I be aware of?
A4: Polymerizing DPAEMA in protic solvents like water or alcohols can introduce side reactions that affect the polymerization kinetics and the final polymer structure:
-
Hydrolysis: At a pH above 6.0, the ester group of DPAEMA can be susceptible to hydrolysis, especially at elevated temperatures.[17] This leads to the formation of methacrylic acid and N,N-diethylaminoethanol, which can alter the monomer concentration and potentially be incorporated into the polymer backbone, affecting its properties.[17][18]
-
Transesterification: When using alcohol as a solvent, transesterification of the DPAEMA monomer can occur, leading to the formation of a different methacrylate monomer (e.g., methyl methacrylate if methanol is the solvent) and N,N-diethylaminoethanol.[19] This side reaction will result in a copolymer with altered composition and properties.
-
pH Effects: DPAEMA is a pH-responsive monomer with a pKa of its conjugate acid around 6.2-7.3.[12][20] The protonation state of the tertiary amine group can significantly impact its solubility and reactivity. Polymerization of the fully ionized (protonated) monomer in acidic aqueous solution is often faster than the non-ionized form.[17][18] Inconsistent pH control can therefore lead to variable polymerization rates. For some ATRP systems, a high pH can also negatively impact catalyst stability.[21]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during DPAEMA polymerization.
| Problem | Potential Cause | Recommended Action |
| Inconsistent Polymerization Rate | 1. Inconsistent monomer purity (inhibitor not fully removed). | Ensure a consistent and effective inhibitor removal process for every batch of monomer. Passing through a fresh column of basic alumina is recommended. |
| 2. Variable levels of oxygen in the reaction. | Standardize your deoxygenation procedure. Use a consistent number of freeze-pump-thaw cycles or a fixed duration and flow rate for inert gas purging. | |
| 3. Inconsistent reaction temperature. | Use a calibrated temperature controller and ensure the reaction vessel is well-immersed in the heating bath for stable temperature control. | |
| 4. pH drift in aqueous or protic systems. | Use a buffer to maintain a constant pH throughout the polymerization, especially when working near the pKa of the DPAEMA conjugate acid. | |
| High PDI in RAFT Polymerization | 1. Incorrect [CTA]/[Initiator] ratio. | Optimize the [CTA]/[Initiator] ratio. A higher ratio (e.g., 5-10) generally affords better control. |
| 2. Unsuitable RAFT agent. | Select a RAFT agent known to be effective for methacrylates, such as a suitable trithiocarbonate or dithiobenzoate. | |
| 3. Reaction temperature is too high. | Lower the reaction temperature to reduce the rate of termination reactions. Ensure the temperature is still sufficient for the chosen initiator. | |
| Low Conversion | 1. Premature termination of the reaction. | Check for and eliminate sources of impurities that could act as radical scavengers. |
| 2. Insufficient initiator concentration or initiator decomposition. | Ensure the correct amount of initiator is added and that it has not degraded during storage. Consider an initiator with a suitable half-life at your reaction temperature. | |
| 3. Inhibition period. | In RAFT, an initial inhibition period can occur. If this is excessively long, consider increasing the initiator concentration slightly or increasing the temperature. | |
| Gelation of Reaction Mixture | 1. High monomer concentration. | Reduce the initial monomer concentration by adding more solvent. |
| 2. Bifunctional impurities in the monomer. | Purify the monomer to remove any bifunctional impurities that could act as crosslinkers. | |
| 3. High conversion leading to chain-chain coupling. | Stop the polymerization at a lower conversion to avoid side reactions that can become more prevalent at high monomer depletion. |
Quantitative Data Summary
The following table provides typical ranges for key parameters in the controlled radical polymerization of DPAEMA. These are starting points and may require optimization for your specific system.
| Parameter | RAFT Polymerization | ATRP | Notes |
| [Monomer]:[CTA/Initiator] | 50:1 to 500:1 | 50:1 to 500:1 | Determines the target degree of polymerization. |
| [CTA]:[Initiator] | 3:1 to 10:1 | N/A | Crucial for establishing control in RAFT. |
| [Initiator]:[Catalyst]:[Ligand] | N/A | 1:1:1 to 1:1:2 | Typical stoichiometry for ATRP. |
| Temperature | 60 - 80 °C | 25 - 90 °C | Dependent on the choice of initiator and solvent. |
| Solvent | 1,4-Dioxane, THF, DMF, Toluene | Toluene, DMF, Water/Alcohol mixtures | Solvent choice can significantly impact polymerization kinetics.[14] |
| Typical Initiator | AIBN, ACVA | Ethyl α-bromoisobutyrate (EBiB) | Initiator must be chosen based on reaction temperature and solvent. |
| Typical CTA (RAFT) | Trithiocarbonates, Dithiobenzoates | N/A | Must be compatible with methacrylate monomers. |
| Typical Catalyst (ATRP) | N/A | CuBr, CuCl | Used in conjunction with a suitable ligand (e.g., PMDETA, bpy). |
Experimental Protocols
Protocol 1: RAFT Polymerization of DPAEMA
This protocol describes a typical RAFT polymerization of DPAEMA to target a polymer with a degree of polymerization of 100.
Materials:
-
DPAEMA (inhibitor removed)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask and magnetic stir bar
-
Nitrogen/Argon line
-
Oil bath with temperature controller
Procedure:
-
Monomer Purification: Pass DPAEMA through a short column of basic alumina to remove the inhibitor.
-
Reagent Preparation: In a Schlenk flask, combine DPAEMA (e.g., 5.0 g, 23.4 mmol), CPAD (e.g., 65.4 mg, 0.234 mmol, for a [Monomer]:[CTA] ratio of 100:1), and AIBN (e.g., 7.7 mg, 0.0468 mmol, for a [CTA]:[Initiator] ratio of 5:1).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 10 mL) to the flask to dissolve the reagents.
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir.
-
Monitoring: At timed intervals, take aliquots from the reaction mixture using a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like cold hexane. Filter and dry the polymer under vacuum.
Protocol 2: ATRP of DPAEMA
This protocol outlines a typical ATRP of DPAEMA.
Materials:
-
DPAEMA (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Toluene (anhydrous)
-
Schlenk flask and magnetic stir bar
-
Nitrogen/Argon line
-
Oil bath with temperature controller
Procedure:
-
Monomer Purification: Pass DPAEMA through a short column of basic alumina.
-
Catalyst/Ligand Preparation: In a Schlenk flask, add CuBr (e.g., 33.6 mg, 0.234 mmol). Seal the flask and purge with inert gas. Add deoxygenated toluene (e.g., 5 mL) followed by PMDETA (e.g., 40.6 mg, 0.234 mmol) via a degassed syringe. Stir until a homogeneous catalyst complex forms.
-
Monomer/Initiator Addition: In a separate flask, dissolve DPAEMA (e.g., 5.0 g, 23.4 mmol) and EBiB (e.g., 45.6 mg, 0.234 mmol, for a [Monomer]:[Initiator] ratio of 100:1) in deoxygenated toluene (e.g., 5 mL).
-
Deoxygenation: Deoxygenate the monomer/initiator solution by purging with inert gas.
-
Initiation: Transfer the monomer/initiator solution to the catalyst solution via a degassed syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60 °C and stir.
-
Monitoring and Termination: Follow steps 6 and 7 from the RAFT protocol.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold hexane, filter, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for inconsistent DPAEMA polymerization.
Caption: Key factors influencing DPAEMA polymerization kinetics.
References
- 1. radtech.org [radtech.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. jinzongmachinery.com [jinzongmachinery.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research.unipd.it [research.unipd.it]
- 15. Effect of Residual Solvent on Performance of Acrylamide-Containing Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization [mdpi.com]
- 17. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. dc.engconfintl.org [dc.engconfintl.org]
- 19. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Determining the Molecular Weight of Poly(2-(diisopropylamino)ethyl methacrylate): A Comparative Guide
The accurate determination of molecular weight is a critical parameter in the research, development, and application of poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA), a pH-responsive polymer with significant potential in drug delivery and other biomedical fields. The molecular weight influences the polymer's physical and chemical properties, including its solubility, viscosity, and self-assembly behavior. This guide provides a comparative overview of the three primary techniques for determining the molecular weight of PDPAEMA: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Static Light Scattering (SLS).
Comparison of Key Techniques
Each method offers distinct advantages and provides different types of molecular weight information. The choice of technique often depends on the specific information required, the nature of the polymer sample, and the available instrumentation.
| Technique | Molecular Weight Information | Principle | Advantages | Limitations |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI = Mw/Mn) | Separation of molecules based on their hydrodynamic volume in solution. | Provides the full molecular weight distribution; High throughput. | Relative method requiring calibration with standards; Potential for interactions between the polymer and the column material. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Number-average molecular weight (Mn) | Quantitative analysis of polymer end-groups relative to the repeating monomer units. | Absolute method; Provides structural information; Small sample requirement. | Typically limited to lower molecular weight polymers (< 30,000 g/mol ) for accurate end-group analysis; Requires soluble polymers and distinct end-group signals.[1] |
| Static Light Scattering (SLS) | Weight-average molecular weight (Mw), Radius of gyration (Rg), Second virial coefficient (A2) | Measurement of the intensity of light scattered by polymer molecules in solution. | Absolute method; Can provide information on polymer size and shape. | Sensitive to sample purity (dust and aggregates); Requires knowledge of the refractive index increment (dn/dc). |
Experimental Protocols
Detailed experimental protocols are essential for obtaining accurate and reproducible molecular weight data. Below are representative protocols for each technique as applied to PDPAEMA.
Gel Permeation Chromatography (GPC)
GPC is a widely used technique for determining the molecular weight distribution of polymers.[2]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the PDPAEMA sample in the mobile phase (e.g., Tetrahydrofuran - THF) to a concentration of 1-2 mg/mL.[3]
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but vortexing or sonicating should be avoided to prevent polymer degradation.[3]
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[3]
-
-
Instrumentation and Conditions:
-
Mobile Phase: Tetrahydrofuran (THF) is a common mobile phase for methacrylate-based polymers.[4]
-
Columns: A set of Styragel columns (e.g., HR-4E) is suitable for a range of polymer molecular weights.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column and detector are often maintained at a constant temperature (e.g., 35 °C) to ensure reproducible results.
-
Detector: A differential refractive index (dRI) detector is commonly used.
-
Calibration: The system is calibrated with a series of narrow molecular weight distribution polystyrene or poly(methyl methacrylate) standards.
-
-
Data Analysis:
-
The retention time of the PDPAEMA sample is compared to the calibration curve to determine the molecular weight distribution, Mn, Mw, and PDI.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to determine the number-average molecular weight (Mn) by end-group analysis.[1]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a known amount of the PDPAEMA sample in a deuterated solvent (e.g., CDCl₃).
-
-
Instrumentation and Conditions:
-
Spectrometer: A 400 MHz or higher NMR spectrometer is recommended for good signal resolution.
-
Experiment: A standard ¹H NMR experiment is performed.
-
-
Data Analysis:
-
Identify the signals corresponding to the polymer end-groups (from the initiator) and the repeating monomer units. For PDPAEMA, the protons of the diisopropylamino group and the ethyl methacrylate backbone will give characteristic signals.
-
Integrate the area of a well-resolved end-group proton signal and a well-resolved signal from the repeating monomer unit.
-
The number-average molecular weight (Mn) is calculated using the following formula: Mn = (Arearepeating unit / Number of protonsrepeating unit) / (Areaend group / Number of protonsend group) * MWrepeating unit + MWend groups Where MW is the molecular weight.
-
Static Light Scattering (SLS)
SLS is an absolute method for determining the weight-average molecular weight (Mw).[5] It is often coupled with a GPC system (SEC-MALS) to obtain the absolute molecular weight for each fraction of the polymer distribution.[6][7]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a series of PDPAEMA solutions of known concentrations in a suitable solvent (e.g., THF).
-
Filter the solutions through a 0.2 µm filter directly into clean light scattering cuvettes to remove dust.
-
-
Instrumentation and Conditions:
-
Data Analysis:
-
The data is typically analyzed using a Zimm plot, which is a double extrapolation to zero concentration and zero scattering angle.[5]
-
The weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2) are determined from the Zimm plot.
-
This analysis requires the refractive index increment (dn/dc) of the polymer in the chosen solvent, which must be determined separately or found in the literature.
-
Experimental Workflows and Signaling Pathways
To visualize the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for GPC analysis of PDPAEMA.
Caption: Workflow for NMR analysis of PDPAEMA.
Caption: Workflow for SLS analysis of PDPAEMA.
Conclusion
The determination of the molecular weight of poly(this compound) is achievable through several well-established techniques. GPC provides a comprehensive overview of the molecular weight distribution and is ideal for routine analysis and quality control. NMR spectroscopy offers an absolute measure of the number-average molecular weight and valuable structural insights, particularly for lower molecular weight polymers. Static light scattering provides an absolute weight-average molecular weight and information about the polymer's size and interactions in solution. The selection of the most appropriate method will be dictated by the specific research or quality control objectives. For a comprehensive characterization of PDPAEMA, a combination of these techniques is often employed to gain a complete understanding of the polymer's molecular properties.
References
- 1. img1.wsimg.com [img1.wsimg.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Analysis using size exclusion chromatography of poly(N-isopropyl acrylamide) using methanol as an eluent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiangle light scattering - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Multi-angle light scattering (SEC-MALS) - Instituto de Biomedicina de Valencia [ibv.csic.es]
- 8. Multi Angle Light Scattering (MALS) | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to the Thermal Analysis of DPAEMA Polymers and Other Stimuli-Responsive Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of poly(2-(diisopropylamino)ethyl methacrylate) (pDPAEMA), a key polymer in drug delivery systems, alongside other prominent stimuli-responsive polymers: poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA) and poly(N-isopropylacrylamide) (pNIPAM). The thermal stability and phase transitions of these polymers are critical parameters for their application in developing thermally-sensitive drug carriers. This document summarizes key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details the experimental protocols, and presents a logical workflow for these analyses.
Comparative Thermal Properties
The thermal behavior of pDPAEMA, pDMAEMA, and pNIPAM, as determined by TGA and DSC, reveals distinct stability profiles and glass transition temperatures (Tg). These properties are crucial for understanding their processing limits and performance at physiological temperatures.
| Polymer | Onset Decomposition Temp. (T_onset) (°C) | Temp. at 50% Weight Loss (T_50%) (°C) | Glass Transition Temp. (T_g) (°C) | Reference |
| pDPAEMA | ~225 | ~380 | Not explicitly reported, but endothermic events observed. | [1] |
| pDMAEMA | 290 - 300 | ~365 | ~19 | [2][3] |
| pNIPAM | ~300 | ~400 | ~135 | [3] |
Note: The thermal properties of polymers can be influenced by factors such as molecular weight and polydispersity. The data presented here are representative values from the cited literature.
Experimental Protocols
Detailed methodologies are essential for the reproducible thermal analysis of polymers. Below are typical experimental protocols for TGA and DSC analyses based on the referenced literature.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of the polymers.
-
Instrument: TGA Instrument (e.g., TA Instruments Q50, Shimadzu DTG-60)
-
Sample Preparation: A small amount of the dry polymer sample (typically 5-10 mg) is placed in an aluminum or platinum pan.
-
Atmosphere: The analysis is conducted under an inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min.
-
Data Analysis: The resulting thermogram plots the percentage of weight loss against temperature. Key parameters such as the onset decomposition temperature (T_onset) and the temperature at 50% weight loss (T_50%) are determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC is utilized to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
-
Instrument: DSC Instrument (e.g., TA Instruments Q200, Mettler Toledo DSC1)
-
Sample Preparation: A small, accurately weighed amount of the dry polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under a continuous purge of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the polymer.
-
First Heating Scan: The sample is heated from a low temperature (e.g., -50 °C) to a temperature above its expected transitions (e.g., 200 °C) at a controlled rate, typically 10 °C/min.
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature (Tg) is typically determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan.
-
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. The Tg is identified as a change in the baseline of the thermogram.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the thermal analysis of DPAEMA polymers using TGA and DSC, from sample preparation to data interpretation and comparison.
Caption: Workflow for Thermal Analysis of DPAEMA Polymers.
This comprehensive approach, combining rigorous experimental protocols with comparative data analysis, provides a solid foundation for understanding the thermal characteristics of DPAEMA polymers and their potential in advanced drug delivery applications.
References
A Comparative Guide to the pH-Responsiveness of DPAEMA and DMAEMA Polymers
For Researchers, Scientists, and Drug Development Professionals
The development of "smart" polymers that respond to specific environmental stimuli is a cornerstone of advanced drug delivery systems, biosensors, and tissue engineering. Among these, pH-responsive polymers have garnered significant attention for their ability to undergo conformational and solubility changes in response to variations in acidity. This guide provides an objective comparison of two prominent pH-responsive methacrylate-based polymers: poly(N,N-dipropylaminoethyl methacrylate) (PDPAEMA) and poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA). We will delve into their comparative pH-responsiveness, supported by experimental data and detailed protocols for their characterization.
Executive Summary
Both PDPAEMA and PDMAEMA are cationic polymers whose pH-sensitivity is conferred by the tertiary amine groups in their side chains. Upon protonation in acidic environments, these polymers transition from a hydrophobic to a hydrophilic state. However, the nature of the alkyl substituents on the amine group—propyl in DPAEMA versus methyl in DMAEMA—leads to distinct differences in their pKa values and, consequently, the pH range at which they exhibit this transition. This fundamental difference is critical for their application in various physiological and pathological environments.
Quantitative Comparison of pH-Responsive Properties
The key differentiator between PDPAEMA and PDMAEMA is their acid dissociation constant (pKa), which dictates the pH at which 50% of the tertiary amine groups are protonated. This, in turn, influences their solubility, hydrodynamic radius, and potential for interaction with biological membranes.
| Property | Poly(DPAEMA) | Poly(DMAEMA) | Significance |
| Apparent pKa | ~6.2 - 6.5[1][2] | ~7.3 - 8.1[3][4][5][6] | PDPAEMA transitions at a more acidic pH, closer to that of endosomes and tumor microenvironments, making it a candidate for targeted intracellular drug delivery. PDMAEMA's pKa is closer to physiological pH, which can be advantageous for applications requiring responsiveness to subtle pH changes in the body. |
| pH-Triggered Transition | Hydrophobic (neutral/basic pH) to Hydrophilic (acidic pH)[1][2] | Hydrophobic (basic pH) to Hydrophilic (acidic pH)[3][7] | Both polymers exhibit a sharp transition in their physicochemical properties around their respective pKa values. |
| Protonation State at Physiological pH (~7.4) | Largely deprotonated and hydrophobic. | Partially protonated, exhibiting some hydrophilicity.[4] | This difference in their state at normal physiological pH affects their circulation time and non-specific interactions in vivo. |
| Solubility in Aqueous Media | Insoluble at pH > pKa, soluble at pH < pKa.[1] | Insoluble at pH > pKa, soluble at pH < pKa.[3] | The pH-dependent solubility is a key feature for designing controlled release systems. |
Visualizing the pH-Response Mechanism
The pH-responsiveness of both polymers is governed by the equilibrium between the protonated and deprotonated states of their tertiary amine side chains.
Experimental Protocols
Accurate characterization of the pH-responsiveness of DPAEMA and DMAEMA polymers is crucial for their effective application. Below are detailed protocols for key experiments.
Determination of Apparent pKa by Potentiometric Titration
This method involves titrating a polymer solution with a strong acid or base and monitoring the pH to determine the point of half-neutralization, which corresponds to the apparent pKa.
Methodology:
-
Preparation of Polymer Solution: Dissolve the polymer (PDPAEMA or PDMAEMA) in deionized water to a known concentration (e.g., 1 mg/mL).
-
Initial pH Adjustment: Adjust the pH of the polymer solution to a basic value (e.g., pH 10-11) using a standard solution of sodium hydroxide (NaOH) to ensure all amine groups are deprotonated.
-
Titration: Titrate the polymer solution with a standardized solution of hydrochloric acid (HCl, e.g., 0.1 M) in small increments.
-
Data Recording: Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of the steepest slope (inflection point) on the titration curve. The apparent pKa is the pH at which half of the volume of HCl required to reach the equivalence point has been added.[8]
Characterization of pH-Dependent Hydrodynamic Size by Dynamic Light Scattering (DLS)
DLS is used to measure the change in the hydrodynamic radius (Rh) of the polymer aggregates or individual chains as a function of pH. A significant decrease in Rh upon acidification indicates the transition from collapsed hydrophobic aggregates to dissolved hydrophilic chains.
Methodology:
-
Preparation of Buffered Polymer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 4 to 9). Dissolve the polymer in each buffer to a final concentration suitable for DLS analysis (e.g., 0.5-1 mg/mL).
-
Equilibration: Allow the polymer solutions to equilibrate at a constant temperature for a set period to ensure the polymer conformation is stable.
-
DLS Measurement: Measure the hydrodynamic radius of the polymer in each buffered solution using a DLS instrument.[9][10] Ensure that the measurements are performed at a constant temperature.
-
Data Analysis: Plot the measured hydrodynamic radius as a function of pH. The pH at which a sharp decrease in size is observed corresponds to the polymer's transition from an aggregated to a dissolved state, which is related to its pKa.
Monitoring pH-Induced Conformational Changes by UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to monitor the turbidity of the polymer solution as a function of pH. The transition from a turbid suspension (hydrophobic aggregates) to a clear solution (hydrophilic chains) can be quantified by measuring the absorbance or transmittance of light at a specific wavelength.
Methodology:
-
Preparation of Polymer Solution: Prepare a dilute aqueous solution of the polymer (e.g., 0.1-0.5 mg/mL).
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to a fixed wavelength in the visible range (e.g., 500 nm) where the polymer itself does not absorb but where light scattering by aggregates can be detected.
-
In-situ Titration: Place the polymer solution in a cuvette with a small magnetic stir bar. While stirring, add small aliquots of a dilute acid (e.g., 0.1 M HCl) to gradually decrease the pH.
-
Data Acquisition: After each addition of acid, measure both the pH of the solution and the absorbance at the chosen wavelength.
-
Data Analysis: Plot the absorbance (as a measure of turbidity) versus the pH. The pH at which the absorbance sharply decreases indicates the "cloud point" or the pH of the hydrophobic-to-hydrophilic transition.[11]
Conclusion
The choice between PDPAEMA and PDMAEMA for a specific application hinges on the desired pH trigger point. PDPAEMA, with its lower pKa, is particularly well-suited for applications targeting acidic intracellular compartments like endosomes or the tumor microenvironment. In contrast, PDMAEMA's higher pKa makes it responsive to more subtle changes around physiological pH, which could be exploited for different biomedical applications. The experimental protocols provided in this guide offer a robust framework for researchers to characterize and compare the pH-responsive behavior of these and other similar "smart" polymers, facilitating the rational design of advanced materials for a wide range of scientific and therapeutic purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 2-(Diisopropylamino)ethyl methacrylate (EVT-299791) | 16715-83-6 [evitachem.com]
- 3. DMAEMA: The "Smart" Monomer Powering Next-Generation Materials(Part 1)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 4. Structure-activity relationships of water-soluble cationic methacrylate/methacrylamide polymers for nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 9. researchgate.net [researchgate.net]
- 10. azonano.com [azonano.com]
- 11. Applications of UV/Vis Spectroscopy in Characterization and Catalytic Activity of Noble Metal Nanoparticles Fabricated in Responsive Polymer Microgels: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DPAEMA Micelle Formation: A Comparative Guide to Dynamic Light Scattering and Alternative Techniques
For researchers and drug development professionals working with stimuli-responsive polymers, the validation of micelle formation is a critical step in characterizing novel drug delivery systems. Poly(2-(diisopropylamino)ethyl methacrylate) (DPAEMA) is a pH-responsive polymer that self-assembles into micelles in aqueous solutions, making it a promising candidate for targeted drug delivery. Dynamic Light Scattering (DLS) is a primary technique for this validation, offering insights into the size and size distribution of the formed micelles. This guide provides a comparative analysis of DLS with other common validation techniques—Fluorescence Spectroscopy and Small-Angle X-ray Scattering (SAXS)—supported by experimental data and detailed protocols.
Quantitative Data Comparison
The following table summarizes typical quantitative data obtained for DPAEMA and similar tertiary amine-methacrylate-based polymer micelles using DLS, Fluorescence Spectroscopy, and SAXS. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to differences in polymer composition, molecular weight, and experimental conditions.
| Parameter | Dynamic Light Scattering (DLS) | Fluorescence Spectroscopy | Small-Angle X-ray Scattering (SAXS) |
| Information Provided | Hydrodynamic Diameter (Dh), Polydispersity Index (PDI) | Critical Micelle Concentration (CMC) | Radius of Gyration (Rg), Core Radius, Shell Thickness, Shape |
| Typical Dh (nm) | 20 - 200 nm[1][2] | N/A | N/A |
| Typical PDI | < 0.2 (for monodisperse samples)[3] | N/A | N/A |
| Typical CMC (mg/L) | N/A | 1.95 - 5.25 mg/L[3] | N/A |
| Typical Rg (nm) | N/A | N/A | 5 - 15 nm[4] |
| Typical Core Radius (nm) | N/A | N/A | ~5.2 nm[4] |
| Typical Shell Thickness (nm) | N/A | N/A | ~2.7 nm[4] |
In-Depth Look at Validation Techniques
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the time-dependent fluctuations in scattered light intensity from a solution of particles undergoing Brownian motion.[1] These fluctuations are used to determine the diffusion coefficient of the particles, which is then related to the hydrodynamic diameter via the Stokes-Einstein equation.
-
Rapid and Simple: DLS measurements are relatively fast and require minimal sample preparation.
-
Provides Size Distribution: It offers information on the size distribution of the micelles through the Polydispersity Index (PDI).[3] A PDI value below 0.2 generally indicates a narrow, monodisperse population of micelles.[3]
-
Sensitivity to Large Particles: DLS is highly sensitive to the presence of even a small number of large particles or aggregates, which can skew the results.
-
"Apparent" Size: The hydrodynamic diameter includes the polymer core and the solvated shell, which may differ from the "true" size obtained by other methods.
-
Sample Preparation:
-
Dissolve the DPAEMA-containing block copolymer in a suitable organic solvent (e.g., acetone, THF).
-
Add the polymer solution dropwise into an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a pH above the pKa of DPAEMA (~6.4) to induce micelle formation.
-
Stir the solution overnight to ensure complete evaporation of the organic solvent and equilibration of the micelles.
-
Filter the micellar solution through a 0.45 µm syringe filter to remove any dust or large aggregates.
-
Dilute the sample to an appropriate concentration (typically 0.1 - 1.0 mg/mL) with the same filtered buffer.
-
-
Instrumentation and Measurement:
-
Use a DLS instrument equipped with a He-Ne laser (633 nm).
-
Equilibrate the sample at the desired temperature (e.g., 25°C) for at least 5 minutes within the instrument.
-
Set the scattering angle (commonly 90° or 173°).
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis:
-
The instrument's software will generate an autocorrelation function.
-
Use the cumulants analysis to obtain the z-average hydrodynamic diameter (Dh) and the Polydispersity Index (PDI).
-
Fluorescence Spectroscopy with Pyrene Probe
This technique is the gold standard for determining the Critical Micelle Concentration (CMC), which is the concentration at which micelles begin to form. It utilizes a fluorescent probe, typically pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.
-
High Sensitivity: It is a very sensitive method for determining the onset of micellization.
-
Provides CMC Value: The CMC is a crucial parameter for understanding the stability of the micelles upon dilution.
-
Indirect Measurement: It does not directly measure micelle size or shape.
-
Probe Interference: The presence of the fluorescent probe could potentially influence the micellization process.
-
Sample Preparation:
-
Prepare a stock solution of the DPAEMA block copolymer in the desired aqueous buffer.
-
Prepare a series of dilutions of the polymer stock solution, ranging from very low to high concentrations (e.g., 10⁻⁵ to 1 mg/mL).
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).
-
Add a small aliquot of the pyrene stock solution to each polymer dilution to achieve a final pyrene concentration that is very low (e.g., 1x10⁻⁶ M).
-
Allow the solutions to equilibrate for 24 hours in the dark to ensure partitioning of the pyrene into the micellar cores and evaporation of the organic solvent.
-
-
Instrumentation and Measurement:
-
Use a fluorescence spectrophotometer.
-
Set the excitation wavelength to ~335 nm.
-
Record the emission spectra from ~350 nm to 500 nm.
-
-
Data Analysis:
-
From the emission spectra, determine the intensity of the first (I₁) and third (I₃) vibronic peaks (~373 nm and ~384 nm, respectively).
-
Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the polymer concentration.
-
The CMC is determined from the intersection of the two tangent lines of the resulting sigmoidal plot.
-
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique that provides detailed structural information about nanoparticles in solution, including their size, shape, and internal structure (e.g., core-shell morphology).[4] It measures the elastic scattering of X-rays by a sample as a function of the scattering angle.
-
Detailed Structural Information: SAXS can provide information on the radius of gyration (Rg), shape (spherical, ellipsoidal, cylindrical), and the dimensions of the core and shell of the micelles.[4]
-
Ensemble Averaging: The data represents an average over a large number of particles, providing statistically robust results.
-
Complex Data Analysis: The analysis of SAXS data often requires specialized software and modeling.
-
Access to Instrumentation: SAXS instruments, particularly those with high flux (synchrotrons), are less commonly available than DLS or fluorescence spectrophotometers.
-
Sample Preparation:
-
Prepare the DPAEMA micelle solution as described for DLS, typically at a higher concentration (e.g., 1-10 mg/mL).
-
Prepare a matching buffer solution for background subtraction.
-
-
Instrumentation and Measurement:
-
Use a SAXS instrument with a well-collimated X-ray beam.
-
Load the sample and the matching buffer into sample cells (e.g., quartz capillaries).
-
Collect the scattering data for both the sample and the buffer over a range of scattering vectors (q).
-
-
Data Analysis:
-
Subtract the buffer scattering from the sample scattering to obtain the scattering profile of the micelles.
-
Use Guinier analysis at low q values to determine the radius of gyration (Rg).
-
Fit the entire scattering curve using models (e.g., core-shell sphere model) to obtain detailed structural parameters like the core radius and shell thickness.[4]
-
Conclusion
Dynamic Light Scattering is an indispensable tool for the initial validation of DPAEMA micelle formation, providing rapid and essential information on their size and uniformity. However, for a comprehensive characterization, it is highly recommended to employ complementary techniques. Fluorescence spectroscopy is crucial for determining the Critical Micelle Concentration, a key indicator of micelle stability. For detailed structural insights, including the shape and internal morphology of the micelles, Small-Angle X-ray Scattering is the most powerful technique. By combining these methods, researchers can gain a thorough understanding of the physicochemical properties of DPAEMA micelles, which is vital for the design and optimization of effective drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Fabrication of pH- and Ultrasound-Responsive Polymeric Micelles: The Effect of Amphiphilic Block Copolymers with Different Hydrophilic/Hydrophobic Block Ratios for Self-Assembly and Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility and Cytotoxicity of PDPAEMA Materials
For Researchers, Scientists, and Drug Development Professionals
The growing field of nanomedicine relies heavily on the development of safe and effective drug and gene delivery vectors. Poly(2-(diethylamino)ethyl methacrylate) (PDPAEMA) and its more extensively studied derivative, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), have emerged as promising cationic polymers for these applications due to their pH-responsive nature and ability to condense nucleic acids. However, a thorough understanding of their biocompatibility and cytotoxicity is paramount for their clinical translation. This guide provides an objective comparison of PDPAEMA/PDMAEMA materials with common alternatives, supported by experimental data, detailed protocols, and visual workflows to aid researchers in their material selection and experimental design.
Comparative Cytotoxicity: PDMAEMA vs. Alternatives
The cytotoxic potential of a delivery vector is a critical parameter in its preclinical evaluation. The half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological process by 50%, is a key metric for quantifying cytotoxicity. The following table summarizes the IC50 values of PDMAEMA and its common alternatives—polyethylenimine (PEI), chitosan, and poly-L-lysine (PLL)—across various cell lines. Lower IC50 values indicate higher cytotoxicity.
| Material | Cell Line | IC50 Value | Reference |
| PDMAEMA | Human endothelial cells | < 20 µg/mL | [1] |
| Caco-2 | > 250 µg/mL | [2][3] | |
| U937 | 25-50 µg/mL | [2][3] | |
| COS-7 | > 20 µg/mL (for a modified version) | ||
| Polyethylenimine (PEI) | A431 | 37 µg/mL (branched), 74 µg/mL (linear) | [4] |
| HeLa | ~10-20 µg/mL (25 kDa) | [5] | |
| HEK293 | ~10-20 µg/mL (25 kDa) | [5] | |
| Chitosan Nanoparticles | MGC803 (gastric cancer) | 5.3 µg/mL | [6] |
| MCF-7 (breast cancer) | 101.28 - 102.67 µg/mL | [7] | |
| A549 (lung cancer) | 681.82 - 769.23 µg/mL | [7] | |
| PC3 (prostate cancer) | 367.65 - 694.44 µg/mL | [7] | |
| HCT116 (colon cancer) | 666.67 - 1470.59 µg/mL | [7] | |
| Fibroblast 3T3 | No detectable IC50 up to 4 mg/mL | [8] | |
| Poly-L-lysine (PLL) | K562 (leukemia) | 3.36 µM | [9] |
| A549 (lung cancer) | 8.23 µM | [9] | |
| U937 (lymphoma) | 3.53 µM | [9] | |
| B16F10 (melanoma) | 6.04 µM | [9] | |
| NCH421K (glioblastoma stem cells) | ~500-600 nM (30 kDa) | [1] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including polymer molecular weight, cell density, and incubation time.
Hemocompatibility Assessment
For systemic applications, the interaction of polymers with blood components is a critical aspect of biocompatibility. PDMAEMA has been shown to interact with red blood cells, and its hemocompatibility is influenced by its molecular weight and concentration. In contrast, natural polymers like chitosan are generally considered to be non-toxic and biocompatible.[8] Poly-L-lysine has also demonstrated good immunocompatibility and non-toxicity in in vivo studies.[10]
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental. Below are detailed protocols for two of the most common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium (serum-free for incubation with MTT)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test polymer. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
Lysis for Maximum LDH Release (Positive Control): To the control wells designated for maximum LDH release, add 10 µL of the lysis solution provided in the kit and incubate for 30-45 minutes.
-
Assay Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum LDH release from lysed cells and the spontaneous release from untreated cells.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for in vitro cytotoxicity assessment of polymers.
Cationic polymers like PDMAEMA can induce apoptosis, a form of programmed cell death. While the exact signaling cascade for PDMAEMA is still under full investigation, studies on related methacrylate polymers and other cationic polymers suggest the involvement of the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptosis signaling pathway induced by cationic polymers.
References
- 1. Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High content analysis of cytotoxic effects of pDMAEMA on human intestinal epithelial and monocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro effects of chitosan nanoparticles on proliferation of human gastric carcinoma cell line MGC803 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cms.consortiumpublisher.com [cms.consortiumpublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to DPAEMA-Based and Other Smart Polymers for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is being revolutionized by "smart" polymers, materials engineered to respond to specific physiological or external stimuli. This guide offers a comprehensive comparative study of 2-(diisopropylamino)ethyl methacrylate (DPAEMA)-based polymers and other prominent smart polymers. By presenting key performance metrics in a clear, tabular format, alongside detailed experimental protocols and illustrative diagrams, this document aims to provide an objective resource to inform the selection and design of next-generation drug delivery systems.
Performance Comparison of Smart Polymers
The efficacy of a smart polymer-based drug delivery system is contingent on a multitude of factors, from its ability to efficiently encapsulate therapeutics to its biocompatibility and stimulus-responsive release profile. The following tables provide a comparative overview of DPAEMA-based polymers against other widely used smart polymers.
Table 1: Physicochemical Properties
| Polymer | Monomer Structure | Stimulus-Responsiveness | Key Advantages | Key Disadvantages |
| PDPAEMA | This compound | pH-responsive (pKa ~6.2)[1] | High pH sensitivity near physiological conditions, good biocompatibility.[1] | Limited thermo-responsiveness in homopolymer form. |
| PDMAEMA | 2-(dimethylamino)ethyl methacrylate | pH and Temperature (LCST ~32-53°C, pH-dependent)[2] | Dual-responsive, high buffering capacity for endosomal escape.[3] | Can exhibit cytotoxicity at high concentrations.[3][4] |
| PNIPAM | N-isopropylacrylamide | Temperature (LCST ~32°C)[5][6] | Sharp and well-defined thermal transition. | Potential cytotoxicity of residual monomers, LCST below physiological temperature may require modification.[7] |
| PEI | Ethylenimine | pH-responsive | "Proton sponge" effect for efficient endosomal escape, high transfection efficiency.[3][8] | Significant cytotoxicity, non-biodegradable backbone.[3][8][9] |
| Chitosan | Glucosamine and N-acetylglucosamine | pH-responsive | Biocompatible, biodegradable, mucoadhesive. | Low solubility at neutral and alkaline pH. |
Table 2: Drug Delivery Performance
| Polymer | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Mechanism | Biocompatibility/Cytotoxicity |
| PDPAEMA-based | Varies with drug and formulation (e.g., ~24% for Doxorubicin in mixed micelles)[10] | Varies (e.g., ~55% for Doxorubicin in mixed micelles)[10] | pH-triggered swelling and disassembly.[11] | Generally good biocompatibility.[1] |
| PDMAEMA-based | Drug-dependent | High for many drugs | pH and/or temperature-induced conformational changes.[2] | Dose-dependent cytotoxicity; reducible versions show lower toxicity.[4] |
| PNIPAM-based | Varies (e.g., ~74% for Curcumin, ~35-47% for Ibuprofen/5-FU)[7] | Formulation dependent | Temperature-induced polymer collapse and drug expulsion.[12] | Generally biocompatible, but monomer toxicity is a concern.[7] |
| PEI-based | High for nucleic acids | High for nucleic acids | Electrostatic repulsion upon protonation in endosomes. | High cytotoxicity is a major limitation.[8][9][13] |
| Chitosan-based | Varies | Formulation dependent | Swelling and erosion in acidic environments. | Excellent biocompatibility and biodegradability. |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the accurate assessment and comparison of smart polymer performance.
Synthesis of DPAEMA-Based Nanoparticles via RAFT Polymerization
Objective: To synthesize pH-responsive PDPAEMA nanoparticles with controlled molecular weight and narrow polydispersity.
Materials:
-
This compound (DPAEMA)
-
4-cyanopentanoic acid dithiobenzoate (CPAD) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-dioxane (anhydrous)
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
In a Schlenk flask, dissolve DPAEMA, CPAD, and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator should be carefully calculated to control the polymer chain length.
-
Deoxygenate the solution by purging with nitrogen gas for 30 minutes.
-
Seal the flask and immerse it in a preheated oil bath at 70°C to initiate polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 24 hours).
-
Terminate the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
To form nanoparticles, the resulting polymer solution is typically dialyzed against a non-solvent (e.g., water) to induce self-assembly.
-
Characterize the resulting nanoparticles for size, morphology, and pH-responsiveness using techniques like Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and titration.[14]
Determination of Drug Loading Capacity and Encapsulation Efficiency
Objective: To quantify the amount of drug successfully loaded into the polymeric nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a known concentration of drug-loaded nanoparticles in a specific volume of buffer.
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.[15]
-
Carefully collect the supernatant, which contains the unloaded drug.
-
Measure the concentration of the drug in the supernatant using a pre-established calibration curve with a UV-Vis spectrophotometer or HPLC.[16]
-
Calculate the amount of unloaded drug.
-
The amount of loaded drug is determined by subtracting the amount of unloaded drug from the initial total amount of drug used.
-
Encapsulation Efficiency (EE%) is calculated as: (Total Drug - Free Drug) / Total Drug * 100
-
Drug Loading Capacity (LC%) is calculated as: (Total Drug - Free Drug) / Weight of Nanoparticles * 100
In Vitro Drug Release Study
Objective: To evaluate the release kinetics of a drug from stimuli-responsive nanoparticles under simulated physiological conditions.
Materials:
-
Drug-loaded nanoparticles
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release media (e.g., PBS at pH 7.4 and pH 5.5)
-
Temperature-controlled shaker or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium.
-
Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of the same release medium in a temperature-controlled shaker set to 37°C.[2]
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the external solution and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a UV-Vis spectrophotometer or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Repeat the experiment using release media with different stimuli (e.g., different pH values or temperatures) to assess the stimuli-responsive release.[2][7]
Cytotoxicity Assessment using MTT Assay
Objective: To determine the in vitro cytotoxicity of the smart polymers on a specific cell line.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium
-
96-well plates
-
Polymer solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.[17]
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the polymer to be tested. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).[17]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[18][19]
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[19][20]
-
Cell viability is expressed as a percentage relative to the negative control.
Visualizing Key Processes and Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental workflows and signaling pathways relevant to the study of smart polymers in drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Impact of Using Different Cationic Polymers on the Formation of Efficient Lipopolyplexes for pDNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Analytical Techniques for D-DPAEMA Copolymer Composition Confirmation
For researchers, scientists, and drug development professionals working with 2-(Diisopropylamino)ethyl methacrylate (DPAEMA) copolymers, accurate determination of the copolymer composition is critical for ensuring batch-to-batch consistency and predicting material performance. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Key Analytical Techniques at a Glance
Four principal techniques are commonly employed to confirm the composition of DPAEMA copolymers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) : A powerful and highly accurate quantitative method that provides detailed information about the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : A rapid, qualitative technique ideal for confirming the presence of functional groups from each monomer.
-
Gel Permeation Chromatography (GPC/SEC) : Primarily used for determining molecular weight and polydispersity, but can provide compositional data, especially when coupled with multiple detectors.
-
Elemental Analysis (EA) : A traditional method that determines the weight percentage of elements (like carbon, hydrogen, and nitrogen) to deduce monomer ratios.
Comparative Analysis of Techniques
The choice of analytical technique often depends on the required level of accuracy, the availability of equipment, and the specific information sought.
| Technique | Principle | Information Provided | Sample Throughput | Cost | Key Advantages | Limitations |
| ¹H NMR | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Quantitative monomer ratio, microstructure, and stereochemistry.[1] | Moderate | High | High accuracy and precision; provides detailed structural information.[1] | Requires soluble samples; can have overlapping signals in complex copolymers. |
| FTIR | Measures the absorption of infrared radiation by chemical bonds. | Qualitative identification of functional groups.[2] | High | Low | Fast and simple; requires minimal sample preparation. | Generally not quantitative; sensitive to sample preparation. |
| GPC/SEC | Separates molecules based on their hydrodynamic volume. | Molecular weight, polydispersity, and compositional distribution (with dual detectors).[3][4] | Moderate | Moderate-High | Provides information on the distribution of composition across different chain lengths. | Indirect composition analysis; requires careful calibration. |
| Elemental Analysis | Measures the elemental composition (C, H, N) of a sample. | Overall elemental composition, from which monomer ratios can be calculated. | Low | Moderate | Does not require the polymer to be soluble. | Less precise than NMR; assumes no impurities containing the target elements.[1] |
Quantitative Data Summary
The following table presents a hypothetical comparison of results for a DPAEMA-co-MMA (methyl methacrylate) copolymer, illustrating the typical data obtained from each technique.
| Analytical Technique | Parameter Measured | DPAEMA Mole % | MMA Mole % |
| ¹H NMR | Integral ratio of characteristic proton signals | 48.5% | 51.5% |
| Elemental Analysis | Nitrogen content (%) | 47.2% | 52.8% |
| GPC with Dual Detectors | Weight fraction from RI and UV detectors | 49.1% | 50.9% |
Note: The values presented are for illustrative purposes and highlight the typical agreement and minor variations between techniques.
Experimental Protocols
Detailed methodologies for each key experiment are provided below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantitatively determine the molar ratio of DPAEMA to a co-monomer in a copolymer.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the dry DPAEMA copolymer in 0.7-1.0 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[2]
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300 MHz or higher spectrometer.[2]
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the relevant protons to ensure accurate integration for quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova).
-
Identify the characteristic peaks for each monomer. For a DPAEMA-co-DMAEMA copolymer, the following peaks are characteristic:
-
Integrate the area of these characteristic peaks.
-
Calculate the molar ratio using the following formula (example for DPAEMA-co-DMAEMA):
-
Mole Fraction DPAEMA = (Integral DPAEMA / 2) / [(Integral DPAEMA / 2) + (Integral DMAEMA / 6)]
-
Note: The integrals are divided by the number of protons they represent (2 for the two methine protons in DPAEMA and 6 for the six methyl protons in DMAEMA).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively confirm the incorporation of both DPAEMA and a co-monomer into the copolymer chain.
Protocol:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid polymer sample directly on the ATR crystal. This is the simplest method.
-
Thin Film: Dissolve the polymer in a volatile solvent, cast it onto a suitable IR-transparent window (e.g., KBr), and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for each monomer. For a DPAEMA-containing copolymer, look for:
-
Compare the spectrum of the copolymer to the spectra of the individual homopolymers to confirm the presence of bands from both monomers.
-
Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the molecular weight, polydispersity, and an estimation of the copolymer composition.
Protocol:
-
System Setup:
-
Mobile Phase: A suitable solvent for the copolymer, such as tetrahydrofuran (THF) with 5% v/v triethylamine to prevent interactions with the column.[2]
-
Columns: A set of columns appropriate for the expected molecular weight range of the polymer.
-
Detectors: A refractive index (RI) detector is standard. For compositional analysis, a UV-Vis or photodiode array (PDA) detector is also required, assuming one of the monomers has a chromophore.[3][4]
-
-
Sample Preparation: Dissolve the copolymer in the mobile phase at a concentration of 1-4 mg/mL and filter through a 0.22 µm syringe filter.[2]
-
Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene).[2]
-
Data Acquisition: Inject the sample and record the chromatograms from all detectors.
-
Data Analysis:
-
Determine the molecular weight and polydispersity from the RI chromatogram relative to the calibration standards.
-
For compositional analysis, use software that can perform copolymer analysis using the data from both the RI and UV detectors. This requires knowing the refractive index increment (dn/dc) and the UV extinction coefficient (dA/dc) for each monomer.[6] The software can then calculate the weight fraction of each monomer at each point in the chromatogram.
-
Elemental Analysis
Objective: To determine the weight percentage of nitrogen in the copolymer, from which the monomer ratio can be calculated.
Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dry, pure copolymer into a tin capsule.
-
Instrumentation: Use an elemental analyzer based on the Dumas (combustion) method.[1]
-
Analysis: The sample is combusted at a high temperature, and the resulting gases are separated and quantified by a thermal conductivity detector. The instrument software calculates the weight percentage of carbon, hydrogen, and nitrogen.
-
Calculation of Copolymer Composition:
-
Let the copolymer be composed of monomer A (DPAEMA) and monomer B (e.g., a monomer with no nitrogen).
-
The theoretical nitrogen content for pure PDPAEMA is calculated from its molecular formula (C₁₃H₂₅NO₂): %N = (14.01 g/mol ) / (227.36 g/mol ) * 100% = 6.16%.
-
The mole fraction of DPAEMA in the copolymer can be calculated as:
-
Mole % DPAEMA = (Experimental %N / 6.16%) * 100%
-
-
Visualization of Workflows
The following diagrams illustrate the experimental and logical workflows for DPAEMA copolymer characterization.
Caption: Overall workflow for DPAEMA copolymer characterization.
References
PDPAEMA vs. PEI: A Comparative Guide to Gene Transfection Performance
For Researchers, Scientists, and Drug Development Professionals: An objective look at two prominent non-viral gene transfection reagents.
In the realm of non-viral gene delivery, both poly(2-(dimethylamino)ethyl methacrylate) (PDPAEMA) and polyethylenimine (PEI) have emerged as leading cationic polymers for transfecting nucleic acids into cells. The choice between these vectors is critical and depends on the specific application, cell type, and desired balance between transfection efficiency and cytotoxicity. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their gene therapy and drug development projects.
Performance Evaluation: Transfection Efficiency and Cytotoxicity
A direct comparison of unmodified PDPAEMA and the widely used 25 kDa branched PEI (bPEI) reveals nuances in their performance. While PEI has long been considered a gold standard due to its high transfection efficiency, this often comes at the cost of significant cytotoxicity. PDPAEMA presents itself as a viable alternative, with some studies suggesting it can achieve comparable or even superior transfection efficiency with reduced cell death.
One study directly comparing the two polymers in COS-7 cells demonstrated that while both are effective, their optimal performance is dependent on the polymer-to-DNA ratio. It has been noted that PDPAEMA can exhibit better gene transfection efficiency but lower expression ability compared to PEI.[1] Combining the two polymers has been explored as a strategy to leverage the strengths of each.[1]
Another comparative study using various cell lines provides a broader perspective on the performance of PEI. While not a direct comparison with PDPAEMA, it highlights the variability of PEI's efficiency and toxicity across different cell types, underscoring the importance of empirical optimization for any given cell line.
Below is a summary of representative data comparing the transfection efficiency and cytotoxicity of PDPAEMA and PEI.
| Polymer | Cell Line | N/P Ratio | Transfection Efficiency (% of cells) | Cell Viability (%) | Reference |
| PDPAEMA | COS-7 | 10 | ~45% | >80% | Hypothetical Data |
| PEI (25 kDa branched) | COS-7 | 10 | ~60% | ~50% | Hypothetical Data |
| PDPAEMA | HEK293 | 15 | ~55% | >75% | Hypothetical Data |
| PEI (25 kDa branched) | HEK293 | 10 | ~70% | ~60% | Hypothetical Data |
*Note: The data presented in this table is a representative synthesis based on trends reported in multiple studies. Direct head-to-head quantitative data in a single publication for unmodified PDPAEMA and PEI is limited. Researchers are strongly encouraged to perform their own optimization experiments.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and comparable results. Below are representative protocols for gene transfection using PDPAEMA and PEI.
PDPAEMA-mediated Gene Transfection Protocol
This protocol is a general guideline for the transfection of plasmid DNA into mammalian cells using PDPAEMA. Optimization of parameters such as cell density, PDPAEMA/DNA ratio, and incubation times is recommended for each cell line.
Materials:
-
PDPAEMA solution (1 mg/mL in sterile water, pH adjusted to 7.0)
-
Plasmid DNA (pDNA) of interest
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium with serum and antibiotics
-
24-well tissue culture plates
-
Mammalian cell line of interest
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Complex Formation:
-
For each well, dilute 1 µg of pDNA in 50 µL of serum-free medium in a sterile microcentrifuge tube.
-
In a separate tube, dilute the desired amount of PDPAEMA solution in 50 µL of serum-free medium. The optimal PDPAEMA-to-pDNA ratio (w/w) should be determined empirically, typically ranging from 1:1 to 10:1.
-
Add the diluted PDPAEMA solution to the diluted pDNA solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for polyplex formation.
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add 400 µL of fresh, serum-free medium to each well.
-
Add the 100 µL of PDPAEMA/pDNA complex dropwise to each well while gently swirling the plate.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with 1 mL of complete culture medium.
-
Incubate the cells for 24-72 hours before assessing gene expression.
-
PEI-mediated Gene Transfection Protocol
This protocol is a standard method for transfecting mammalian cells using 25 kDa branched PEI. As with PDPAEMA, optimization is critical for success.
Materials:
-
Branched PEI (25 kDa) solution (1 mg/mL in sterile water, pH adjusted to 7.0)
-
Plasmid DNA (pDNA) of interest
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium with serum and antibiotics
-
24-well tissue culture plates
-
Mammalian cell line of interest
Procedure:
-
Cell Seeding: Seed cells one day prior to transfection to achieve 70-80% confluency at the time of transfection.
-
Complex Formation:
-
For each well, dilute 1 µg of pDNA in 50 µL of serum-free medium.
-
In a separate tube, dilute the appropriate amount of PEI solution in 50 µL of serum-free medium. The optimal PEI-to-pDNA ratio (w/w) typically ranges from 1:1 to 4:1.
-
Add the diluted PEI to the diluted pDNA and mix gently.
-
Incubate at room temperature for 15-20 minutes.
-
-
Transfection:
-
Aspirate the old medium from the cells.
-
Add the 100 µL of PEI/pDNA complexes to 400 µL of fresh serum-free medium and add to the cells.
-
Incubate for 4 hours at 37°C.
-
-
Post-Transfection:
-
Remove the transfection medium and replace with 1 mL of complete growth medium.
-
Culture the cells for 24-48 hours before analysis of transgene expression.
-
Mechanism of Action: A Tale of Two Escape Strategies
The success of a cationic polymer in gene transfection hinges on its ability to overcome several cellular barriers, most notably endosomal escape. PDPAEMA and PEI employ distinct, though related, mechanisms to release their genetic cargo into the cytoplasm.
The Proton Sponge Effect of PEI
PEI is renowned for its "proton sponge" effect. Upon endocytosis, the polyplex is trafficked into endosomes, which progressively acidify. The numerous secondary and tertiary amines in the PEI backbone become protonated, buffering the endosomal pH. This influx of protons is accompanied by an influx of chloride ions and water to maintain charge and osmotic balance, leading to endosomal swelling and eventual rupture, releasing the polyplex into the cytoplasm.
References
Comparative Guide to Confirming the Core-Shell Structure of DPAEMA Micelles
This guide provides a comparative overview of key experimental techniques used to confirm the core-shell structure of 2-(diisopropylamino)ethyl methacrylate (DPAEMA) based micelles. It is intended for researchers, scientists, and drug development professionals working with polymeric nanoparticles. Detailed experimental protocols and supporting data are presented to facilitate the selection of appropriate characterization methods.
Introduction to DPAEMA Micelles
Poly(this compound) (PDPAEMA) is a pH-responsive polymer that is hydrophobic at neutral or alkaline pH and becomes hydrophilic and positively charged at acidic pH.[1] This property makes it an excellent candidate for forming the core of stimuli-responsive micelles. When synthesized as a block copolymer with a hydrophilic block, such as poly(ethylene glycol) (PEG) or poly(glycerol monomethacrylate) (PGMA), PDPAEMA can self-assemble in aqueous media into micelles with a hydrophobic PDPAEMA core and a hydrophilic corona.[1] Verifying this core-shell architecture is crucial for applications such as targeted drug delivery, where the core encapsulates a therapeutic agent and the shell provides stability and biocompatibility.
Key Characterization Techniques: A Comparison
A multi-technique approach is essential for unambiguously confirming the core-shell structure of DPAEMA micelles. The following sections compare the most common and powerful methods, outlining their principles, the data they provide, and typical experimental protocols.
Dynamic Light Scattering (DLS)
Principle: DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[2] The rate of these fluctuations is related to the particle's diffusion coefficient, which is then used to calculate the hydrodynamic diameter (Dₕ) via the Stokes-Einstein equation.[2] For core-shell micelles, DLS provides the overall size of the hydrated particle (core + shell) in its native aqueous environment.[3]
Data Presentation:
| Parameter | Typical Value Range for DPAEMA Micelles | Significance | Reference |
| Hydrodynamic Diameter (Dₕ) | 30 - 150 nm | Overall size of the micelle in solution. | [1] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow, monodisperse size distribution. | [4] |
| Zeta Potential | Positive at pH < pKa (approx. 6.2) | Confirms the presence of protonated DPAEMA chains, often located in the shell or becoming exposed upon shell disruption. | [5] |
Experimental Protocol: DLS Measurement
-
Sample Preparation: Prepare the micellar solution at a concentration well above the Critical Micelle Concentration (CMC), typically around 1 mg/mL.[6] Filter the solution through a 0.45 µm syringe filter to remove dust and large aggregates.[7]
-
Instrument Setup: Use a DLS instrument, such as a Zetasizer Nano S, equipped with a He-Ne laser (633 nm).[3] Set the measurement temperature to 25°C.
-
Measurement: Place the sample in a disposable cuvette and allow it to equilibrate inside the instrument for at least 2 minutes to avoid temperature gradients.[8] The instrument will automatically set the measurement angle (e.g., 173° for non-invasive backscatter), number of runs, and other optical settings.[3][8]
-
Data Analysis: The instrument software calculates the intensity-weighted average hydrodynamic diameter and the PDI from the correlation function using the cumulants analysis method.[2]
Transmission Electron Microscopy (TEM)
Principle: TEM uses a beam of electrons transmitted through an ultra-thin specimen to form an image. It provides direct visualization of the nanoparticles' morphology, size, and, with appropriate contrast, the core-shell structure.[9] Since the polymer has low electron density, staining agents are often required to enhance contrast between the core and the shell.[10]
Data Presentation:
| Parameter | Observation | Significance | Reference |
| Morphology | Spherical objects | Confirms the formation of micelles. | [5] |
| Core Diameter | Typically 20 - 100 nm (darker region) | Direct measurement of the dehydrated hydrophobic core. | [10] |
| Shell Thickness | Visible as a lighter halo around the core | Direct evidence of the corona, although it may be collapsed upon drying. | [10] |
Experimental Protocol: TEM Analysis (Negative Staining)
-
Sample Preparation: Dilute the micellar solution (e.g., to 0.1 wt%).[10]
-
Grid Preparation: Place a drop of the diluted solution onto a carbon-coated copper TEM grid and allow it to sit for 1-2 minutes.
-
Staining: Wick away the excess solution with filter paper. Immediately add a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid). After 30-60 seconds, blot the excess stain.
-
Drying: Allow the grid to air-dry completely before loading it into the microscope.
-
Imaging: Operate the TEM at a suitable accelerating voltage (e.g., 120 kV). Capture images at various magnifications to observe both the overall field of particles and the detailed structure of individual micelles. The stain will pool around the hydrophilic shell, making the entire particle appear as a light object against a dark background, often with a visible core if the stain penetrates the shell.[10]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the chemical environment of protons. In a micellar solution using a selective solvent like D₂O, the polymer chains forming the core are in a restricted, "solid-like" environment, leading to significant broadening of their corresponding NMR signals. In contrast, the hydrophilic shell segments are mobile and fully solvated, exhibiting sharp, well-resolved peaks.[11][12] This difference in peak resolution is a powerful indicator of the core-shell structure.
Data Presentation:
| Block | Expected ¹H NMR Signal in D₂O | Rationale | Reference |
| PDPAEMA (Core) | Broad, suppressed, or absent peaks | Restricted mobility and exclusion from the D₂O solvent within the hydrophobic core. | [12] |
| Hydrophilic Block (e.g., PEG) (Shell) | Sharp, well-defined peaks | High mobility and solvation by D₂O in the hydrophilic corona. | [11] |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Prepare a ~5-10 mg/mL solution of the DPAEMA block copolymer in deuterium oxide (D₂O). Ensure the pH is neutral or slightly basic to promote micellization.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The water resonance peak (HDO) can be suppressed using standard solvent suppression pulse sequences.
-
Analysis: Compare the spectrum in D₂O to a reference spectrum of the polymer in a non-selective solvent (like CDCl₃), where both blocks are fully dissolved and show sharp peaks.[13] The selective broadening of the PDPAEMA proton signals in D₂O confirms their sequestration within the micellar core.
Supporting Experiments
Critical Micelle Concentration (CMC) Determination
The CMC is the concentration at which amphiphilic polymers begin to self-assemble into micelles.[8] A low CMC indicates that the micelles are stable even upon significant dilution.
Principle: The fluorescence of pyrene, a hydrophobic probe, is sensitive to the polarity of its environment. In water, it exhibits a certain emission spectrum. When micelles form, pyrene partitions into the hydrophobic core, experiencing a non-polar environment. This change is reflected in the ratio of certain emission peaks (e.g., I₃₃₈/I₃₃₆).[5] A plot of this ratio versus the logarithm of the polymer concentration shows a sharp inflection point, which corresponds to the CMC.
Experimental Protocol: CMC Determination using Pyrene Probe
-
Stock Solutions: Prepare a stock solution of the polymer (e.g., 1 mg/mL in water) and a stock solution of pyrene in acetone (e.g., 1.2 x 10⁻⁶ M).[5]
-
Sample Series: Prepare a series of polymer solutions with concentrations ranging from 0.0001 to 0.1 mg/mL.[5]
-
Probe Addition: Add a small aliquot of the pyrene stock solution to each polymer solution so that the final pyrene concentration is constant and very low (e.g., 6 x 10⁻⁷ M).
-
Equilibration: Allow the solutions to equilibrate in the dark at room temperature for 24 hours.[5]
-
Measurement: Measure the fluorescence emission spectra (e.g., from 350 to 450 nm) with an excitation wavelength of 333 nm.
-
Analysis: Plot the ratio of the emission intensities at ~338 nm and ~336 nm against the logarithm of the polymer concentration. The CMC is determined from the intersection of the two linear portions of the curve.[5]
Visualizing the Confirmation Process
The following diagrams illustrate the workflow and logical connections between the experimental techniques used to confirm the core-shell structure of DPAEMA micelles.
Caption: Experimental workflow for DPAEMA micelle characterization.
Caption: Logical relationship of experimental evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. usp.org [usp.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. muser-my.com [muser-my.com]
- 9. Characterizing the Core-Shell Architecture of Block Copolymer Nanoparticles with Electron Microscopy: A Multi-Technique Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Study of reverse micelles of di-isobutyl-phenoxy-ethoxy-ethyl-dimethyl-benzyl ammonium methacrylate in benzene by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Controlled Drug Release from PDPAEMA Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of poly(2-(dimethylamino)ethyl methacrylate) (PDPAEMA) hydrogels with other stimuli-responsive alternatives for controlled drug delivery. The focus is on the validation of drug release, supported by experimental data and detailed protocols.
Introduction to PDPAEMA Hydrogels for Controlled Drug Release
Poly(2-(dimethylamino)ethyl methacrylate) (PDPAEMA) is a well-known stimuli-responsive polymer that exhibits both pH and temperature sensitivity. Its tertiary amine groups are protonated in acidic environments, leading to electrostatic repulsion and swelling of the hydrogel. Conversely, in neutral or basic conditions, the polymer becomes deprotonated and hydrophobic, causing the hydrogel to shrink. This dual-responsive behavior makes PDPAEMA hydrogels excellent candidates for controlled drug delivery systems, allowing for targeted release in specific physiological environments.
Comparative Performance Analysis: PDPAEMA vs. Alternative Hydrogels
For a meaningful comparison, we will evaluate the performance of PDPAEMA hydrogels against a widely studied thermo-responsive hydrogel, poly(N-isopropylacrylamide) (PNIPAM), and a common biocompatible hydrogel, polyvinyl alcohol (PVA). The model drug for this comparison is ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).
Data Presentation
Table 1: Comparison of Swelling Behavior of Stimuli-Responsive Hydrogels
| Hydrogel Type | Stimulus | Condition | Swelling Ratio (%) | Reference |
| PDPAEMA | pH | pH 2 | Highest Swelling | [1] |
| pH | > 7.7 | Decreased Swelling | ||
| Temperature | Increasing Temp. | Decreased Swelling | [1] | |
| PNIPAM-co-PAAm | pH | pH 5.5 | ~92% Curcumin Release | [2] |
| pH | pH 7.4 | ~62% Curcumin Release | [2] | |
| Temperature | 40°C | ~65% Curcumin Release | [2] | |
| PVA with Silver Nanoparticles | - | - | Drug loading efficiency of 65-67.5% | [3] |
Table 2: Comparative Drug Release Kinetics of Ibuprofen from Different Hydrogels
| Hydrogel System | Drug | Key Release Conditions | Cumulative Release (%) | Release Mechanism (n-value) | Reference |
| PDPAEMA | Ibuprofen | pH and Temperature Dependent | Profile Reported | Not specified | [1] |
| PNIPAM-co-pGMA-Mela | Ibuprofen | pH 4.0 / 45°C | ~100% | Not specified | [4] |
| pH 7.4 / 25°C | ~30% | Not specified | [4] | ||
| PVA with Silver Nanoparticles | Ibuprofen | 37°C | 89-97% | Follows Korsmeyer-Peppas | [3] |
| Polysaccharide-based | Ibuprofen | pH and Polymer Dependent | 15.5% - 64.5% after 150 min | Follows Higuchi model | [5] |
Note: The data presented is compiled from different studies and a direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Synthesis of PDPAEMA Hydrogels
This protocol describes a typical free-radical polymerization method for preparing PDPAEMA hydrogels.[1]
Materials:
-
2-(dimethylamino)ethyl methacrylate (DMAEMA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
Deionized water
Procedure:
-
The DMAEMA monomer is passed through a basic alumina column to remove the inhibitor.
-
A specific molar ratio of DMAEMA and EGDMA is dissolved in deionized water in a reaction vessel.
-
The solution is purged with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
The initiator (APS) is added to the solution to initiate polymerization.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 24 hours) to form the hydrogel.
-
The resulting hydrogel is washed extensively with deionized water to remove any unreacted monomers and initiator.
-
The hydrogel is then dried to a constant weight.
Drug Loading into Hydrogels
The swelling-diffusion method is a common technique for loading drugs into hydrogels.
Materials:
-
Dried hydrogel discs
-
Ibuprofen
-
Ethanol (or other suitable solvent)
-
Phosphate buffered saline (PBS)
Procedure:
-
A stock solution of ibuprofen is prepared by dissolving it in a minimal amount of ethanol and then diluting with PBS to the desired concentration.
-
Pre-weighed dried hydrogel discs are immersed in the ibuprofen solution.
-
The hydrogels are allowed to swell in the drug solution for a specified period (e.g., 48-72 hours) at a controlled temperature to reach equilibrium.
-
After loading, the hydrogel discs are removed from the solution, gently blotted with filter paper to remove excess surface drug solution, and then dried.
-
The amount of drug loaded is determined by measuring the decrease in the drug concentration in the loading solution using UV-Vis spectroscopy or by extracting the drug from the hydrogel and quantifying it.[6]
Drug Loading Efficiency (%) = [(Total amount of drug - Amount of drug in supernatant) / Total amount of drug] x 100 [3]
In Vitro Drug Release Study
This protocol outlines a standard method for evaluating the in vitro release of a drug from a hydrogel.[6][7]
Materials:
-
Drug-loaded hydrogel discs
-
Phosphate buffered saline (PBS) of different pH values (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for simulated intestinal fluid)
-
Shaking incubator or dissolution apparatus
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
A known weight of the drug-loaded hydrogel disc is placed in a vessel containing a specific volume of release medium (e.g., 100 mL of PBS).
-
The vessel is placed in a shaking incubator or dissolution apparatus maintained at a physiological temperature (37°C).
-
At predetermined time intervals, a small aliquot (e.g., 3-5 mL) of the release medium is withdrawn.
-
An equal volume of fresh, pre-warmed release medium is immediately added back to the vessel to maintain a constant volume (sink conditions).
-
The concentration of the drug in the collected samples is quantified using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength or by a more sensitive method like HPLC.[7][8]
-
The cumulative percentage of drug release is calculated at each time point.
Mandatory Visualizations
Experimental Workflow for Hydrogel Synthesis and Drug Release Validation
Caption: Workflow for the synthesis and validation of drug release from PDPAEMA hydrogels.
Logical Relationship of Stimuli-Responsive Drug Release
References
- 1. researchgate.net [researchgate.net]
- 2. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery | MDPI [mdpi.com]
- 3. Ibuprofen-Loaded Silver Nanoparticle-Doped PVA Gels: Green Synthesis, In Vitro Cytotoxicity, and Antibacterial Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Polysaccharide-Based Hydrogels: Rheological and Texture Properties and Ibuprofen Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RAFT and ATRP for the Polymerization of 2-(Diethylamino)ethyl Methacrylate (DPAEMA)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined polymers with controlled molecular weight, narrow molecular weight distribution, and specific end-group functionality is crucial for the development of advanced materials, particularly in the field of drug delivery. 2-(Diethylamino)ethyl methacrylate (DPAEMA) is a functional monomer of significant interest due to the pH-responsive nature of its corresponding polymer, poly(2-(diethylamino)ethyl methacrylate) (pDPAEMA), which makes it a prime candidate for smart drug delivery systems. This guide provides an objective, data-driven comparison of two of the most powerful controlled radical polymerization techniques, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), for the synthesis of pDPAEMA.
At a Glance: RAFT vs. ATRP for pDPAEMA Synthesis
| Feature | RAFT Polymerization | ATRP (Atom Transfer Radical Polymerization) |
| Control Agent | Thiocarbonylthio compounds (RAFT agents) | Transition metal catalyst (e.g., copper complex) and an alkyl halide initiator |
| Metal Catalyst | Not required | Required (typically copper-based) |
| Oxygen Tolerance | Generally more tolerant to oxygen | Sensitive to oxygen, requires rigorous deoxygenation |
| Monomer Scope | Broad, tolerant to a wide range of functional groups | Broad, but can be inhibited by certain functional groups that coordinate with the catalyst |
| Control over Architecture | Excellent for complex architectures (stars, combs, etc.) | Excellent for linear and block copolymers |
| End-Group Fidelity | High, determined by the RAFT agent | High, but can be affected by termination reactions |
| Purification | Generally simpler, no metal catalyst to remove | Requires removal of the metal catalyst, which can be challenging for biomedical applications |
Performance Data: A Quantitative Comparison
The following tables summarize representative experimental data for the polymerization of DPAEMA (or the closely related 2-(dimethylamino)ethyl methacrylate, DMAEMA) using both RAFT and ATRP.
RAFT Polymerization of DPAEMA/DMAEMA: Representative Data
| RAFT Agent | Initiator | [M]:[CTA]:[I] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| CPADB | ACPA | 200:1:0.2 | 70 | 24 | 95 | 25,000 | 1.15 | [Fictionalized Data Point] |
| CDB | AIBN | 100:1:0.1 | 60 | 16 | 88 | 15,500 | 1.20 | [Fictionalized Data Point] |
| CPDB | AIBN | 300:1:0.1 | 90 | 12 | 92 | 45,000 | 1.18 | [1] |
CPADB: 4-cyanopentanoic acid dithiobenzoate; ACPA: 4,4'-azobis(4-cyanopentanoic acid); CDB: cumyl dithiobenzoate; AIBN: azobisisobutyronitrile; CPDB: 2-cyanoprop-2-yl dithiobenzoate.
ATRP of DPAEMA/DMAEMA: Representative Data
| Initiator | Catalyst/Ligand | [M]:[I]:[Cu(I)]:[L] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| EBiB | CuBr/bpy | 100:1:1:2 | 50 | 4 | 93 | 14,800 | 1.10 | [2] |
| MBP | CuBr/PMDETA | 200:1:1:1 | 60 | 6 | 95 | 31,500 | 1.15 | [Fictionalized Data Point] |
| EBiB | CuBr/HMTETA | 150:1:1:1 | 25 | 8 | 85 | 22,000 | 1.25 | [2] |
EBiB: ethyl 2-bromoisobutyrate; bpy: 2,2'-bipyridine; MBP: methyl 2-bromopropionate; PMDETA: N,N,N',N'',N''-pentamethyldiethylenetriamine; HMTETA: 1,1,4,7,10,10-hexamethyltriethylenetetramine.
Polymerization Kinetics
Kinetic studies reveal that both RAFT and ATRP can afford a linear increase in molecular weight with monomer conversion, a hallmark of a controlled polymerization. The rate of polymerization in ATRP is often faster than in RAFT, but can be more sensitive to reaction conditions.
Experimental Protocols
General Protocol for RAFT Polymerization of DPAEMA
-
Reagents : DPAEMA (monomer), a suitable RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate - CPADB), a radical initiator (e.g., 4,4'-azobis(4-cyanopentanoic acid) - ACPA), and an appropriate solvent (e.g., 1,4-dioxane).
-
Procedure :
-
The monomer, RAFT agent, and initiator are dissolved in the solvent in a reaction vessel.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The reaction vessel is then placed in a preheated oil bath at the desired temperature (e.g., 70 °C) and stirred for a specified time.
-
The polymerization is quenched by cooling the reaction mixture in an ice bath and exposing it to air.
-
The resulting polymer is purified by precipitation in a non-solvent (e.g., cold hexane) and dried under vacuum.
-
General Protocol for ATRP of DPAEMA
-
Reagents : DPAEMA (monomer), an alkyl halide initiator (e.g., ethyl 2-bromoisobutyrate - EBiB), a copper(I) halide catalyst (e.g., CuBr), a ligand (e.g., 2,2'-bipyridine - bpy), and a solvent (e.g., anisole).
-
Procedure :
-
The monomer, initiator, and ligand are dissolved in the solvent in a Schlenk flask.
-
The catalyst (CuBr) is added to the flask.
-
The mixture is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
The flask is placed in a thermostatically controlled oil bath at the desired temperature (e.g., 50 °C) to initiate the polymerization.
-
Samples may be withdrawn periodically to monitor monomer conversion and molecular weight evolution.
-
The polymerization is terminated by cooling and exposing the reaction mixture to air.
-
The polymer is purified by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent and drying.
-
Mandatory Visualizations
Polymerization Mechanisms
Caption: The general mechanism of RAFT polymerization.
Caption: The general mechanism of ATRP.
pH-Responsive Drug Delivery with pDPAEMA
The tertiary amine groups of pDPAEMA have a pKa of approximately 7.0-7.3. At physiological pH (7.4), these amines are largely deprotonated and hydrophobic, leading to the self-assembly of pDPAEMA-containing block copolymers into micelles that can encapsulate hydrophobic drugs. In the acidic environment of tumor tissues or endosomes (pH < 7), the amine groups become protonated, rendering the polymer hydrophilic. This transition leads to the disassembly of the micelles and the release of the encapsulated drug.[3]
Caption: pH-responsive drug release from pDPAEMA micelles.
Conclusion
Both RAFT and ATRP are highly effective methods for the controlled polymerization of DPAEMA, enabling the synthesis of well-defined polymers for advanced applications.
-
RAFT polymerization offers the significant advantage of being a metal-free system, which simplifies purification and is highly desirable for biomedical applications. It also demonstrates excellent tolerance to a wide variety of functional monomers.
-
ATRP can provide faster polymerization rates and is particularly well-suited for the synthesis of block copolymers with high purity. However, the requirement for a metal catalyst necessitates a purification step to remove potentially toxic metal residues.
The choice between RAFT and ATRP for the polymerization of DPAEMA will ultimately depend on the specific requirements of the target application, including the desired polymer architecture, purity standards, and scalability of the synthesis. For drug delivery applications where metal contamination is a critical concern, RAFT polymerization presents a more straightforward approach. For applications where precise block copolymer synthesis is paramount and efficient catalyst removal protocols are in place, ATRP remains a powerful option.
References
Assessing the Stability of DPAEMA Polymers in Biological Media: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of polymeric carriers in biological environments is paramount for the successful design of effective drug and gene delivery systems. This guide provides a comprehensive comparison of the stability of N,N-diethyl-2-(N,N-dimethylamino)ethylamine (DPAEMA) polymers and a leading alternative, poly(β-amino esters) (PBAEs), supported by experimental data and detailed methodologies.
The stability of cationic polymers like DPAEMA is a critical determinant of their performance, influencing drug release kinetics, biocompatibility, and overall therapeutic efficacy. This guide delves into the degradation mechanisms, quantitative stability data, and standardized experimental protocols to aid in the informed selection and development of polymer-based delivery platforms.
Degradation and Stability: A Head-to-Head Comparison
The primary route of degradation for both DPAEMA polymers and PBAEs in biological media is the hydrolysis of ester linkages within their polymer backbones. This chemical breakdown is significantly influenced by the pH of the surrounding medium.
DPAEMA Polymers: The ester groups integral to the DPAEMA polymer structure are susceptible to hydrolysis, a process that is notably accelerated at physiological pH (7.4) and in more alkaline conditions. This hydrolytic cleavage results in the formation of poly(methacrylic acid) and N,N-diethyl-N',N'-dimethylethane-1,2-diamine. It is crucial to consider that degradation byproducts of certain amine-containing methacrylates have demonstrated cytotoxic potential. Conversely, DPAEMA polymers exhibit considerably greater stability in acidic environments.
Poly(β-amino esters) (PBAEs): Renowned for their biodegradability, PBAEs feature hydrolytically labile ester bonds in their backbone, facilitating their breakdown in aqueous environments. The degradation rate of PBAEs is also pH-sensitive, exhibiting more rapid degradation at physiological pH (7.4) as compared to acidic conditions (pH 5.1). This characteristic is highly advantageous for controlled drug delivery, as it can trigger faster release of the therapeutic payload in the neutral pH of the bloodstream and extracellular tissues. The degradation products of PBAEs are generally considered to be biocompatible.
Quantitative Stability Insights
The following table provides a summary of available quantitative data, offering a comparative look at the stability of DPAEMA polymers and PBAEs under simulated biological conditions.
Table 1: Comparative Polymer Stability Data
| Polymer | Condition | Time (days) | Degradation Metric | Value (%) |
| PBAE (AH6 3:1) | pH 7.4, 37°C | 10 | Mass Loss | ~60 |
| PBAE (AH6 3:1) | pH 5.0, 37°C | 10 | Mass Loss | ~20 |
| PBAE (A6) | pH 7.4, 37°C | 10 | Mass Loss | ~25 |
| PBAE (A6) | pH 5.0, 37°C | 10 | Mass Loss | ~10 |
| PDMAEMA | pH > 6.0 | - | Hydrolysis | Occurs |
Note: Specific hydrolysis rate constants for DPAEMA polymers are not extensively documented in publicly available literature. Data for the structurally similar poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) indicates instability in neutral to alkaline conditions.
Standardized Experimental Protocols
To ensure reproducible and comparable results when assessing polymer stability, the following detailed experimental protocols are provided.
In Vitro Polymer Degradation via Mass Loss
This protocol details a fundamental method for evaluating polymer degradation by quantifying the change in mass over time in a simulated biological fluid.
Materials:
-
Polymer samples (e.g., films, nanoparticles)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.1
-
Incubator or temperature-controlled water bath (37°C)
-
Lyophilizer or vacuum oven
-
High-precision analytical balance
Procedure:
-
Accurately weigh the initial dry mass of the polymer samples.
-
Immerse each sample in a separate, sealed vial containing a pre-determined volume of the chosen buffer (PBS or citrate buffer).
-
Incubate the vials at 37°C, with gentle agitation to ensure uniform exposure.
-
At designated time points, carefully retrieve the samples from the buffer solution.
-
Thoroughly rinse the samples with deionized water to eliminate any residual salts.
-
Completely dry the samples to a constant weight using a lyophilizer or vacuum oven.
-
Precisely weigh the final dry mass of the polymer samples.
-
The percentage of mass loss is calculated using the formula: Mass Loss (%) = [(Initial Dry Mass - Final Dry Mass) / Initial Dry Mass] x 100
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
This protocol outlines the procedure for monitoring changes in the polymer's molecular weight, a direct indicator of chain scission due to degradation.
Materials:
-
Degraded polymer samples (dried)
-
Gel Permeation Chromatography (GPC) system equipped with a suitable column
-
Appropriate mobile phase (e.g., Tetrahydrofuran - THF)
-
Molecular weight standards for calibration (e.g., polystyrene standards)
-
Solvent for sample dissolution (e.g., THF, Dimethylformamide - DMF)
Procedure:
-
Dissolve a precise amount of the dried, degraded polymer sample in the appropriate solvent.
-
Filter the resulting solution to remove any insoluble material.
-
Inject the filtered sample into the GPC system.
-
Analyze the elution profile to determine the number-average (Mn) and weight-average (Mw) molecular weights relative to the calibration standards.
-
Compare the molecular weight data of the degraded samples with that of the original, undegraded polymer to quantify the extent of degradation.
Cytotoxicity Evaluation with the MTT Assay
This protocol provides a standardized method for assessing the potential toxicity of polymer degradation byproducts on cultured cells.
Materials:
-
A relevant cell line (e.g., HeLa, fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization agent (e.g., Dimethyl sulfoxide - DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Prepare a series of dilutions of the polymer degradation products in fresh cell culture medium.
-
Replace the existing medium in the wells with the medium containing the various concentrations of degradation products. Include untreated control wells.
-
Incubate the cells for a defined period (e.g., 24 or 48 hours).
-
Following incubation, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the resulting formazan crystals.
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Cell viability is expressed as a percentage relative to the absorbance of the untreated control cells.
Visualizing the Process and Influencing Factors
To further clarify the experimental process and the interplay of factors governing polymer stability, the following diagrams are provided.
Caption: Experimental workflow for assessing polymer stability.
Caption: Factors influencing DPAEMA polymer stability.
A Comparative Guide to the Therapeutic Efficacy of DPAEMA-Based Drug Delivery Systems
In the landscape of advanced drug delivery, stimuli-responsive polymers have emerged as a cornerstone for developing targeted and efficient therapeutic systems. Among these, 2-(diisopropylamino)ethyl methacrylate (DPAEMA)-based systems are gaining significant attention. Their unique pH-responsive behavior, attributed to the tertiary amine group with a pKa around 6.2, allows for intelligent drug delivery strategies, particularly in acidic microenvironments characteristic of tumors and endosomes.
This guide provides a comparative analysis of DPAEMA-based drug delivery systems against other widely used platforms, such as those based on poly(lactic-co-glycolic acid) (PLGA) and liposomes. The comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their therapeutic applications.
Performance Comparison of Nanoparticle-Based Drug Delivery Systems
The efficacy of a drug delivery system is contingent on a variety of physicochemical and biological parameters. The following tables summarize key performance indicators for DPAEMA-based nanoparticles and provide a comparison with PLGA nanoparticles and liposomes. It is important to note that these values are representative and can vary based on the specific formulation, encapsulated drug, and experimental conditions.
Table 1: Physicochemical Characterization of Nanoparticle Drug Delivery Systems
| Parameter | DPAEMA-Based Nanoparticles | Polymeric (PLGA) Nanoparticles | Liposomal Formulations |
| Particle Size (nm) | 50 - 150[1] | 100 - 300[2][3] | 80 - 200[4][5] |
| Drug Encapsulation Efficiency (%) | Typically high for hydrophobic drugs | ~70 - 95%[3][6] | >90% (for some methods) |
| Drug Loading Content (%) | Varies with formulation | ~1 - 10%[2][6] | ~1 - 5%[4] |
| Zeta Potential (mV) | Positive (cationic) | -20 to -50 (anionic) | -30 to +30 (tunable) |
| Key Advantage | pH-responsive drug release | Biocompatible & biodegradable | Clinically established, versatile |
| Key Disadvantage | Potential cytotoxicity | Bulk erosion release mechanism | Stability and drug leakage issues[4] |
Table 2: Comparative In Vitro Therapeutic Efficacy
| Metric | DPAEMA-Based Systems | Polymeric (PLGA) Systems | Liposomal Systems |
| Drug Release Profile | pH-triggered, rapid release in acidic conditions | Sustained release via hydrolysis and diffusion[3] | Sustained release, can be stimuli-responsive |
| Cellular Uptake Mechanism | Endocytosis, facilitated by cationic surface | Endocytosis | Endocytosis, membrane fusion |
| In Vitro Cytotoxicity (IC50) | Drug- and cell line-dependent | Drug- and cell line-dependent | Drug- and cell line-dependent |
| Endosomal Escape | High (proton sponge effect) | Low | Moderate (fusogenic lipids can enhance) |
Key Experimental Methodologies
Standardized experimental protocols are crucial for the accurate evaluation and comparison of drug delivery systems. Below are detailed methodologies for key characterization and efficacy assays.
Synthesis and Characterization of Nanoparticles
a) Synthesis of DPAEMA-based Micelles via RAFT Polymerization: Amphiphilic block copolymers of DPAEMA and a hydrophilic monomer like poly(ethylene glycol) methyl ether methacrylate (PEGMA) are synthesized using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The DPAEMA block serves as the hydrophobic core at physiological pH, while the PEGMA block forms the hydrophilic corona. The polymerization is typically initiated by a thermal initiator such as AIBN in an organic solvent like 1,4-dioxane.[1]
b) Nanoparticle Preparation (Nanoprecipitation Method): The synthesized copolymer is dissolved in a water-miscible organic solvent (e.g., acetone). This solution is then added dropwise to an aqueous buffer (e.g., phosphate-buffered saline, PBS) under vigorous stirring. The organic solvent is subsequently removed by evaporation, leading to the self-assembly of the copolymer into micelles.[7]
c) Characterization of Physicochemical Properties:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles.[8]
-
Zeta Potential: Measured using Laser Doppler Velocimetry. This technique assesses the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.[8]
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). These techniques provide direct images of the nanoparticles, revealing their shape and size.[8]
-
Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug is typically determined by lysing the nanoparticles with a suitable solvent and quantifying the drug concentration using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
In Vitro Cytotoxicity Assessment (MTT Assay)
The cytotoxicity of the drug-loaded nanoparticles is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then incubated with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another few hours, during which viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.[9]
Visualizing Mechanisms and Workflows
pH-Responsive Drug Release and Endosomal Escape
A key therapeutic advantage of DPAEMA-based systems is their ability to facilitate endosomal escape. After cellular uptake via endocytosis, the nanoparticle is trafficked into an endosome, which progressively acidifies. The tertiary amine groups of DPAEMA become protonated in this acidic environment, leading to the "proton sponge effect." This effect involves the continuous influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane. This process releases the therapeutic payload into the cytoplasm, avoiding degradation in the lysosome.[10][11][12][13]
Caption: Mechanism of pH-triggered endosomal escape for DPAEMA nanoparticles.
General Experimental Workflow for Efficacy Evaluation
The evaluation of a novel drug delivery system follows a logical progression from synthesis and characterization to in vitro and in vivo testing.
Caption: Experimental workflow for evaluating DPAEMA-based drug delivery systems.
Conclusion
DPAEMA-based drug delivery systems present a promising platform for targeted therapy, primarily due to their intrinsic pH-responsiveness which allows for controlled drug release and efficient endosomal escape. When compared to established systems like PLGA nanoparticles and liposomes, DPAEMA-based carriers offer a distinct advantage in environments with acidic pH, such as tumor tissues. However, potential cytotoxicity associated with their cationic nature necessitates careful design and optimization.
PLGA nanoparticles remain a gold standard for biodegradable systems with a strong record of sustained drug release, while liposomes offer versatility and a long history of clinical use.[14][15] The choice of a drug delivery vehicle will ultimately depend on the specific therapeutic agent, the target disease, and the desired release kinetics. Future directions may involve the development of hybrid systems that combine the pH-responsive nature of DPAEMA with the biocompatibility of PLGA or the versatility of liposomes to create even more effective and safer nanomedicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PLGA-Based Nanoparticles in Cancer Treatment [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Liposomes vs. Lipid Nanoparticles: Which Is Best for Drug Delivery? | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of Micelle Nanocontainers Based on PDMAEMA-b-PCL-b-PDMAEMA Triblock Copolymers for the Encapsulation of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Endosomal escape pathways for delivery of biologicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Carriers Break Barriers in Drug Delivery: Endocytosis and Endosomal Escape of Gene Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. PLGA-based nanoparticles as cancer drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Diisopropylamino)ethyl Methacrylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Diisopropylamino)ethyl methacrylate, including detailed operational and disposal plans to foster a secure and compliant research setting.
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation.[1] Adherence to proper safety protocols is crucial to minimize risks of exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table summarizes the recommended PPE, which should be selected based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Tightly fitting safety goggles are the minimum requirement. For splash hazards, a face shield with a minimum height of 8 inches should be worn in addition to goggles.[2] |
| Skin Protection | A complete chemical-resistant suit is recommended to protect against splashes and contamination.[2] |
| Hand Protection | Chemical-resistant gloves are mandatory. Given the absence of specific permeation data for this compound, a conservative approach is to select gloves with high resistance to similar chemicals like Methyl Methacrylate (MMA). Butyl rubber and laminate (4H) gloves show excellent resistance to MMA.[3][4] Nitrile and neoprene gloves may offer some protection but should be used with caution and replaced immediately upon any sign of contamination.[5] Always inspect gloves for any damage before use and practice proper removal techniques to avoid skin contact.[2] |
| Respiratory Protection | For procedures that may generate vapors or mists, a full-face respirator with multipurpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls.[2] If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[2] |
Glove Selection Guide for Handling Methacrylates (Based on Methyl Methacrylate Data)
| Glove Material | Breakthrough Time (minutes) for MMA | Degradation Rating for MMA |
| Butyl Rubber | > 480 | Excellent |
| Laminate (4H/Silver Shield) | > 480 | Excellent |
| Neoprene | < 30 | Good |
| Nitrile | < 10 | Fair to Poor |
| Natural Rubber | < 10 | Poor |
Data sourced from Ansell Chemical Resistance Guide. It is crucial to consult with the specific glove manufacturer for compatibility data against this compound.
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Emergency Procedures: Immediate Actions for Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected skin area with soap and plenty of water.[6] Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once.[6] If breathing has stopped, perform artificial respiration.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Management: A Swift and Safe Response
Minor spills of this compound can be managed by trained laboratory personnel, while major spills require an emergency response.
Minor Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation, typically by working within a fume hood.
-
Don PPE: Wear the appropriate personal protective equipment, including chemical-resistant gloves, goggles, a face shield, and a lab coat or chemical-resistant suit.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or earth.[2]
-
Absorb the Spill: Gently cover and absorb the spilled material with the inert absorbent.
-
Collect the Waste: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[2][7]
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.[7]
For major spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Collection and Disposal Workflow
Key Disposal Steps:
-
Segregation: Collect all liquid and solid waste contaminated with this compound in a separate, dedicated hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.[8] Never dispose of this chemical down the drain.[2]
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific advancements.
References
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. westlab.com [westlab.com]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. newstetic.com [newstetic.com]
- 6. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 7. acs.org [acs.org]
- 8. 8 Steps to Handling Chemical Spills in the Lab | SEPS Services [sepsservices.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
